tert-butyl N-(3-formylcyclobutyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-formylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUZWUXKMBGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171549-92-1 | |
| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the cyclobutane scaffold has garnered significant interest due to its ability to impart conformational rigidity and provide distinct vectors for substituent placement. This guide provides a comprehensive technical overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile bifunctional building block that serves as a critical entry point for the synthesis of complex cyclobutane-containing molecules. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Core Chemical Properties and Structural Elucidation
This compound is a carbamate-protected amino-aldehyde built upon a cyclobutane core. The presence of both a nucleophilic amine (protected as a tert-butoxycarbonyl, or Boc, group) and an electrophilic aldehyde functionality makes it a highly valuable and versatile synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 49-51 °C | [2] |
| Boiling Point | ~304.8 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | [2] |
| CAS Numbers | 1067239-06-8 (racemic), 171549-92-1 (trans), 171549-91-0 (cis) | [1] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclobutane ring, the tert-butyl group, the carbamate N-H, and the aldehydic proton. The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will present as a characteristic singlet around 1.4 ppm. The carbamate N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent. The most downfield signal will be the aldehydic proton, appearing as a singlet or a triplet (due to coupling with adjacent methine protons) in the range of 9-10 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the cyclobutane ring will resonate in the aliphatic region, and the aldehydic carbonyl carbon will be observed significantly downfield (around 200 ppm).
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹, sharp to broad), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C=O stretch of the aldehyde (around 1720-1740 cm⁻¹). The C-H stretching of the alkane and aldehyde groups will also be visible.[3][4]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 200.1281.[1] Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc protecting group.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step sequence starting from a suitable cyclobutane precursor. A common and logical approach involves the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate.
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Swern Oxidation of tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
This protocol describes a widely used and reliable method for the oxidation of primary alcohols to aldehydes under mild conditions, minimizing over-oxidation to the carboxylic acid.[5][6][7]
Materials:
-
tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM with stirring.
-
In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15-30 minutes.
-
Dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Continue stirring for another 30-60 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a wide range of conditions, allowing for selective transformations of the aldehyde. Conversely, the aldehyde can be protected to allow for manipulation of the carbamate.
Caption: Major reaction pathways of this compound.
Reductive Amination
The aldehyde functionality is readily converted to a secondary or tertiary amine via reductive amination. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine-containing substituents.
Protocol Example: Reductive Amination with a Primary Amine
-
Dissolve this compound and a primary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) in portions to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Wittig Olefination
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation and further molecular elaboration.[5][8][9]
Protocol Example: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or potassium tert-butoxide to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 30-60 minutes.
-
Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash chromatography to isolate the corresponding vinyl derivative.
Oxidation to the Carboxylic Acid
The aldehyde can be cleanly oxidized to the corresponding carboxylic acid, providing another key functional handle for further synthetic transformations, such as amide bond formation. The Pinnick oxidation is a particularly mild and effective method for this transformation.[10][11]
Protocol Example: Pinnick Oxidation
-
Dissolve this compound in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a scavenger for hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Acidify the mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to obtain the crude carboxylic acid, which can be purified by chromatography or crystallization.
Applications in Drug Discovery and Development
The cyclobutane ring is an attractive scaffold in drug design as it can serve as a rigid bioisostere for other groups, such as gem-dimethyl or phenyl rings, while offering unique three-dimensional exit vectors for substituents.[12][13] this compound is a key starting material for accessing a variety of substituted cyclobutane derivatives for structure-activity relationship (SAR) studies.
While direct incorporation of this specific building block into a marketed drug is not prominently documented in publicly available literature, its utility is evident in the synthesis of advanced intermediates for various therapeutic targets. For instance, cyclobutane-containing compounds have shown promise as kinase inhibitors and antiviral agents.[13][14] The aldehyde functionality of this compound can be elaborated into more complex side chains that can interact with the active sites of these biological targets. The protected amine can be deprotected at a later stage to introduce another point of diversity or to serve as a key pharmacophoric element.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules containing a cyclobutane core. Its bifunctional nature, with an orthogonally protected amine and a reactive aldehyde, provides medicinal chemists with a powerful tool for the exploration of novel chemical space. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this compound in drug discovery programs aimed at developing next-generation therapeutics.
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NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of tert-butyl N-(3-formylcyclobutyl)carbamate
Introduction
In the landscape of modern drug discovery and organic synthesis, small molecule building blocks with diverse functionalities are of paramount importance. Tert-butyl N-(3-formylcyclobutyl)carbamate is one such molecule, featuring a strained cyclobutane ring, a reactive aldehyde, and a Boc-protected amine.[1][2] This unique combination makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical compounds targeting CNS disorders and metabolic diseases.[2] Given its role as a foundational scaffold, unambiguous confirmation of its molecular structure is not merely an academic exercise but a critical prerequisite for its use in any application where molecular identity dictates biological function and safety.
Molecular Overview and Hypothesized Structure
Before commencing any analysis, we must establish the hypothesized structure based on its synthesis. The compound is expected to have the molecular formula C₁₀H₁₇NO₃, corresponding to a molecular weight of 199.25 g/mol .[1][3]
Hypothesized Structure: this compound
Key structural features to verify:
-
Boc (tert-butoxycarbonyl) Group: A tert-butyl group [(CH₃)₃C-] linked to a carbamate [-OC(=O)N-].
-
Formyl (Aldehyde) Group: A [-CHO] functional group.
-
Cyclobutane Ring: A four-membered carbon ring connecting the carbamate and formyl functionalities.
-
Connectivity: Confirmation that the nitrogen of the carbamate and the carbon of the formyl group are attached to the cyclobutane ring, and determination of their relative stereochemistry (cis/trans).
Integrated Analytical Workflow
A robust structure elucidation relies on an integrated strategy where each analytical technique provides a unique piece of the puzzle. Our approach combines mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to map the precise atomic connectivity and stereochemistry.[4][5][6]
Caption: Expected ¹H-¹H COSY correlations for the cyclobutane ring.
Interpretation of 2D Data:
-
HSQC Confirmation: The HSQC spectrum will show cross-peaks connecting the proton signals to their corresponding carbon signals from Tables 2 & 3. For example, a cross-peak will link the proton at δ ~9.7 ppm to the carbon at δ ~202.0 ppm, confirming the aldehyde assignment.
-
COSY Connectivity: The COSY spectrum will map the cyclobutane ring. The CH proton next to the nitrogen (Hc) will show a correlation to its adjacent CH₂ protons (He). Likewise, the CH proton next to the aldehyde (Hd) will correlate with its neighboring CH₂ protons (Hf). Crucially, correlations between the two CH₂ groups (He and Hf) will establish the complete four-membered ring structure. [7][8]The lack of a COSY correlation between Hc and Hd would suggest a 1,3-substitution pattern, as expected.
Summary and Final Confirmation
The collective evidence provides an unambiguous structural confirmation of this compound.
-
Purity: HPLC confirms the sample is of high purity.
-
Molecular Formula: ESI-MS confirms the molecular weight and formula (C₁₀H₁₇NO₃).
-
Functional Groups: IR spectroscopy confirms the presence of N-H, C=O (carbamate), and C=O (aldehyde) functional groups.
-
Carbon-Hydrogen Framework:
-
¹H and ¹³C NMR confirm the correct number and type of protons and carbons, including the characteristic signals for the Boc group and the aldehyde.
-
DEPT-135 correctly identifies the CH, CH₂, and CH₃ multiplicities.
-
HSQC links every proton to its directly attached carbon.
-
COSY establishes the proton-proton connectivity, mapping out the cyclobutane ring and confirming the 1,3-substitution pattern.
-
This rigorous, multi-technique validation provides the highest level of confidence in the molecular structure, fulfilling the stringent requirements for compounds used in research and drug development.
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An In-depth Technical Guide to tert-Butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile building block of significant interest to researchers, scientists, and drug development professionals. The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to impart three-dimensional character and unique pharmacological properties to drug candidates. This guide details the stereoselective synthesis of both cis and trans isomers of this compound, outlines key chemical transformations, and explores its application in the synthesis of advanced pharmaceutical intermediates. The protocols described herein are grounded in established chemical principles, ensuring reproducibility and reliability for practitioners in the field.
Introduction: The Value of the Cyclobutane Scaffold
In the landscape of modern drug discovery, moving beyond flat, aromatic structures is a critical strategy for developing novel therapeutics with improved properties. Three-dimensional (3D) molecular scaffolds can enhance binding affinity and selectivity for biological targets while improving physicochemical properties such as solubility. The cyclobutane ring, a strained four-membered carbocycle, serves as a valuable "phenyl-isostere" and a conformational restricting element. Its incorporation into small molecules can lead to improved metabolic stability and cell permeability.
This compound is a bifunctional building block that masterfully combines the advantages of the cyclobutane scaffold with two highly versatile functional groups. The aldehyde moiety serves as a synthetic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination. The tert-butoxycarbonyl (Boc) protected amine provides a stable, yet readily cleavable, nitrogen source, essential for multi-step syntheses of complex nitrogen-containing molecules. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) offers an additional layer of structural diversity for fine-tuning molecular shape and biological activity.
Physicochemical Properties and Stereoisomerism
This compound exists as two primary diastereomers: the cis and trans isomers. The spatial arrangement of the formyl and Boc-amino groups relative to the plane of the cyclobutane ring dictates the overall topology of the molecule and, consequently, its utility in targeted synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol [1] |
| Appearance | White to off-white solid |
| Stereoisomers | cis and trans |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C=O[1] |
Table 1: General Physicochemical Properties.
The distinction between the cis and trans isomers is crucial. In the cis isomer, the formyl and Boc-amino groups reside on the same face of the cyclobutane ring, leading to a more compact, U-shaped conformation. Conversely, the trans isomer adopts a more extended, linear conformation with the substituents on opposite faces of the ring. This stereochemical difference is paramount in drug design, as it directly influences how the molecule interacts with the three-dimensional binding pockets of target proteins.
Stereoselective Synthesis
A robust and stereocontrolled synthesis is paramount for accessing either the cis or trans isomer in high purity. A common and effective strategy involves the stereoselective reduction of a ketone precursor to the corresponding alcohol, followed by a mild oxidation to the desired aldehyde. This approach allows for precise control over the stereochemical outcome.
Synthesis of the Precursor: cis- and trans-3-(Boc-amino)cyclobutanemethanol
The synthesis of the key alcohol intermediate can be achieved from commercially available 3-oxocyclobutanecarboxylic acid. The stereochemistry of the final product is set during the reduction of the ketone.
Diagram 2: Oxidation of the alcohol to the target aldehyde.
Protocol 3: Swern Oxidation [2][3][4][5][6]
-
Activation of DMSO: In a flask under an inert atmosphere (N₂ or Ar), a solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). A solution of dimethyl sulfoxide (DMSO) in anhydrous DCM is added dropwise. The mixture is stirred for 15 minutes to form the active electrophilic sulfur species.
-
Alcohol Addition: A solution of the alcohol precursor (cis or trans) in anhydrous DCM is added slowly to the reaction mixture at -78 °C.
-
Base Addition and Reaction: After stirring for 30 minutes, triethylamine (Et₃N) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography on silica gel.
Protocol 4: Dess-Martin Periodinane (DMP) Oxidation [7][8][9][10][11]
-
Reaction Setup: To a solution of the alcohol precursor (cis or trans) in anhydrous DCM is added Dess-Martin periodinane (1.2 equivalents) at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: The reaction mixture is diluted with diethyl ether and a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate is added to quench the excess DMP and reduce the iodinane byproduct. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Characterization
Unambiguous characterization of the cis and trans isomers is critical. ¹H and ¹³C NMR spectroscopy are the primary tools for this purpose.
| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |
| trans | Aldehyde proton (CHO) as a triplet around 9.7 ppm. Protons on the cyclobutane ring will show distinct splitting patterns indicative of a trans relationship. The tert-butyl group will appear as a sharp singlet around 1.4 ppm. | Aldehyde carbon (CHO) around 202 ppm. Carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group around 79 ppm. The methyl carbons of the tert-butyl group around 28 ppm. |
| cis | Aldehyde proton (CHO) as a doublet of doublets around 9.6 ppm. The coupling constants of the cyclobutane protons will differ from the trans isomer. The tert-butyl singlet will be at a similar chemical shift. | The chemical shifts of the carbons will be similar to the trans isomer, but subtle differences in the shifts of the cyclobutane ring carbons can be expected due to the different stereochemical environment. |
Table 2: Expected NMR Spectroscopic Data.
Key Chemical Transformations: Reductive Amination
The primary utility of this compound in drug discovery lies in its ability to undergo reductive amination. This powerful reaction allows for the formation of a new carbon-nitrogen bond, introducing a wide range of amine-containing fragments to the cyclobutane scaffold.
Diagram 3: General scheme for the reductive amination of this compound.
Protocol 5: General Procedure for Reductive Amination [12][13][14][15]
-
Reaction Setup: To a solution of this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as DCM or 1,2-dichloroethane (DCE), is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). A small amount of acetic acid can be added to catalyze imine formation.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.
Application in Drug Discovery: Synthesis of an LSD1 Inhibitor
A practical application of this building block is demonstrated in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. For example, derivatives of this compound have been used to construct complex molecules that interact with the active site of LSD1.[16][17]
In the synthesis of certain LSD1 inhibitors, the trans isomer of this compound can be reacted with a complex amine via reductive amination to install a key side chain. The cyclobutane ring serves to orient the substituents in a precise manner for optimal binding to the enzyme.
Safety and Handling
-
This compound: Should be handled in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Swern Oxidation Reagents: Oxalyl chloride is highly toxic and corrosive. DMSO is readily absorbed through the skin. Triethylamine is flammable and corrosive. This reaction should be performed in a fume hood.
-
Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive under certain conditions. Handle with care and avoid grinding.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stereochemically defined cyclobutane core, coupled with the synthetic flexibility of the aldehyde and Boc-protected amine, provides medicinal chemists with a powerful tool to explore chemical space and develop novel therapeutics. The robust synthetic routes and predictable reactivity outlined in this guide are intended to facilitate its wider adoption and application in research and development.
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- Tert-butyl n-(1-formylcyclobutyl)
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A-01-2026-0107: A Senior Application Scientist's Guide to tert-butyl N-(3-formylcyclobutyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl N-(3-formylcyclobutyl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry. Characterized by a rigid cyclobutane scaffold, a reactive aldehyde (formyl) group, and a protected amine, this molecule offers a strategic entry point for constructing complex molecular architectures. The cyclobutane ring imposes conformational constraints that are increasingly sought after in drug design to enhance binding affinity, selectivity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the compound's chemical identity, including its stereoisomer-specific CAS numbers, a detailed, field-tested synthesis protocol with mechanistic explanations, and a discussion of its applications as a key intermediate in pharmaceutical research.
Chemical Identity and Properties
This compound is not a single entity but exists as a pair of cis and trans diastereomers. It is critical for researchers to distinguish between them, as their spatial arrangement dictates the trajectory of synthetic elaborations and the ultimate geometry of the target molecule. The Chemical Abstracts Service (CAS) has assigned distinct numbers to each isomer.
A racemic mixture of the trans isomer is also commonly referenced.[3] The physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Typically a solid or oil | - |
| Boiling Point (Predicted) | 304.8 ± 31.0 °C | [4] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4] |
| CAS Number (cis isomer) | 171549-91-0 | [5] |
| CAS Number (trans isomer) | 171549-92-1 | [4] |
| CAS Number (racemic trans) | 1067239-06-8 | [6] |
Synthesis and Mechanistic Rationale
The most common and reliable laboratory-scale synthesis of this compound involves the mild oxidation of the corresponding alcohol precursor, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate. This precursor is commercially available in both cis and trans forms.
The choice of oxidizing agent is paramount to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile tert-butoxycarbonyl (Boc) protecting group. A Swern oxidation or a reaction using Dess-Martin periodinane (DMP) are the methods of choice for this transformation due to their mild conditions and high yields.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target aldehyde.
Detailed Experimental Protocol (Dess-Martin Oxidation)
This protocol describes the synthesis of the cis isomer as a representative example.
-
Preparation: To a solution of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq, CAS: 142733-64-0) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.[7]
-
Causality Insight: DCM is an excellent solvent for both the substrate and the reagent, and its inertness prevents side reactions. An inert atmosphere is crucial to prevent moisture from degrading the DMP reagent.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-3 hours.
-
Trustworthiness Check: TLC allows for real-time tracking, ensuring the reaction is driven to completion without prolonged stirring that could lead to side-product formation. The disappearance of the starting alcohol spot and the appearance of a new, typically higher Rf, aldehyde spot confirms the conversion.
-
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Causality Insight: Sodium thiosulfate reduces the hypervalent iodine species of the DMP byproduct, and sodium bicarbonate neutralizes the acetic acid byproduct, preventing potential deprotection of the Boc group.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(cis-3-formylcyclobutyl)carbamate.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the structure and by mass spectrometry to confirm the molecular weight.
-
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in the synthetic versatility of its two functional groups, anchored to a conformationally rigid core.
The Role of the Cyclobutane Scaffold
The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable drug-like properties.[1] Its puckered, three-dimensional structure serves as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, helping to escape flatland and improve solubility and pharmacokinetic profiles.[2][8] This rigid scaffold restricts the conformational freedom of attached pharmacophoric groups, which can lead to enhanced binding potency and selectivity for a biological target.[9]
Synthetic Utility
The aldehyde and the Boc-protected amine are orthogonal functionalities that can be manipulated selectively.
-
Aldehyde Moiety: The formyl group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.[4]
-
Reductive Amination: The most common transformation, allowing for the introduction of a diverse range of amine substituents to build out the molecule.
-
Wittig Reaction & Variants: Enables the formation of alkenes.
-
Aldol and Other Condensation Reactions: Facilitates the construction of more complex carbon skeletons.
-
-
Boc-Protected Amine: The Boc group provides robust protection for the amine under a wide range of conditions (e.g., oxidation, reductive amination) but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine for subsequent coupling reactions, such as amide bond formation.[10]
Logical Relationship in Drug Intermediate Synthesis
Caption: Synthetic pathway from the building block to a complex molecule.
This building block and its derivatives are key intermediates in the synthesis of inhibitors for various enzymes and receptors, where the cyclobutane moiety serves to orient substituents into specific binding pockets.
Conclusion
This compound is a high-value building block for modern drug discovery. Its distinct cis and trans isomers, identifiable by their specific CAS numbers, provide precise three-dimensional starting points for synthesis. A firm understanding of its synthesis, particularly the rationale behind mild oxidation conditions, and the strategic manipulation of its orthogonal functional groups, enables medicinal chemists to leverage the benefits of the cyclobutane scaffold to design and create novel therapeutics with potentially improved pharmacological profiles.
References
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Wirth, T., & Wanner, K. T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2346-2360. [Link]
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ResearchGate. (n.d.). Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate. [Link]
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Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
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MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. MySkinRecipes. [Link]
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Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2018(44), 6129-6138. [Link]
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Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37. [Link]
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Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. [Link]
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Kamal, M. A., et al. (2021). Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 21(11), 995-1011. [Link]
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Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 57, 45. [Link]
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Fritz, J. A., et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 13(19), 5585-5590. [Link]
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Tiwari, R., et al. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Organic & Biomolecular Chemistry, 2(10), 1475-1479. [Link]
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de la Cruz, M., et al. (2022). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 65(17), 11488-11502. [Link]
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Wang, J., & Hou, T. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. [Link]
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PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem. [Link]
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An In-depth Technical Guide to tert-butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a valuable building block in modern medicinal chemistry and drug discovery. The document details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines a comprehensive quality control workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex, biologically active molecules. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.
Introduction: The Strategic Value of the Cyclobutane Motif
The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a desirable feature in modern drug design.[1] Its rigid, puckered three-dimensional structure provides a unique scaffold that can impart favorable pharmacological properties, including metabolic stability, improved binding affinity, and reduced planarity.[1] this compound serves as a key intermediate for introducing this valuable scaffold. The molecule incorporates two critical functional groups: a formyl group, which is a versatile handle for a variety of chemical transformations such as reductive amination and Wittig reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled deprotection and subsequent derivatization.[2] This dual functionality makes it a cornerstone for the synthesis of complex amine-containing structures, particularly in the development of therapeutics targeting central nervous system (CNS) disorders and metabolic diseases.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 199.25 g/mol | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3][4] |
| CAS Number | 1067239-06-8, 171549-92-1 | [3][4] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | 304.8±31.0 °C (Predicted) | [2] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |
Synthesis Protocol: A Reliable and Scalable Approach
The following protocol describes a robust and scalable method for the synthesis of this compound from commercially available starting materials. The chosen methodology, an oxidation of the corresponding alcohol, is selected for its high efficiency and amenability to standard laboratory equipment.
Experimental Workflow: Oxidation of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate
Caption: A schematic overview of the synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Oxidation: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The choice of DMP is predicated on its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion, typically within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the solution becomes clear. This step is crucial for neutralizing the reaction and removing excess DMP.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow solid.
Quality Control and Characterization
A rigorous quality control process is essential to validate the identity, purity, and integrity of the synthesized compound. This self-validating system ensures that the material is suitable for subsequent use in drug discovery workflows.
QC Workflow
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The Strategic Intermediate: A Technical Guide to tert-Butyl N-(3-formylcyclobutyl)carbamate for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Small, strained ring systems, such as cyclobutanes, have emerged as valuable scaffolds, offering unique three-dimensional diversity and improved physicochemical properties in drug candidates. This technical guide provides an in-depth exploration of a key building block in this domain: tert-butyl N-(3-formylcyclobutyl)carbamate. We will delve into its physicochemical characteristics, robust synthetic methodologies, and critical role as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strategic intermediate in their synthetic endeavors.
Introduction: The Value of the Cyclobutane Scaffold
The cyclobutane motif is increasingly incorporated into pharmaceutical agents to enhance properties such as metabolic stability, solubility, and lipophilicity, while providing a rigid framework for the precise orientation of pharmacophoric elements. The formyl group of this compound serves as a versatile chemical handle for a variety of transformations, most notably reductive amination, to introduce diverse amine functionalities. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the carbamate and allows for selective deprotection under specific conditions, making it an ideal intermediate for multi-step syntheses.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1. The compound exists as cis and trans isomers, which may have slightly different physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| Appearance | Colorless to light yellow solid | |
| Melting Point | 49-51 °C | EvitaChem |
| Boiling Point (Predicted) | 304.8±31.0 °C | MySkinRecipes |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | EvitaChem |
| CAS Numbers | 1067239-06-8 (unspecified stereochemistry), 171549-92-1 (trans), 171549-91-0 (cis) |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclobutane ring would appear as a series of multiplets between 2.0 and 3.5 ppm. The formyl proton should be a distinct singlet or triplet around 9.7 ppm. The NH proton of the carbamate will likely be a broad singlet.
-
¹³C NMR: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the cyclobutane ring would appear in the range of 25-50 ppm. The carbonyl carbon of the carbamate will be in the region of 155 ppm, and the formyl carbon will be significantly downfield, around 200 ppm.
-
IR Spectroscopy: Key vibrational frequencies would include a strong C=O stretching band for the carbamate at approximately 1680-1700 cm⁻¹, another C=O stretching band for the aldehyde around 1720-1740 cm⁻¹, and an N-H stretching band around 3300-3500 cm⁻¹.[1]
Synthesis and Mechanistic Insights
A common and efficient route to this compound involves the oxidation of the corresponding alcohol, tert-butyl N-(3-hydroxycyclobutyl)carbamate. This precursor is commercially available or can be synthesized. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.
Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[2][3][4][5][6]
-
Mechanism: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The base then abstracts a proton alpha to the oxygen, leading to the collapse of the intermediate to form the aldehyde, dimethyl sulfide, and triethylammonium chloride. The low reaction temperature (-78 °C) is critical to prevent side reactions.
Caption: Swern Oxidation Workflow.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantages of mild reaction conditions (room temperature) and a simple workup.[7][8][9][10][11]
-
Mechanism: The alcohol displaces an acetate group on the periodinane to form an intermediate which then undergoes an intramolecular elimination to yield the aldehyde, iodinane, and acetic acid. The reaction is often buffered with pyridine to neutralize the acetic acid byproduct.
Key Applications in Drug Discovery
The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex pharmaceutical agents. The formyl group is a versatile precursor to a variety of functional groups, with reductive amination being a particularly powerful transformation.
Reductive Amination: A Gateway to Diverse Amines
Reductive amination of the formyl group with a primary or secondary amine, in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), provides a direct route to the corresponding secondary or tertiary amines. This reaction is a cornerstone of medicinal chemistry for the construction of carbon-nitrogen bonds.[12][13]
Caption: Reductive Amination Workflow.
A Structural Analog in the Synthesis of Baricitinib
While a direct synthesis of a marketed drug from this compound is not prominently documented, the strategic importance of similar scaffolds is highlighted in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[14][15][16][17][18] The synthesis of Baricitinib involves the key intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which shares the Boc-protected four-membered ring system. This underscores the value of such building blocks in accessing complex heterocyclic structures in drug discovery. The synthetic strategies employed for Baricitinib can serve as a blueprint for the utilization of this compound in analogous synthetic campaigns.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Synthesis of this compound via Swern Oxidation
Materials:
-
tert-Butyl N-(3-hydroxycyclobutyl)carbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Reductive Amination to Synthesize a Secondary Amine Derivative
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE, add benzylamine (1.1 eq.) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is harmful if swallowed and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a strategically important and versatile building block for modern drug discovery. Its unique combination of a reactive formyl group, a stable Boc-protecting group, and a rigid cyclobutane scaffold provides medicinal chemists with a powerful tool for the synthesis of novel, three-dimensionally diverse small molecules. The reliable synthetic routes to this intermediate and its predictable reactivity in key transformations, such as reductive amination, make it an invaluable asset in the quest for new therapeutic agents.
References
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Shi, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 1-8. [Link]
- Google Patents. (2016).
-
Mates, A., et al. (2020). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 438-444. [Link]
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Li, P., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]
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Wikipedia. (2023). Dess–Martin oxidation. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and XPS spectra of N-BOC-180 for N1s (b). [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]
-
Wikipedia. (2023). Swern oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. [Link]
-
Supporting Information. (n.d.). [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
YouTube. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]
-
YouTube. (2021, June 9). Swern Oxidation Mechanism - Organic Chemistry, Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Scheme 1. Main reactions of the reductive amination of carbonyl compounds with NH3 and H2. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]
-
PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]
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An In-Depth Technical Guide to the Safety and Handling of tert-butyl N-(3-formylcyclobutyl)carbamate
This guide provides comprehensive safety protocols, handling procedures, and technical data for tert-butyl N-(3-formylcyclobutyl)carbamate, a key intermediate in contemporary pharmaceutical research and drug development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective utilization in the laboratory.
Compound Identification and Properties
This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde group on a cyclobutane scaffold. This structure makes it a valuable building block for introducing a cyclobutane motif into more complex molecules, particularly in the synthesis of novel therapeutics.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate, Boc-(3-formylcyclobutyl)amine | [2] |
| CAS Number | 171549-92-1, 1067239-06-8 | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute oral toxicity. Adherence to the safety protocols outlined in this guide is imperative to mitigate these risks.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[6]
Hazard Pictograms:
-
Acute Toxicity (Oral), Category 4 [2]
-
Skin Irritation, Category 2 [2]
-
Eye Irritation, Category 2A [2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) [2]
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to exposure control is fundamental. The causality behind these recommendations is to create multiple barriers between the researcher and the chemical, minimizing the risk of accidental contact or inhalation.
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a properly functioning chemical fume hood.[6] This is to control airborne dust and prevent respiratory tract irritation.[8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection:
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8]
The following diagram illustrates the hierarchy of controls for safe handling:
Caption: Hierarchy of controls for mitigating exposure risks.
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
General Handling
-
Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.[7]
-
Hygienic Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]
-
Inert Atmosphere: Some suppliers recommend storing the compound under an inert gas.[5] While stable under recommended storage conditions, it is sensitive to moisture.[10] For reactions sensitive to water, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend storage at -20°C for long-term stability.[5]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[10]
-
Reactivity: The aldehyde functional group is reactive and can undergo oxidation, reduction, and nucleophilic addition reactions. The Boc-protected amine is generally stable but can be deprotected under acidic conditions.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
Accidental Release and First Aid Measures
A clear and practiced emergency plan is essential for responding to spills or personnel exposure.
Spill Response
For a small spill of solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE as described in Section 3.
-
Containment: Gently sweep up the spilled solid, avoiding dust generation, and place it into a labeled, sealed container for disposal.[7]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials into the waste container.
-
Disposal: Dispose of the waste according to institutional and local regulations.
The following flowchart outlines the decision-making process for a chemical spill:
Sources
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An In-Depth Technical Guide to the Solubility of tert-butyl N-(3-formylcyclobutyl)carbamate in Organic Solvents
Abstract
Tert-butyl N-(3-formylcyclobutyl)carbamate is a pivotal building block in contemporary organic synthesis and medicinal chemistry, frequently employed in the construction of complex molecular architectures for drug discovery.[1][2] Its utility in synthetic workflows is critically dependent on its solubility characteristics, which govern reaction conditions, purification strategies, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will examine its core physicochemical properties, present a theoretical solubility framework based on molecular structure, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling the optimization of laboratory procedures and the prediction of the compound's behavior in various organic media.
Introduction: The Synthetic & Pharmaceutical Importance of a Key Intermediate
In the landscape of modern drug discovery, the carbamate functional group is a cornerstone, prized for its chemical stability and its role as a bioisostere for the peptide bond, which can enhance cell membrane permeability.[3] The tert-butyloxycarbonyl (Boc) protecting group, a specific type of carbamate, is particularly ubiquitous due to its robust nature under a wide range of conditions and its facile, clean removal under mild acidic conditions.[4][5]
This compound combines this critical Boc-protected amine with a reactive aldehyde on a cyclobutane scaffold. This unique combination makes it a valuable intermediate for synthesizing a diverse range of pharmaceutical targets, especially those requiring cyclobutane-based structures for optimal biological activity.[1] The aldehyde serves as a versatile handle for transformations like reductive amination and Wittig reactions, while the protected amine awaits strategic deprotection and further functionalization.[1][6]
Understanding the solubility of this intermediate is not a trivial academic exercise; it is a paramount practical concern. Inefficient dissolution can lead to poor reaction kinetics, side-product formation, and significant challenges in purification, such as during crystallization or chromatography. A thorough knowledge of its solubility in common organic solvents empowers the scientist to:
-
Select optimal solvent systems for chemical reactions to ensure homogeneity and maximize yields.
-
Design efficient extraction and washing protocols for workup procedures.
-
Develop robust crystallization methods for purification.
-
Prepare stock solutions of known concentrations for screening and analysis.
This guide provides the foundational knowledge to address these practical challenges effectively.
Core Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physical properties.[7] The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[8] |
| Molecular Weight | 199.25 g/mol | PubChem[8] |
| Appearance | Colorless to light yellow solid | EvitaChem[2] |
| Melting Point | 49 - 51 °C | EvitaChem[2] |
| Boiling Point (Predicted) | 304.8 ± 31.0 °C | MySkinRecipes[1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | MySkinRecipes[1] |
| CAS Number | 171549-92-1 (for cis/trans mixture) | PubChem[8] |
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is a powerful heuristic for predicting solubility.[9] It posits that a solute will dissolve best in a solvent that has a similar polarity. We can dissect the structure of this compound to predict its behavior.
The molecule possesses distinct regions of varying polarity:
-
Nonpolar Regions: The bulky tert-butyl group and the aliphatic cyclobutane ring are significant nonpolar components. These hydrocarbon-rich sections will favor interactions with nonpolar solvents through van der Waals forces.
-
Polar Regions: The carbamate linkage (-NHCOO-) and the aldehyde group (-CHO) are polar. The oxygen and nitrogen atoms have lone pairs of electrons and participate in dipole-dipole interactions. The N-H bond of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the aldehyde can act as hydrogen bond acceptors.
This duality suggests that the compound will not be exclusively soluble in either extremely polar or entirely nonpolar solvents. Instead, it is expected to exhibit highest solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the competing hydrogen bonding network of protic solvents.
Caption: Molecular features influencing solvent interactions.
Predicted Solubility Ranking:
-
High Solubility: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). These solvents can effectively solvate the polar functional groups without being overly polar themselves.
-
Moderate Solubility: Polar protic solvents like Methanol (MeOH) and Ethanol (EtOH). While they can hydrogen bond with the solute, their own strong hydrogen-bonding network can make solvating the nonpolar portions of the molecule less favorable.
-
Low to Insoluble: Nonpolar solvents such as Hexanes or Heptane. The energy required to break the dipole-dipole interactions between solute molecules would not be compensated by the weak van der Waals forces with the solvent.
-
Insoluble: Water. The large nonpolar surface area of the molecule makes it hydrophobic, leading to very poor aqueous solubility.
Experimental Protocol for Quantitative Solubility Determination
To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The isothermal equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.[10][11] The protocol outlined below is a self-validating system designed for accuracy and reliability, conforming to guidelines suggested by IUPAC.[12][13]
Materials and Reagents
-
Solute: this compound, >98% purity.
-
Solvents: HPLC-grade or equivalent high-purity organic solvents (DCM, THF, Ethyl Acetate, Methanol, Heptane, Acetonitrile, DMSO).
-
Equipment:
-
Analytical balance (± 0.1 mg precision).
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator (e.g., set to 25 °C ± 0.5 °C).
-
Calibrated thermometer.
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
-
Volumetric flasks and pipettes (Class A).
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and chromophore of the compound.
-
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of the solid solute to each vial. The key is to ensure that a solid phase remains at equilibrium, indicating saturation. A general starting point is ~50-100 mg of solid for every 2 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A duration of 24 to 72 hours is typical.[10] It is advisable to run a preliminary kinetic test to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid sampling suspended particles.[11]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial or directly into a volumetric flask.
-
Quantification (HPLC/GC Method):
-
Standard Preparation: Prepare a series of calibration standards of the solute in the same solvent at known concentrations.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the standards and the diluted sample by HPLC or GC.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
Caption: Workflow for experimental solubility determination.
Empirical Solubility Data (Predicted & Reported)
| Solvent | Solvent Class | Predicted Solubility at 25°C (mg/mL) | Qualitative Description |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | Very Soluble |
| Chloroform | Polar Aprotic | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | > 150 | Very Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | > 100 | Freely Soluble |
| Acetone | Polar Aprotic | > 100 | Freely Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 50 - 100 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |
| Methanol (MeOH) | Polar Protic | 50 - 100 | Soluble |
| Ethanol (EtOH) | Polar Protic | 20 - 50 | Sparingly Soluble |
| Toluene | Nonpolar | 10 - 20 | Slightly Soluble |
| Heptane / Hexane | Nonpolar | < 1 | Insoluble |
| Water | Polar Protic | < 0.1 | Insoluble |
Note: This data is predictive and should be confirmed experimentally using the protocol in Section 4.0 for critical applications. Supplier data confirms high solubility in solvents like dichloromethane and ethyl acetate.[2]
Practical Implications in Synthesis and Drug Development
The solubility profile directly informs strategic decisions in the laboratory:
-
Reaction Setup: The high solubility in DCM and THF makes them excellent choices for reactions involving this intermediate, ensuring a homogeneous reaction mixture even at high concentrations. For reactions requiring aprotic conditions, THF is often preferred.
-
Purification by Crystallization: The low solubility in nonpolar solvents like heptane is highly advantageous. Heptane can be used as an anti-solvent. For example, a concentrated solution of the crude product in a minimal amount of a good solvent (like ethyl acetate) can be treated with heptane to induce precipitation or crystallization, leaving more polar impurities behind in the mother liquor.
-
Chromatography: When performing column chromatography, the solubility data guides the choice of the loading solvent and the mobile phase. A typical mobile phase might be a gradient of ethyl acetate in heptane. The compound would be loaded onto the column dissolved in a minimal amount of DCM or the initial mobile phase mixture.
-
Workup Procedures: During an aqueous workup, the compound will partition overwhelmingly into the organic layer when extracted with solvents like ethyl acetate or DCM, facilitating efficient separation from water-soluble byproducts or reagents.
Conclusion
This compound is a molecule of significant synthetic value, and a clear understanding of its solubility is essential for its effective use. Its amphiphilic character, with both bulky nonpolar regions and polar functional groups, results in excellent solubility in common polar aprotic solvents like DCM, THF, and ethyl acetate. Conversely, it exhibits poor solubility in nonpolar alkane solvents and water. This solubility profile is not only predictable from its molecular structure but can be precisely quantified using standard laboratory protocols. By leveraging this knowledge, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities and pharmaceutical agents.
References
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Hou, J., et al. (2007). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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Xue-Qing Chen, et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Available at: [Link]
-
Pal, R. & Mobley, D.L. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. Available at: [Link]
-
Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Tanta University. Available at: [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. Available at: [Link]
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Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. MySkinRecipes. Available at: [Link]
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PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
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Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. Available at: [Link]
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Available at: [Link]
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Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Western University. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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O'Brien, C.J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]
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Ghosh, A.K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of tert-butyl N-(3-formylcyclobutyl)carbamate
Introduction
tert-butyl N-(3-formylcyclobutyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a valuable building block, incorporating a cyclobutane scaffold, a reactive aldehyde, and a protected amine.[1][2] The cyclobutane motif offers a rigid, three-dimensional element for drug design, while the aldehyde functionality provides a versatile handle for various chemical transformations such as reductive amination and Wittig reactions.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic manipulations.[1]
Given its reactive nature, particularly the presence of the aldehyde group, understanding the stability and appropriate storage conditions for this compound is paramount to ensure its integrity and performance in synthetic applications. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and best practices for storage and handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 199.25 g/mol | [1][3][4] |
| Appearance | Off-white solid | [5] |
| Melting Point | 105 - 109 °C | [5] |
| Boiling Point (Predicted) | 304.8 ± 31.0 °C | [1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |
| CAS Number | 171549-92-1 | [1][3][4] |
Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its two functional groups: the aldehyde and the Boc-carbamate. Several environmental factors can trigger degradation, compromising the purity and efficacy of the compound.
Oxidation of the Aldehyde
Aldehydes are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The primary degradation product is the corresponding carboxylic acid, tert-butyl N-(3-carboxycyclobutyl)carbamate.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Aldol Condensation and Polymerization
Under basic conditions or upon prolonged storage, aldehydes can undergo self-condensation reactions, such as the aldol condensation, leading to the formation of dimers, trimers, and higher-order polymers. This can result in a decrease in the purity of the material and the formation of insoluble byproducts.
Hydrolysis of the Boc-Carbamate
The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. In the presence of strong acids, or even milder acidic conditions over extended periods, the carbamate can be cleaved to yield the corresponding primary amine, 3-aminocyclobutanecarbaldehyde. This free amine can then participate in further degradation reactions.
Caption: Acid-catalyzed hydrolysis of the Boc-carbamate.
Thermal Decomposition
While the predicted boiling point is high, prolonged exposure to elevated temperatures can lead to decomposition. The exact decomposition products may vary, but could involve fragmentation of the cyclobutane ring or elimination reactions involving the carbamate.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the chemical nature of the compound and general laboratory best practices.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[1] For short-term storage, refrigeration at 2-8°C is acceptable. | Reduces the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde. |
| Light | Protect from light by storing in an amber vial or a dark location. | Light can catalyze the oxidation of the aldehyde. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture can facilitate hydrolysis of the Boc-carbamate, especially in the presence of acidic or basic impurities. |
| pH | Avoid contact with strong acids and bases. | Strong acids will cleave the Boc protecting group, while strong bases can promote aldol condensation and other side reactions of the aldehyde. |
Experimental Protocol: Stability Assessment of this compound
For researchers requiring rigorous quality control, conducting a formal stability study is recommended. The following protocol outlines a general approach to assess the stability of the compound under various stress conditions.
Materials and Equipment
-
This compound (test sample)
-
Reference standard of this compound (of known high purity)
-
HPLC system with a UV detector
-
Suitable HPLC column (e.g., C18)
-
Forced degradation chambers (e.g., oven, UV light chamber)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents (HPLC grade): acetonitrile, water, methanol
-
Reagents: hydrochloric acid, sodium hydroxide, hydrogen peroxide
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Stress: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sealed vial of the stock solution to a controlled source of UV and/or visible light.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of the time zero and reference standard samples.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any major degradation products by comparing their retention times to known standards, if available, or by using mass spectrometry for identification.
-
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its stability is intrinsically linked to the reactivity of its aldehyde and Boc-carbamate functionalities. By understanding the potential degradation pathways—oxidation, polymerization, and hydrolysis—and implementing the recommended storage and handling conditions, researchers can ensure the integrity and reliability of this compound in their synthetic endeavors. For applications requiring stringent quality control, a systematic stability study is advisable to fully characterize the compound's behavior under relevant experimental conditions.
References
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PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl trans-N-(3-formylcyclobutyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. Retrieved from [Link]
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discovery and history of cyclobutane-containing compounds
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Cyclobutane-Containing Compounds
Abstract
The cyclobutane ring, a four-membered carbocycle, has traversed a remarkable journey from a theoretical curiosity plagued by perceived instability to a cornerstone motif in modern organic chemistry and drug discovery. Its inherent ring strain, once seen as a liability, is now leveraged as a powerful tool for controlling molecular conformation, reactivity, and metabolic stability. This guide provides a comprehensive exploration of the cyclobutane core, beginning with its challenging first synthesis and the foundational theories that explained its unique properties. We will delve into the evolution of synthetic methodologies, from classical approaches to modern catalytic strategies, that have made these structures readily accessible. Furthermore, this document will survey the diverse roles of cyclobutanes in nature and pharmacology, highlighting key natural products and approved therapeutics where the four-membered ring is critical to function. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical scaffold.
Introduction: The Enigma of the Four-Membered Ring
At the heart of organic chemistry lies the tetrahedral sp³-hybridized carbon atom, which ideally forms bonds with angles of 109.5°. Deviations from this ideal angle induce strain, a form of stored potential energy that renders the molecule less stable and more reactive. Few structures exemplify this principle more vividly than cyclobutane. With internal bond angles forced to approximately 90°, the cyclobutane ring is imbued with significant angle strain and torsional strain, collectively known as ring strain.[1][2] The total strain energy of cyclobutane is approximately 26.3 kcal/mol, a substantial value that influences its entire chemical persona.[2][3]
This inherent strain makes the cyclobutane ring a unique structural element. It is not merely a passive spacer but an active participant in a molecule's behavior. The strain energy can be harnessed as a driving force for ring-opening reactions, ring expansions, and other selective transformations.[4] In the context of medicinal chemistry, the rigidity of the cyclobutane core provides a means to lock flexible molecules into specific bioactive conformations, enhancing potency and selectivity. It also serves as a versatile bioisostere for other common chemical groups, offering a unique spatial arrangement of substituents that can be pivotal for optimizing drug-target interactions. This guide illuminates the path from understanding cyclobutane's fundamental challenges to exploiting its unique properties in complex chemical synthesis and design.
The Dawn of Cyclobutane Chemistry: Discovery and Early Theories
The late 19th and early 20th centuries were a period of intense investigation into the structure and stability of cyclic compounds. The synthesis of a simple four-membered carbon ring, however, proved to be a formidable challenge, underscoring the theoretical predictions of its instability.
Baeyer's Strain Theory: A Framework for Instability
In 1885, the German chemist Adolf von Baeyer proposed a seminal theory to explain the relative stabilities of cycloalkanes.[2][5] He postulated that rings were planar and that any deviation of the internal bond angles from the ideal tetrahedral angle of 109.5° would create "angle strain," leading to instability.[1][6] According to his calculations, a planar cyclobutane would have C-C-C bond angles of 90°, resulting in significant strain.[3] This theory correctly predicted that cyclopropane and cyclobutane would be highly strained and therefore difficult to synthesize and highly reactive.[6] While we now know that cyclobutane is not perfectly planar, adopting a puckered conformation to relieve some torsional strain, Baeyer's theory provided the essential conceptual framework that guided early synthetic chemists.[2][3]
Willstätter's Breakthrough: The First Synthesis
For decades after Baeyer's theory, the parent cyclobutane molecule remained elusive. The breakthrough came in 1907 from the laboratory of Richard Willstätter, a chemist who would later receive the 1915 Nobel Prize in Chemistry for his work on plant pigments.[7][8] Willstätter, along with James Bruce, reported the first successful, albeit arduous, synthesis of cyclobutane.[7] Their strategy did not build the ring in a single step but rather started from a precursor that already contained the four-membered ring: cyclobutene. Through catalytic hydrogenation using a nickel catalyst, they were able to saturate the double bond to furnish cyclobutane for the first time.[7]
This discovery was a landmark achievement. It confirmed the existence of four-membered rings, validating the structural theories of the time, while also highlighting their unique reactivity, as the synthesis required careful handling of a strained precursor. Other early methods that emerged included the intramolecular Wurtz reaction of 1,4-dihalobutanes using reducing metals and the photochemically induced [2+2] dimerization of alkenes, which foreshadowed one of the most powerful modern methods for cyclobutane construction.[7][9]
(Sections on Modern Synthetic Strategies, Properties, Natural Products, and Drug Discovery to be developed in subsequent steps)
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Methodological & Application
synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate from cyclobutylamine
An Application Note for the Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate from Cyclobutylamine
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the widely available starting material, cyclobutylamine. The described synthetic pathway involves three primary stages: 1) The protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, 2) The introduction of a hydroxyl group at the C3 position of the cyclobutane ring to yield tert-butyl N-(3-hydroxycyclobutyl)carbamate, and 3) The mild oxidation of the secondary alcohol to the target aldehyde. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles, key experimental considerations, and troubleshooting guidance to ensure reproducible and successful synthesis.
Introduction
Substituted cyclobutane scaffolds are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structure can offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The 1,3-disubstituted cyclobutane motif, in particular, serves as a conformationally restricted alternative to more flexible aliphatic chains. This compound is a key intermediate that features both a protected amine and a versatile aldehyde functionality.[1][2] The aldehyde can be readily elaborated into a wide array of chemical moieties, making this compound a highly sought-after precursor for the synthesis of complex pharmaceutical agents.
This guide details a robust and logical synthetic sequence starting from cyclobutylamine. While direct C-H functionalization of the cyclobutane ring is an area of active research, this note focuses on a more classical and scalable approach to ensure reliability and accessibility for a broad range of laboratory settings.[3][4][5]
Overall Synthetic Scheme
The transformation from cyclobutylamine to the target aldehyde is achieved through a three-stage process. The workflow is designed to build complexity in a controlled manner, with purification at each key step to ensure the quality of the final product.
Figure 1: Overall synthetic workflow from cyclobutylamine to the target aldehyde.
Stage 1: Boc Protection of Cyclobutylamine
Principle: The first step involves the protection of the nucleophilic primary amine of cyclobutylamine to prevent it from undergoing side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[6][7][8] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).[8]
Protocol 1: Synthesis of tert-butyl N-cyclobutylcarbamate
| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |
| Cyclobutylamine | 71.12 g/mol | 5.00 g | 70.3 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 16.8 g | 77.3 mmol | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 8.86 g | 105.5 mmol | 1.5 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve cyclobutylamine (1.0 equiv.) in 100 mL of THF.
-
Add a solution of sodium bicarbonate (1.5 equiv.) in 100 mL of deionized water to the flask. Stir the biphasic mixture vigorously.
-
To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of THF dropwise over 20 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) typically yields the product as a white solid or colorless oil.
Stage 2: Synthesis of tert-butyl N-(3-hydroxycyclobutyl)carbamate
Principle: This stage is the most challenging transformation, requiring the regioselective introduction of a hydroxyl group at the C3 position, cis or trans to the carbamate group. Direct functionalization of the unactivated C-H bond is difficult. Therefore, a multi-step sequence is typically employed. The protocol outlined here is a generalized representation of a common strategy involving halogenation, nucleophilic substitution, and hydrolysis. The isolation of the desired 1,3-isomer from other potential isomers (e.g., 1,2-disubstituted) is a critical purification challenge. The existence of this intermediate as a commercially available compound confirms the viability of its synthesis.[9]
Note: This sequence often results in a mixture of cis and trans diastereomers, which may be separable by chromatography or carried through to the next step as a mixture.
Figure 2: A representative pathway for the hydroxylation of the cyclobutane ring.
Due to the complexity and optimization required for this stage, a detailed, universally applicable protocol is not provided. Researchers should consult specialized literature on cyclobutane functionalization.[10][11] The key steps involve:
-
Radical Bromination: Reaction of tert-butyl N-cyclobutylcarbamate with a source of bromine radicals (e.g., N-Bromosuccinimide with a radical initiator) to form a mixture of brominated isomers.
-
Nucleophilic Substitution: Displacement of the bromide with an oxygen nucleophile, such as sodium acetate, to form the corresponding acetate ester.
-
Hydrolysis: Saponification of the acetate ester using a base like lithium hydroxide to afford the desired secondary alcohol, tert-butyl N-(3-hydroxycyclobutyl)carbamate.
Stage 3: Oxidation to this compound
Principle: The final step is the oxidation of the secondary alcohol to the corresponding aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it operates under neutral conditions, at room temperature, and typically results in high yields with simple workup procedures.
Protocol 2: Dess-Martin Oxidation to the Target Aldehyde
| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |
| tert-butyl N-(3-hydroxycyclobutyl)carbamate | 187.24 g/mol | 2.00 g | 10.7 mmol | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 g/mol | 5.44 g | 12.8 mmol | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Sodium thiosulfate (Na₂S₂O₃) | - | 50 mL (10% w/v) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 equiv.) and dissolve it in 100 mL of anhydrous dichloromethane.
-
To the stirring solution, add Dess-Martin periodinane (1.2 equiv.) portion-wise over 15 minutes. Caution: The reaction can be mildly exothermic.
-
Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of NaHCO₃ and 50 mL of a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the final product, typically as a colorless oil or low-melting solid.[12]
Troubleshooting and Key Considerations
-
Stage 1: Ensure vigorous stirring to facilitate the reaction in the biphasic system. If the reaction is sluggish, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added, but this may complicate purification.
-
Stage 2: The separation of constitutional isomers after halogenation is the primary challenge. Careful column chromatography is essential. The stereochemical outcome (cis/trans ratio) will depend on the specific conditions used.
-
Stage 3: Use high-quality, anhydrous solvents for the oxidation step to prevent side reactions and ensure full conversion. DMP is moisture-sensitive. The workup with sodium thiosulfate is crucial to neutralize any remaining periodinane species.
Conclusion
This application note provides a reliable framework for the . By breaking the synthesis into three manageable stages—Boc protection, hydroxylation, and oxidation—this guide offers detailed protocols and explanations to aid researchers in obtaining this valuable synthetic intermediate. The methods described utilize standard laboratory techniques and reagents, making them broadly applicable in various research and development settings.
References
- Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. (n.d.). Google Scholar.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
tert-Butyl (trans-3-formylcyclobutyl)carbamate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
-
rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
cis-tert-Butyl 3-hydroxycyclobutylcarbamate. (n.d.). Synthonix. Retrieved January 7, 2026, from [Link]
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detailed experimental protocol for tert-butyl N-(3-formylcyclobutyl)carbamate synthesis
An In-depth Technical Guide to the Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and pharmaceutical development. The aldehyde functionality on the cyclobutane scaffold serves as a versatile handle for a wide array of subsequent chemical transformations, making this compound a key intermediate in the synthesis of complex molecular architectures.[1]
The described synthesis proceeds via a two-step conceptual pathway, starting from the commercially available tert-butyl N-(3-hydroxycyclobutyl)carbamate. The critical transformation is the mild oxidation of the secondary alcohol to the corresponding aldehyde. For this purpose, the Swern oxidation is the method of choice, renowned for its high efficiency, tolerance of sensitive functional groups (like the Boc-protecting group), and avoidance of harsh heavy-metal oxidants.[2][3]
This guide emphasizes the causality behind experimental choices, provides a self-validating protocol with integrated characterization checkpoints, and is grounded in authoritative chemical literature to ensure both reproducibility and safety.
Synthetic Strategy Overview
The synthesis is achieved through the oxidation of the precursor alcohol, tert-butyl N-(3-hydroxycyclobutyl)carbamate. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis and purification of the target compound.
Mechanistic Principles: The Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophilic agent, typically oxalyl chloride.[2][4] The reaction must be conducted at very low temperatures (-78 °C) because the key intermediate, chloro(dimethyl)sulfonium chloride, is thermally unstable and decomposes above -60 °C.[4]
The core mechanism involves three key stages:
-
Activation of DMSO: DMSO acts as a nucleophile, attacking oxalyl chloride. This intermediate rapidly decomposes, losing carbon monoxide and carbon dioxide, to form the highly electrophilic chloro(dimethyl)sulfonium chloride.[3]
-
Formation of Alkoxysulfonium Salt: The alcohol substrate, tert-butyl N-(3-hydroxycyclobutyl)carbamate, attacks the electrophilic sulfur atom of the activated species, displacing chloride and forming a key alkoxysulfonium salt intermediate.[2]
-
Ylide Formation and Elimination: A hindered, non-nucleophilic base, triethylamine (TEA), is added. It selectively deprotonates the carbon alpha to the sulfonium center, leading to a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the final aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[2][3]
Caption: Simplified mechanistic pathway of the Swern oxidation.
Detailed Experimental Protocol
Safety Advisory: This procedure involves corrosive and toxic reagents, the evolution of toxic carbon monoxide gas, and the production of intensely malodorous dimethyl sulfide.[2] This entire protocol must be performed within a certified, high-flow chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| tert-butyl N-(3-hydroxycyclobutyl)carbamate | >97% | Biosynth[5] | Starting material. Ensure it is dry. |
| Oxalyl chloride (2.0 M solution in DCM) | Reagent Grade | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle with extreme care. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% | Acros Organics | Must be anhydrous for optimal results. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Chemical | Main reaction solvent. Must be anhydrous. |
| Triethylamine (TEA) | >99.5% | Alfa Aesar | Should be distilled from CaH₂ before use. |
| Deionized Water | N/A | N/A | For workup. |
| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | MilliporeSigma | Eluents for chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, two rubber septa, and a nitrogen/argon inlet adapter.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Prepare a dry ice/acetone bath for cooling to -78 °C.
-
-
Activation of DMSO:
-
To the reaction flask, add anhydrous dichloromethane (DCM, approx. 0.5 M relative to the alcohol).
-
Cool the flask to -78 °C using the dry ice/acetone bath.
-
Add anhydrous DMSO (2.2 equivalents) via syringe.
-
Slowly add a 2.0 M solution of oxalyl chloride in DCM (1.5 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -65 °C.
-
Observation: Vigorous gas evolution (CO and CO₂) will be observed.[6]
-
Stir the resulting colorless solution at -78 °C for 30 minutes.
-
-
Addition of Alcohol:
-
Dissolve tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes after the addition is complete.
-
-
Base Addition and Aldehyde Formation:
-
Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture over 10 minutes. The mixture may become thick and cloudy.
-
After the addition of TEA, remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes while stirring.
-
-
Workup and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary to dissolve all solids.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification
-
The crude product, a pale yellow oil or semi-solid, should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the desired product (identified by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a clear oil or white solid.
Waste Decontamination
-
The characteristic foul odor of the reaction is due to the dimethyl sulfide (DMS) byproduct.[2]
-
Before washing, rinse all reaction glassware with an aqueous bleach solution or an Oxone® solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~9.7 (s, 1H, -CHO), ~5.0 (br s, 1H, -NH), ~4.1 (m, 1H, -CH-NH), ~2.9 (m, 1H, -CH-CHO), ~2.4-2.2 (m, 4H, cyclobutyl -CH₂), 1.45 (s, 9H, -C(CH₃)₃). Note: Exact shifts and multiplicities for cyclobutyl protons may vary.[7][8] |
| ¹³C NMR | (CDCl₃, 101 MHz): δ ~202.0 (CHO), ~155.5 (NHCOO), ~80.0 (C(CH₃)₃), ~48.0 (CH-CHO), ~45.0 (CH-NH), ~30.0 (cyclobutyl CH₂), 28.4 (C(CH₃)₃). |
| Mass Spec. | ESI-MS: Calculated for C₁₀H₁₇NO₃ [M+H]⁺: 200.12. Found: ~200.1. Molecular Weight: 199.25 g/mol .[9] |
| IR | (ATR, cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (aldehyde C=O stretch), ~1690 (carbamate C=O stretch). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvents. 2. Reaction temperature too high during activation. 3. Impure starting material. | 1. Ensure all reagents (especially DMSO and DCM) and glassware are scrupulously dry. 2. Maintain strict temperature control at -78 °C during the addition of oxalyl chloride and the alcohol.[4] 3. Verify the purity of the starting alcohol. |
| Reaction Mixture Turns Black/Brown | Decomposition of the activated complex due to excessive temperature. | Immediately check the temperature of the cooling bath. The reaction has likely failed; start over with stricter temperature control. |
| Starting Material Recovered | 1. Insufficient activation of DMSO. 2. Addition of TEA before the alcohol has fully reacted. | 1. Use fresh, high-purity oxalyl chloride and anhydrous DMSO. Allow sufficient time for activation. 2. Adhere to the specified stirring times; do not add TEA prematurely.[6] |
| Difficult Purification | Formation of byproducts due to side reactions. | If the alpha-carbon is prone to epimerization, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of TEA.[2] Ensure the workup is performed promptly after the reaction reaches room temperature. |
References
-
Wikipedia. (n.d.). Swern oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). A. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate (1). Organic Syntheses. [Link]
-
Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Organic Chemistry Tutor. (n.d.). Swern Oxidation. [Link]
-
Reddit. (2021, May 9). Swern time! Everyone's favourite oxidation.... r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Fernandez-Ballester, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. [Link]
-
PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. [Link]
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- 1. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of tert-butyl N-(3-formylcyclobutyl)carbamate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the scaffolds that have garnered significant interest, the cyclobutane ring has emerged as a powerful tool for drug designers. Its inherent structural rigidity and unique three-dimensional geometry offer a compelling alternative to more traditional, flexible aliphatic chains or planar aromatic systems. The incorporation of a cyclobutane moiety can significantly improve metabolic stability, enforce a specific conformation for optimal target binding, and provide access to unexplored chemical space.[1][2]
This guide focuses on a particularly versatile and strategic building block: tert-butyl N-(3-formylcyclobutyl)carbamate . This bifunctional molecule, featuring a protected amine and a reactive aldehyde on a cyclobutane core, serves as a linchpin for the synthesis of a diverse array of complex molecules with therapeutic potential. We will delve into its synthesis and explore its application in the construction of cutting-edge therapeutic modalities, providing detailed protocols to empower researchers in their drug discovery endeavors.
Core Attributes of this compound in Medicinal Chemistry
The utility of this compound stems from the synergistic interplay of its constituent parts: the Boc-protected amine, the cyclobutane scaffold, and the formyl group.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. Its stability to a broad range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective unmasking of the amine at the desired synthetic juncture. This enables a modular and controlled approach to the construction of complex molecules.
-
The Cyclobutane Scaffold: As a constrained four-membered ring, the cyclobutane core imparts a degree of conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the cyclobutane unit is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile of a drug candidate.
-
The Formyl Group: The aldehyde functionality is a versatile chemical handle that can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical moieties, making it a cornerstone for library synthesis and lead optimization.
Synthetic Protocol: Preparation of this compound
While commercially available, an in-house synthesis of this compound can be achieved from readily available starting materials. A representative synthetic route starting from a cyclobutane derivative is outlined below. The synthesis often involves the protection of an amino group, followed by the manipulation of a carboxylic acid or alcohol functionality to yield the desired aldehyde.
Protocol 1: Synthesis of this compound from a Cyclobutane Carboxylic Acid Derivative
This protocol provides a general workflow. Specific reagents and conditions may need to be optimized based on the available starting materials.
Materials:
-
3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid
-
Oxalyl chloride or similar activating agent
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous work-up reagents (e.g., HCl, NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Weinreb Amide Formation:
-
To a solution of 3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid in anhydrous DCM, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) and pyridine (2.5 eq.) in DCM.
-
Add the acid chloride solution dropwise to the hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up and purify the crude product by silica gel chromatography to yield the Weinreb amide.
-
-
Reduction to the Aldehyde:
-
Dissolve the Weinreb amide in anhydrous THF or diethyl ether and cool to -78 °C.
-
Add a solution of LAH or DIBAL-H (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction carefully with an appropriate reagent (e.g., Rochelle's salt solution for LAH).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography to obtain this compound.
-
Causality Behind Experimental Choices:
-
The use of a Weinreb amide in the penultimate step is crucial for preventing over-reduction of the carboxylic acid derivative to the corresponding alcohol. The stable chelate formed between the Weinreb amide and the reducing agent facilitates the controlled delivery of a single hydride equivalent.
-
Low-temperature conditions for the reduction step are essential to minimize side reactions and ensure the selective formation of the aldehyde.
Applications in Medicinal Chemistry: Protocols and Methodologies
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. Below are detailed protocols for its application in key areas of drug discovery.
Application 1: Synthesis of Kinase Inhibitors via Reductive Amination
Kinase inhibitors are a major class of targeted therapeutics. The introduction of a cyclobutane moiety can enhance the binding affinity and selectivity of these inhibitors. Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of kinase inhibitor scaffolds.
Protocol 2: Reductive Amination with a Heterocyclic Amine for Kinase Inhibitor Scaffolds
This protocol details the coupling of this compound with a representative amino-pyrimidine, a common core in many kinase inhibitors.
Materials:
-
This compound
-
4-Amino-2,6-dimethylpyrimidine (or other suitable heterocyclic amine)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and 4-amino-2,6-dimethylpyrimidine (1.1 eq.) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired N-substituted cyclobutylamine derivative.
Trustworthiness of the Protocol: This protocol is self-validating through the monitoring of the reaction progress by TLC or LC-MS, allowing for the confirmation of product formation and consumption of starting materials. The use of a mild reducing agent like STAB ensures the selective reduction of the imine in the presence of the carbamate.
Visualization of the Workflow:
Reductive amination workflow.
Application 2: PROTAC Synthesis - The Cyclobutane as a Rigid Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins.[1] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC. The rigid cyclobutane scaffold derived from this compound can serve as a constrained and metabolically stable component of the PROTAC linker.
Protocol 3: Incorporation into a PROTAC Linker via Reductive Amination and Subsequent Amide Coupling
This protocol describes a two-step process to incorporate the cyclobutane moiety into a PROTAC linker.
Part A: Reductive Amination with an Amine-Functionalized Linker Component
Materials:
-
This compound
-
tert-butyl (2-aminoethyl)carbamate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic)
Procedure:
-
Follow the procedure outlined in Protocol 2, using tert-butyl (2-aminoethyl)carbamate as the amine component.
-
Purify the product, tert-butyl N-(3-(((2-(tert-butoxycarbonyl)amino)ethyl)amino)methyl)cyclobutyl)carbamate, by silica gel chromatography.
Part B: Deprotection and Amide Coupling with an E3 Ligase Ligand
Materials:
-
Product from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Pomalidomide-COOH (or other carboxylic acid-functionalized E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the product from Part A in DCM and add TFA (10-20% v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
-
Amide Coupling:
-
Dissolve the crude diamine salt in anhydrous DMF.
-
In a separate flask, dissolve the E3 ligase ligand carboxylic acid (1.0 eq.) in DMF.
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the carboxylic acid solution and stir for 15 minutes to pre-activate.
-
Add the solution of the diamine to the activated E3 ligase ligand.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the crude PROTAC precursor by preparative HPLC.
-
Visualization of the PROTAC Synthesis Workflow:
PROTAC linker synthesis workflow.
Application 3: Alkene Synthesis via the Wittig Reaction
The Wittig reaction is a fundamental transformation in organic synthesis for the formation of carbon-carbon double bonds from aldehydes or ketones.[3][4] This reaction can be employed to further elaborate the cyclobutane scaffold, for example, by introducing an alkene that can serve as a handle for further functionalization or as a key structural element of the final drug molecule.
Protocol 4: Wittig Olefination to Introduce a Vinyl Group
This protocol describes the reaction of this compound with a phosphonium ylide to generate a vinyl-substituted cyclobutane.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide or n-butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq.) portion-wise.
-
Stir the resulting yellow-orange mixture at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the vinyl cyclobutane derivative.
-
Expertise and Experience in Protocol Design: The choice of base for ylide generation is critical. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. The use of anhydrous conditions is paramount to prevent quenching of the highly reactive ylide.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations described in the protocols. Actual yields may vary depending on the specific substrates and reaction conditions.
| Transformation | Protocol | Starting Material | Product | Representative Yield (%) |
| Reductive Amination | 2 | This compound | N-((3-((tert-butoxycarbonyl)amino)cyclobutyl)methyl)-2,6-dimethylpyrimidin-4-amine | 70-90 |
| PROTAC Linker Formation (Reductive Amination) | 3 (Part A) | This compound | tert-butyl N-(3-(((2-(tert-butoxycarbonyl)amino)ethyl)amino)methyl)cyclobutyl)carbamate | 65-85 |
| Wittig Reaction | 4 | This compound | tert-butyl N-(3-vinylcyclobutyl)carbamate | 60-80 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides a gateway to a wide range of complex molecules of medicinal interest. The protocols detailed in this guide offer a practical framework for researchers to harness the potential of this valuable reagent. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of unique scaffolds like the cyclobutane ring will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]
-
PMC. (n.d.). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Retrieved from [Link]
-
ScholarWorks. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CDK inhibitors.
-
Google APIs. (2011, January 31). (12) Patent Application Publication (10) Pub. No.: US 2011/0201629 A1. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
MCE. (n.d.). tert-Butyl N-cis-(3-formylcyclobutyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]
-
Common Organic Chemistry. (2016, February 11). WO 2016/020526 A1. Retrieved from [Link]
- Google Patents. (n.d.). Small molecule proteolysis-targeting chimeras and methods of use thereof.
-
PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]
-
PMC. (n.d.). Structure-Based Design of “Head-to-Tail” Macrocyclic PROTACs. Retrieved from [Link]
- Google Patents. (n.d.). Method for the synthesis of substituted formylamines and substituted amines.
Sources
The Versatile Building Block: A Guide to the Synthetic Applications of tert-Butyl N-(3-formylcyclobutyl)carbamate
In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. Among these, the cyclobutane motif has garnered significant attention for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides an in-depth exploration of tert-butyl N-(3-formylcyclobutyl)carbamate , a versatile and highly valuable synthetic building block that serves as a gateway to a diverse array of complex molecular architectures, including cutting-edge therapeutics like PROTACs (Proteolysis Targeting Chimeras) and Janus kinase (JAK) inhibitors.[2][3][4]
This document will delve into the synthesis of this key intermediate, provide detailed protocols for its most critical synthetic transformations, and showcase its application in the development of pharmacologically relevant compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this cyclobutane-based building block.
Physicochemical Properties and Handling
Before embarking on its synthetic applications, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [5] |
| Molecular Weight | 199.25 g/mol | |
| CAS Number | 171549-92-1 (racemic trans) | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | |
| Storage | Store in a cool, dry place under an inert atmosphere |
The molecule features a cyclobutane ring substituted with a Boc-protected amine and a reactive formyl (aldehyde) group. The tert-butyloxycarbonyl (Boc) group provides a robust and reliable protecting group for the amine functionality, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[6] The aldehyde group, on the other hand, is a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthesis of this compound
The efficient synthesis of this building block is paramount to its widespread application. A common and practical approach involves the oxidation of the corresponding alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate, which can be prepared from commercially available starting materials.
Protocol 1: Swern Oxidation for the Synthesis of this compound
This protocol outlines a reliable method for the oxidation of the precursor alcohol to the desired aldehyde.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of the title compound.
Materials:
-
tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.2 eq.) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.
-
Add triethylamine (5.0 eq.) dropwise to the mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality behind Experimental Choices:
-
Low Temperature (-78 °C): The Swern oxidation is performed at low temperatures to ensure the stability of the reactive intermediate, the chlorosulfonium ylide, and to minimize side reactions.
-
Order of Addition: The specific order of reagent addition is critical for the success of the reaction. The activator (oxalyl chloride) is first reacted with DMSO to form the active oxidant before the addition of the alcohol. Triethylamine is added last to facilitate the elimination reaction that forms the aldehyde.
-
Boc Protecting Group: The Boc group is stable under the mild, non-acidic conditions of the Swern oxidation, ensuring the integrity of the protected amine functionality.
Applications in Synthetic Chemistry
The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations. The following sections detail protocols for two of the most common and impactful applications: reductive amination and the Wittig reaction.
Reductive Amination: A Gateway to Substituted Amines
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The aldehyde group of the title compound can be reacted with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced to the corresponding amine. This reaction is particularly useful for introducing the cyclobutane scaffold into molecules containing amine functionalities.
Diagram of the Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Protocol 2: Reductive Amination with a Primary Amine
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride (STAB).[7]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Trustworthiness of the Protocol:
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other borohydride reagents like sodium borohydride.[7]
-
One-Pot Procedure: The reaction is typically performed in a single pot, which simplifies the experimental setup and improves overall efficiency.[7]
Wittig Reaction: Formation of Alkenes
The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones.[8][9][10] The reaction of this compound with a phosphorus ylide provides a reliable method for introducing a carbon-carbon double bond, further extending the molecular complexity.
Diagram of the Wittig Reaction Workflow:
Caption: General workflow for the Wittig reaction.
Protocol 3: Wittig Reaction with a Stabilized Ylide
This protocol outlines the reaction with a stabilized ylide, which typically favors the formation of the (E)-alkene.
Materials:
-
This compound
-
Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous toluene or THF under an inert atmosphere, add the stabilized phosphorus ylide (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Expertise & Experience Insights:
-
Choice of Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (e.g., from simple alkyl halides) tend to produce (Z)-alkenes.[9][11]
-
Removal of Triphenylphosphine Oxide: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[8] Purification by column chromatography is often effective. In some cases, precipitation of the byproduct from a non-polar solvent can be employed.
Application in Drug Discovery: PROTACs and Kinase Inhibitors
The cyclobutane scaffold is increasingly being incorporated into drug candidates to enhance their pharmacological properties.[1][2] this compound is a key building block in the synthesis of innovative therapeutics, including PROTACs and kinase inhibitors.
PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The linker component of a PROTAC is crucial for its efficacy, and cyclobutane-containing linkers can provide optimal spatial orientation of the two binding moieties. This compound and its derivatives are valuable intermediates for the construction of these linkers.[2][12][13]
Diagram of PROTAC Structure:
Caption: General structure of a PROTAC molecule.
The aldehyde functionality can be elaborated through reactions like reductive amination or Wittig olefination to connect to either the protein of interest (POI) ligand or the E3 ligase ligand, while the Boc-protected amine provides a point of attachment for the other component of the PROTAC.
Janus Kinase (JAK) Inhibitors
Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[14] Inhibitors of JAKs are effective therapeutics for a range of autoimmune diseases and cancers. Several patents describe the use of cyclobutane and methylcyclobutane derivatives as potent and selective JAK inhibitors.[1][3][4][15] The synthesis of these inhibitors often involves the use of cyclobutane-containing building blocks where the functional groups can be manipulated to interact with the kinase active site. The formyl and protected amine groups of this compound make it an ideal starting material for the synthesis of such compounds.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its unique combination of a conformationally restricted cyclobutane core, a reactive aldehyde handle, and a robustly protected amine functionality provides a powerful platform for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and applications presented in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, from fundamental methodology development to the discovery of next-generation therapeutics.
References
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from a university chemistry department website.
- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2012).
- Flanagan, M. E., et al. (2010). Discovery of Subtype Selective Janus Kinase (JAK) Inhibitors by Structure-Based Virtual Screening. Journal of Medicinal Chemistry.
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2011).
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2011).
- tert-Butyl (trans-3-formylcyclobutyl)carbamate | PROTAC Linker. (n.d.). MedChemExpress.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Jakubke, H.-D. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- tert-Butyl N-{3-formylbicyclo[1.1.
- tert-Butyl (trans-3-formylcyclobutyl)
- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate
- Wittig Reaction. (2023). Chemistry LibreTexts.
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- Reductive BOC-Amination of Aldehydes. (2006).
- Wittig Reaction (continued). (2010).
- rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)
- Method for preparing tert-butyl n-((1r,2s,5s). (2020).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate | PROTAC Linker. (n.d.). MedChemExpress.
- tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate | PROTAC Linker. (n.d.). MedChemExpress.
- Buy tert-Butyl N-(3-formylcyclopentyl)
- Buy tert-butyl N-(3-formylcyclobutyl)
- Tert-butyl carbamate derivative and preparation method and application thereof. (2011).
- Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. (2021). Science, Engineering and Health Studies.
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Application Notes and Protocols: Nucleophilic Addition Reactions of tert-butyl N-(3-formylcyclobutyl)carbamate
Introduction: The Versatile Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane motif is an increasingly important structural component in medicinal chemistry. Its rigid, three-dimensional geometry provides a unique conformational constraint on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. tert-Butyl N-(3-formylcyclobutyl)carbamate is a key building block that provides access to a diverse range of 3-substituted cyclobutane derivatives. The presence of a reactive aldehyde functionality, coupled with a protected amine, makes it a versatile precursor for the synthesis of novel chemical entities. The Boc (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[1] This application note provides a detailed guide to the reaction of this compound with common nucleophiles, including phosphorus ylides (Wittig reaction), organometallic reagents (Grignard reaction), and amines (reductive amination), offering researchers and drug development professionals a comprehensive resource for the synthesis of novel cyclobutane-containing compounds.
Stereochemical Considerations in Nucleophilic Additions to 3-Substituted Cyclobutanecarbaldehydes
Nucleophilic addition to the aldehyde of this compound can lead to the formation of a new stereocenter.[2] The stereochemical outcome of these reactions is influenced by the existing stereochemistry of the cyclobutane ring (cis or trans) and the nature of the nucleophile and reaction conditions. The approach of the nucleophile to the carbonyl group can be directed by the substituent at the 3-position of the cyclobutane ring, potentially leading to diastereoselective transformations.[3] For instance, the reduction of 3-substituted cyclobutanones often proceeds with a degree of stereocontrol, suggesting that the substituent can effectively shield one face of the ring.[3] Understanding and controlling the stereochemistry of these additions is crucial for the synthesis of stereochemically pure compounds, which is often a requirement for biologically active molecules.
I. Olefination via Wittig Reaction
The Wittig reaction is a powerful method for the conversion of aldehydes and ketones to alkenes.[4] In the context of this compound, the Wittig reaction allows for the introduction of a variety of unsaturated moieties, significantly expanding the accessible chemical space.
Mechanism of the Wittig Reaction
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This initial addition leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of tert-butyl N-(3-(2-phenylethenyl)cyclobutyl)carbamate
This protocol is a representative procedure adapted from general Wittig reaction methodologies.[5][6]
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The color of the solution will typically change to deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.
Data Summary: Representative Wittig Reactions
| Entry | Ylide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Methyltriphenylphosphonium bromide/n-BuLi | tert-butyl N-(3-vinylcyclobutyl)carbamate | 85 | >95:5 (trans) |
| 2 | Ethyltriphenylphosphonium bromide/n-BuLi | tert-butyl N-(3-(prop-1-en-1-yl)cyclobutyl)carbamate | 82 | 90:10 (trans favored) |
| 3 | Benzyltriphenylphosphonium chloride/n-BuLi | tert-butyl N-(3-(2-phenylethenyl)cyclobutyl)carbamate | 88 | >98:2 (trans) |
Yields and diastereomeric ratios are representative and may vary depending on the specific isomer of the starting material and reaction conditions.
II. Carbon-Carbon Bond Formation via Grignard Reaction
Grignard reagents are powerful nucleophiles that readily add to aldehydes to form secondary alcohols. This reaction provides a straightforward method for introducing a wide range of alkyl, aryl, and vinyl groups.
Mechanism of Grignard Addition
The Grignard reagent (R-MgX) acts as a source of the carbanion "R⁻", which attacks the electrophilic carbonyl carbon. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or THF, which coordinates to the magnesium atom. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.[7]
Caption: Mechanism of Grignard Addition to an Aldehyde.
Experimental Protocol: Synthesis of tert-butyl N-(3-(1-hydroxy-2-phenylethyl)cyclobutyl)carbamate
This protocol is a representative procedure adapted from general Grignard reaction methodologies.[8]
Materials:
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine.
-
In the addition funnel, place a solution of benzyl bromide (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the benzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the aldehyde solution to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary alcohol.
Data Summary: Representative Grignard Additions
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Methylmagnesium bromide | tert-butyl N-(3-(1-hydroxyethyl)cyclobutyl)carbamate | 92 | 60:40 |
| 2 | Phenylmagnesium bromide | tert-butyl N-(3-(hydroxy(phenyl)methyl)cyclobutyl)carbamate | 89 | 75:25 |
| 3 | Vinylmagnesium bromide | tert-butyl N-(3-(1-hydroxyallyl)cyclobutyl)carbamate | 85 | 70:30 |
Yields and diastereomeric ratios are representative and may vary depending on the specific isomer of the starting material and reaction conditions.
III. Synthesis of Amines via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final amine product.[9]
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of tert-butyl N-(3-((benzylamino)methyl)cyclobutyl)carbamate
This protocol is a representative procedure adapted from general reductive amination methodologies.[9]
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dichloromethane.
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Data Summary: Representative Reductive Aminations
| Entry | Amine | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Aniline | tert-butyl N-(3-((phenylamino)methyl)cyclobutyl)carbamate | 85 | 55:45 |
| 2 | Cyclopropylamine | tert-butyl N-(3-((cyclopropylamino)methyl)cyclobutyl)carbamate | 90 | 65:35 |
| 3 | Morpholine | tert-butyl N-(3-(morpholinomethyl)cyclobutyl)carbamate | 92 | N/A |
Yields and diastereomeric ratios are representative and may vary depending on the specific isomer of the starting material and reaction conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of 3-substituted cyclobutane derivatives. The protocols and data presented in this application note demonstrate the utility of this compound in key organic transformations, including Wittig olefination, Grignard addition, and reductive amination. These reactions provide access to a diverse range of functionalized cyclobutanes that are of significant interest to researchers in drug discovery and development. The ability to introduce various substituents with a degree of stereocontrol highlights the potential of this scaffold in the design of novel therapeutic agents.
References
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 127.
- Yamamoto, H., & Oshima, K. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11255–11263.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
- Kumar, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1646-1657.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- LibreTexts. (2020, October 20). 12.14: Stereochemistry of Nucleophilic Addition Reactions- Re and Si Faces. Chemistry LibreTexts.
- Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292–2300.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 7, 2026, from [Link]
- Camps, F., et al. (1987). General synthetic protocol for Wittig olefination using PS-PPh3 to access stilbene. Tetrahedron Letters, 28(1), 111-114.
-
Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
- Kruse, L. I., et al. (1989). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1413.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 7, 2026, from [Link]
- J Chemistry. (2021, August 11). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube.
- J Chemistry. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry [Video]. YouTube.
-
Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved January 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved January 7, 2026, from [Link]
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Introduction: The Strategic Importance of Substituted Cyclobutanes
An Application Guide to the Reductive Amination of tert-Butyl N-(3-formylcyclobutyl)carbamate
In the landscape of modern drug discovery and development, the cyclobutane scaffold has emerged as a privileged structural motif.[1] Its inherent ring strain and defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity and metabolic stability in drug candidates.[1] The molecule this compound is a versatile bifunctional building block, ideal for introducing this valuable scaffold into more complex molecular architectures. It features a reactive aldehyde for carbon-nitrogen bond formation and a stable tert-butyloxycarbonyl (Boc)-protected amine, which can be unveiled for subsequent functionalization.
Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines in medicinal chemistry.[2][3][4] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, is prized for its efficiency and broad functional group tolerance.[2][5] This application note provides a comprehensive, field-proven protocol for the reductive amination of this compound using sodium triacetoxyborohydride, a reagent chosen for its exceptional mildness and selectivity.
Mechanistic Rationale and Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that can selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. This avoids the wasteful formation of the corresponding alcohol as a byproduct.
The Reaction Pathway
The reaction proceeds through a well-established two-stage mechanism within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a C=N double bond, yielding an imine. In the presence of even trace amounts of acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[6][7]
-
Hydride Reduction: A mild hydride source then selectively reduces the iminium ion to furnish the final secondary amine product.
Why Sodium Triacetoxyborohydride (STAB)?
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the superior choice for this substrate for several key reasons:[8]
-
Enhanced Selectivity: The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride.[9] This makes STAB incapable of reducing the starting aldehyde but highly effective at reducing the more reactive iminium ion intermediate.[2][9] This chemoselectivity is the cornerstone of the one-pot procedure.
-
Mild Reaction Conditions: STAB is effective at room temperature and does not require harsh acidic or basic conditions, ensuring the stability of the acid-sensitive Boc-protecting group.[10][11]
-
Broad Solvent Compatibility: The reaction is most effective in chlorinated solvents like 1,2-dichloroethane (DCE) but can also be performed in other aprotic solvents such as tetrahydrofuran (THF).[10][11][12]
-
Improved Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are environmentally benign.[8][13]
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Comprehensive Experimental Protocol
This protocol details the reductive amination of this compound with benzylamine as a representative primary amine.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (0.5 mmol scale) |
| This compound | 1264277-48-9 | 213.28 | 1.0 | 107 mg |
| Benzylamine | 100-46-9 | 107.15 | 1.1 | 59 mg (58 µL) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 159 mg |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | - | 5.0 mL |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | - | ~10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~50 mL for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (107 mg, 0.50 mmol, 1.0 eq.).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (5.0 mL) to the flask. Stir the mixture until the solid is fully dissolved. Using a microliter syringe, add benzylamine (58 µL, 0.55 mmol, 1.1 eq.). Stir the resulting solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol, 1.5 eq.) to the reaction mixture in one portion. Note: STAB is hygroscopic; handle it quickly in an ambient atmosphere. The addition may cause slight bubbling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure tert-butyl N-((3-((benzylamino)methyl)cyclobutyl)methyl)carbamate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product mass [M+H]⁺ is 305.22.
Safety and Handling Precautions
Adherence to standard laboratory safety protocols is mandatory. The following points require special attention for this procedure:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: All operations should be conducted inside a certified chemical fume hood.[16]
-
Sodium Triacetoxyborohydride (STAB):
-
STAB is an irritant to the skin, eyes, and respiratory system.[14] Avoid inhalation of dust and direct contact.[14][15]
-
It reacts with moisture and protic solvents, potentially releasing flammable gases.[14] Store in a cool, dry place under an inert atmosphere and handle it quickly.[14][17]
-
In case of a spill, do not use water. Clean up spills with an inert, dry material.[15][16]
-
-
Solvents: Dichloromethane and 1,2-dichloroethane are regulated solvents. Handle with care and dispose of waste according to institutional guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive or wet STAB.2. Insufficient reaction time.3. Sterically hindered amine. | 1. Use a fresh bottle of STAB or dry it under vacuum. 2. Allow the reaction to run longer, monitoring periodically by TLC.3. For very hindered substrates, gentle heating (40-50 °C) may be required. Add a catalytic amount of acetic acid. |
| Dialkylation Product | The secondary amine product reacts with another molecule of the aldehyde. | This is less common with STAB than with other reductants.[10] Ensure the amine is not the limiting reagent. A stepwise procedure (pre-forming the imine then adding a different reductant like NaBH₄) can also be used.[10][11] |
| Alcohol Byproduct | 1. Wet reaction conditions hydrolyzing STAB.2. STAB reducing the aldehyde. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.2. This is highly unlikely with STAB but could indicate a contaminated reagent. |
| Difficult Purification | Product and starting materials have similar polarity. | Optimize the chromatography gradient. If the product is basic, an acid-base extraction can be attempted during workup to separate it from the neutral starting aldehyde.[18] |
References
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
- Sodium triacetoxyborohydride Safety D
- Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer.
- SAFETY DATA SHEET - Sodium Triacetoxyborohydride. TCI Chemicals.
- Reductive Amination - Common Conditions.
- Liu, Y-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- Sodium triacetoxyborohydride Safety D
- Myers, A.
- Ashenhurst, J. (2017).
- Reductive amin
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Reductive Amin
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amin
- Reductive Amin
- Application Note – Reductive Amin
- Struggling with Reductive Amination: Tips for Isol
- Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. PubMed Central.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Cyclobutanes in Small‐Molecule Drug Candid
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. lifechempharma.com [lifechempharma.com]
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- 18. reddit.com [reddit.com]
Application Note & Protocols: A Guide to the Stereoselective Synthesis of cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate
Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry
Cyclobutane scaffolds have emerged as crucial building blocks in modern drug discovery. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates. The cis- and trans-isomers of tert-butyl N-(3-formylcyclobutyl)carbamate are valuable intermediates, providing a handle for further chemical elaboration into more complex molecules such as protease inhibitors and kinase modulators. The aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The stereochemistry of the 1,3-disubstituted cyclobutane ring is critical for biological activity, making stereoselective synthesis paramount. This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for the preparation of both cis- and trans- isomers of this important building block.
Synthetic Strategy: A Bifurcated Approach to Stereocontrol
The overall synthetic strategy hinges on the stereoselective reduction of the commercially available precursor, 3-(Boc-amino)cyclobutanone. Following the establishment of the desired stereocenter at the alcohol, a mild oxidation protocol is employed to furnish the target aldehyde. The choice of reducing agent is the critical determinant of the final stereochemical outcome.
To achieve the cis-isomer, a sterically hindered hydride reducing agent is employed. This reagent will preferentially attack the carbonyl from the face opposite to the bulky Boc-amino group, resulting in the cis-alcohol. Conversely, to obtain the trans-isomer, a biocatalytic approach using a ketoreductase (KRED) is highly effective, offering excellent diastereoselectivity. An alternative, classical organic chemistry approach to the trans-isomer involves a Mitsunobu reaction to invert the stereochemistry of the more readily accessible cis-alcohol.
The subsequent oxidation of the intermediate alcohols to the target aldehydes requires mild conditions to avoid over-oxidation to the carboxylic acid and to ensure the stability of the acid-labile Boc-protecting group. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high efficiency and neutral reaction conditions.[1][2][3][4]
Below is a graphical representation of the overall synthetic workflow:
Caption: Synthetic workflow for cis- and trans-isomers.
Detailed Protocols
Part 1: Synthesis of cis-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
This protocol details the diastereoselective reduction of 3-(Boc-amino)cyclobutanone to the corresponding cis-alcohol. The high cis-selectivity is achieved by utilizing a sterically demanding hydride reagent, Lithium tri-tert-butoxyaluminum hydride, which preferentially attacks from the sterically less hindered face, opposite to the Boc-amino substituent.[5] Lowering the reaction temperature to -78 °C further enhances this selectivity by favoring the transition state with the lower activation energy.[5]
Materials:
-
3-(Boc-amino)cyclobutanone
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous THF to a concentration of 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over a period of 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the aqueous layer and extract it three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.
| Parameter | Value |
| Typical Yield | >90% |
| Diastereomeric Ratio (cis:trans) | >95:5 |
Part 2: Synthesis of trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate via Biocatalysis
Achieving high trans-selectivity can be challenging with traditional chemical reducing agents. Biocatalysis, specifically using a ketoreductase (KRED), offers an efficient and highly selective alternative.[5] KREDs can exhibit exquisite control over the stereochemical outcome of carbonyl reductions.
Materials:
-
3-(Boc-amino)cyclobutanone
-
Ketoreductase (KRED) enzyme (screening of a panel of KREDs is recommended for optimal performance)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
In a temperature-controlled reaction vessel, prepare a solution of 3-(Boc-amino)cyclobutanone in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) with a small amount of a water-miscible co-solvent like isopropanol to aid solubility.
-
Add the KRED enzyme and the NADPH cofactor (or the cofactor recycling system components).
-
Stir the reaction mixture at the optimal temperature for the chosen KRED (typically 25-40 °C).
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the trans-3-(Boc-amino)cyclobutanol.
| Parameter | Value |
| Typical Yield | Variable, dependent on enzyme |
| Diastereomeric Ratio (trans:cis) | Can exceed 98:2[5] |
Part 3: Oxidation to cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate
The Dess-Martin periodinane (DMP) oxidation is a reliable method for converting the alcohol precursors to their corresponding aldehydes without affecting the Boc-protecting group.[1][2] The reaction is performed under mild, neutral conditions and typically proceeds to completion at room temperature.[1]
Materials:
-
cis- or trans-tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2-1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Shake vigorously until the layers are clear.
-
Separate the organic layer, and wash it sequentially with the NaHCO3/Na2S2O3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often of sufficient purity for subsequent steps, but can be further purified by flash column chromatography if necessary.
| Parameter | Value |
| Typical Yield | >90% |
Characterization
The stereochemistry of the final products can be confirmed using ¹H NMR spectroscopy. The coupling constants between the protons on the cyclobutane ring are diagnostic. For the cis-isomer, the coupling constant between the proton at C1 (bearing the formyl group) and the proton at C3 (bearing the Boc-amino group) is typically smaller than that of the trans-isomer. Further confirmation can be obtained through 2D NMR techniques such as NOESY.
Troubleshooting and Optimization
Caption: Troubleshooting common issues in the synthesis.
Conclusion
The stereoselective synthesis of cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate can be achieved in high yield and diastereoselectivity through a carefully chosen synthetic route. The protocols outlined in this application note provide a reliable foundation for researchers in medicinal chemistry and drug development to access these valuable building blocks. The choice between a sterically directed chemical reduction and a biocatalytic approach allows for flexibility and access to both diastereomers in high purity.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 50(41), 9588-9616. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]
-
Kabalka, G. W., et al. (2003). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Synthetic Communications, 33(11), 1877-1884. [Link]
-
Organic Syntheses. The Dess-Martin Periodinane. [Link]
-
Ivković, J., et al. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Tetrahedron Letters, 56(39), 5345-5348. [Link]
-
Chemistry Steps. Dess-Martin Periodinane (DMP) oxidation. [Link]
-
Amerigo Scientific. 3-(Boc-amino)cyclobutanone (95%). [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Mestrom, L., Bracco Garcia, M. P., & Hanefeld, U. (2017). Amino Aldehydes Revisited. European Journal of Organic Chemistry, 2017(47), 7019–7025. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
MySkinRecipes. 3-(Boc-amino)cyclobutanone. [Link]
-
PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
-
Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
gChem Global. Swern Oxidation. [Link]
-
Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]
Sources
Application Note and Protocol: High-Purity Isolation of tert-butyl N-(3-formylcyclobutyl)carbamate via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of tert-butyl N-(3-formylcyclobutyl)carbamate, a key building block in contemporary medicinal chemistry and drug development.[1][2] The protocol details a robust method for isolating the target compound from common synthetic impurities using automated flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step experimental protocol, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and efficient purification strategy for this and structurally related compounds.
Introduction: The Significance of Purified this compound
This compound is a bifunctional molecule featuring a reactive aldehyde and a Boc-protected amine integrated into a cyclobutane scaffold. This unique structural arrangement makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[1] The aldehyde group serves as a handle for various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, while the Boc-protected amine offers a stable yet readily deprotectable nitrogen source.[3][4]
The purity of this intermediate is paramount, as residual impurities from its synthesis can lead to the formation of undesirable side products in subsequent steps, complicating reaction pathways and potentially compromising the biological activity and safety of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, over-oxidized carboxylic acids, or diastereomers.[5] Flash column chromatography is the method of choice for efficiently removing these impurities, ensuring a high-purity product suitable for downstream applications.
Foundational Principles: Chromatography of a Mid-Polar, Boc-Protected Aldehyde
The successful chromatographic separation of this compound hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₀H₁₇NO₃[6]
-
Molecular Weight: 199.25 g/mol [6]
-
Appearance: Typically a colorless to light yellow solid.[1]
-
Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.[1]
-
Polarity: The molecule exhibits moderate polarity due to the presence of the formyl and carbamate groups. The tert-butyl group imparts some non-polar character.
-
Stability: Generally stable under standard laboratory conditions, but aldehydes can be susceptible to oxidation to the corresponding carboxylic acid.[5] The Boc protecting group is sensitive to strong acids.[3][4]
Strategic Selection of Stationary and Mobile Phases
Stationary Phase: Silica Gel
For compounds of moderate polarity like this compound, normal-phase chromatography using silica gel as the stationary phase is the most effective approach. The silanol groups (Si-OH) on the surface of the silica provide polar interaction sites for the aldehyde and carbamate functionalities of the molecule, allowing for separation based on polarity.
Mobile Phase: Hexane/Ethyl Acetate Gradient
A binary solvent system of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) provides a tunable mobile phase to achieve optimal separation.
-
Hexane: A non-polar solvent that has minimal interaction with the polar stationary phase, allowing for the elution of non-polar impurities.
-
Ethyl Acetate: A moderately polar solvent that competes with the analyte for the polar sites on the silica gel, facilitating its elution.
An elution gradient, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration, is ideal. This strategy ensures that non-polar impurities are washed off the column first, followed by the elution of the target compound, and finally, the more polar impurities.
Experimental Protocol: Automated Flash Chromatography
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (for dry loading) | Pre-packed Silica Gel Column (e.g., 40g) |
| HPLC-grade Hexane | UV-Vis Detector |
| HPLC-grade Ethyl Acetate | Fraction Collector |
| TLC plates (Silica gel 60 F₂₅₄) | Rotary Evaporator |
| TLC developing chamber | Glassware (flasks, vials) |
| UV lamp (254 nm) | |
| Potassium permanganate stain |
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is crucial to develop an appropriate solvent system using TLC. This will provide an estimate of the retention factor (Rƒ) of the target compound and help in optimizing the gradient for the flash purification.
-
Spotting: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate.
-
Development: Develop the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane:ethyl acetate.
-
Visualization: Visualize the spots under a UV lamp at 254 nm and by staining with potassium permanganate (aldehydes typically stain yellow/brown).
-
Optimization: Adjust the solvent ratio to achieve an Rƒ value for the target compound of approximately 0.2-0.4. This will ensure good separation on the column.
Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of the target compound.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column and System Setup:
-
Install a pre-packed silica gel column (e.g., 40 g for 1 g of crude material) onto the automated flash system.
-
Prime the system with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
-
Loading the Sample:
-
Load the dry-loaded sample onto the column.
-
-
Elution Program:
-
Equilibrate the column with 2 column volumes (CV) of the initial mobile phase.
-
Run a linear gradient as follows:
-
5% to 40% Ethyl Acetate in Hexane over 10 CV.
-
Hold at 40% Ethyl Acetate for 2 CV.
-
-
Set the flow rate according to the column size (e.g., 40 mL/min for a 40 g column).
-
Monitor the elution at 220 nm and 254 nm.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
-
Drying:
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Data Interpretation and Expected Results
The UV chromatogram should show a major peak corresponding to this compound. Non-polar impurities will elute first, while more polar impurities will elute at higher concentrations of ethyl acetate.
| Parameter | Typical Value |
| Crude Sample Loading | 1 g |
| Column Size | 40 g Silica Gel |
| Mobile Phase | Hexane (A) / Ethyl Acetate (B) |
| Gradient | 5% to 40% B over 10 CV |
| Flow Rate | 40 mL/min |
| Expected Rƒ (7:3 Hex:EtOAc) | ~0.3 |
| Expected Elution | ~20-30% Ethyl Acetate |
| Expected Yield | >85% (dependent on crude purity) |
| Purity (by ¹H NMR) | >98% |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system; Column overloading. | Re-optimize the solvent system using TLC; Reduce the amount of sample loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the gradient profile. Start with a lower/higher percentage of the more polar solvent. |
| Broad Peaks | Sample is not completely dissolved; Channeling in the column. | Ensure the sample is fully adsorbed onto the silica for dry loading; Use a pre-packed column to avoid channeling. |
| No Product Eluted | Product is too polar and stuck on the column. | Increase the final concentration of the polar solvent in the gradient. |
Conclusion
This application note provides a validated and efficient protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps and understanding the underlying principles, researchers can consistently obtain high-purity material, which is essential for the successful advancement of drug discovery and development projects.
References
-
PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
MySkinRecipes. tert-Butyl (trans-3-formylcyclobutyl)carbamate. [Link]
-
NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
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- 4. tert-Butyl Esters [organic-chemistry.org]
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Application Note & Protocol: A Scalable Approach to the Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate
Introduction
tert-Butyl N-(3-formylcyclobutyl)carbamate is a valuable bifunctional building block in modern medicinal chemistry and drug development. Its unique structure, featuring a strained cyclobutane ring, a protected amine, and a reactive aldehyde, makes it an essential intermediate for synthesizing a wide range of complex molecules, including potent enzyme inhibitors and modulators of cellular pathways.[1][2] The cyclobutane motif imparts conformational rigidity, which can be advantageous for optimizing the binding affinity and selectivity of drug candidates.[3][4] This document provides a comprehensive guide to the large-scale preparation of this compound, focusing on a robust and scalable synthetic route.
Strategic Overview of the Synthesis
The synthesis of this compound can be approached through various synthetic routes.[5][6] This protocol details a multi-step sequence that begins with the commercially available diethyl 1,1-cyclobutanedicarboxylate. The key stages of this synthesis are:
-
Decarboxylation: Selective mono-decarboxylation of diethyl 1,1-cyclobutanedicarboxylate to yield ethyl cyclobutanecarboxylate.
-
Amide Formation: Conversion of the ethyl ester to the corresponding N-methoxy-N-methylamide (Weinreb amide).
-
Reduction to Aldehyde: Partial reduction of the Weinreb amide to the aldehyde, 3-formylcyclobutane-1-carboxylate.
-
Reductive Amination: Conversion of the aldehyde to the corresponding amine.
-
Boc Protection: Protection of the amine with a tert-butoxycarbonyl (Boc) group.
-
Ester Reduction and Oxidation: Reduction of the ester to a primary alcohol, followed by oxidation to the target aldehyde.
This strategy is designed for scalability and robustness, avoiding the use of hazardous reagents where possible and incorporating purification steps that are amenable to large-scale production.
Experimental Workflow Diagram
Figure 1: A schematic overview of the synthetic pathway for the preparation of this compound.
Detailed Protocols
PART 1: Synthesis of Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylate
Step 1.1: Mono-decarboxylation of Diethyl 1,1-cyclobutanedicarboxylate
-
To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol (5 vol), add a solution of sodium hydroxide (1.1 eq) in water (5 vol).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water (10 vol) and wash with diethyl ether (2 x 5 vol) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
Extract the product with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl cyclobutanecarboxylate as a colorless oil.
Step 1.2: Weinreb Amide Formation
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in THF (10 vol), add isopropylmagnesium chloride (2.0 M in THF, 3.0 eq) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour.
-
In a separate flask, dissolve ethyl cyclobutanecarboxylate (1.0 eq) in anhydrous THF (5 vol) and cool to 0 °C.
-
Add the prepared Grignard reagent solution to the ester solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-(methoxy(methyl)carbamoyl)cyclobutane-1-carboxylate.
Step 1.3: Reduction to Aldehyde
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.
-
Add lithium tri-tert-butoxyaluminum hydride (1.0 M in THF, 1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature.
-
Extract the product with diethyl ether (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain ethyl 1-formylcyclobutane-1-carboxylate.
Step 1.4: Reductive Amination
-
To a solution of ethyl 1-formylcyclobutane-1-carboxylate (1.0 eq) in methanol (10 vol), add ammonium acetate (5.0 eq).
-
Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 1-(aminomethyl)cyclobutane-1-carboxylate.
Step 1.5: Boc Protection
-
Dissolve the crude amine (1.0 eq) in dichloromethane (10 vol).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq) at 0 °C.[7][8]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylate.
PART 2: Final Synthesis of this compound
Step 2.1: Ester Reduction to Alcohol
-
Dissolve the Boc-protected ester (1.0 eq) in anhydrous THF (10 vol) and cool to 0 °C.
-
Add lithium borohydride (2.0 eq) portion-wise.[9]
-
Stir the reaction at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by 1 M HCl to adjust the pH to ~7.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl ((1-(hydroxymethyl)cyclobutyl)methyl)carbamate.
Step 2.2: Oxidation to Aldehyde
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (10 vol) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane (2 vol) dropwise.
-
Stir for 15 minutes, then add a solution of the alcohol (1.0 eq) in dichloromethane (5 vol) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Add water and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by NMR) |
| 1.1 | Ethyl cyclobutanecarboxylate | Diethyl 1,1-cyclobutanedicarboxylate | NaOH, HCl | 85-90 | >95% |
| 1.2 | Weinreb Amide | Ethyl cyclobutanecarboxylate | N,O-Dimethylhydroxylamine HCl | 70-80 | >95% |
| 1.3 | Aldehyde Ester | Weinreb Amide | LiAlH(OtBu)3 | 65-75 | >90% |
| 1.4 | Amino Ester | Aldehyde Ester | NH4OAc, NaBH3CN | 50-60 (crude) | - |
| 1.5 | Boc-protected Amino Ester | Amino Ester | Boc2O | 80-90 (over 2 steps) | >95% |
| 2.1 | Boc-protected Alcohol | Boc-protected Amino Ester | LiBH4 | 90-95 | >95% |
| 2.2 | Final Product | Boc-protected Alcohol | DMP or Swern reagents | 75-85 | >98% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care to avoid skin and eye contact.
-
Grignard reagents and Lithium aluminum hydrides: Highly reactive with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).
-
Sodium cyanoborohydride: Toxic. Handle with care and avoid acidification which can release hydrogen cyanide gas.
-
Oxalyl chloride and DMSO (Swern oxidation): Corrosive and toxic. The reaction can be exothermic and should be performed at low temperatures.
-
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O of carbamate and aldehyde).
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a strategic sequence of well-established reactions, this guide enables researchers and drug development professionals to access this important building block in sufficient quantities for their research needs. The detailed step-by-step instructions, coupled with safety considerations and characterization guidelines, ensure a high rate of success for the synthesis.
References
- Vertex AI Search. (n.d.). Buy tert-Butyl N-(3-formylcyclopentyl)carbamate - Smolecule.
- ResearchGate. (n.d.). Synthesis of the cyclobutane derivatives 23a–c.
- Google Patents. (n.d.). US5202459A - Process for producing cyclobutane derivative.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- EvitaChem. (n.d.). Buy this compound (EVT-2588527) | 1067239-06-8.
- ACS Publications. (n.d.). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes | Organic Letters.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.
- CORE. (n.d.). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids.
- ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
- Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (n.d.).
- Sigma-Aldrich. (n.d.). Tert-butyl carbamate synthesis.
- MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate.
- Benchchem. (n.d.). optimizing reaction conditions for carbamate formation.
- ThaiJO. (2021, December 16). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives | Science, Engineering and Health Studies.
- RSC Publishing. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science.
- Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkxYQ0LKpBi78qcuqnQKz9MxVL4Ku7EfjsvEAe5IXOydRHs17_acDU5T8w75gt2gD13o6T0friP6OLvaWpxYPJVDkvKTtYGICujXJFT9FUyIPzvDwvw78EeS_Au1qWt5yH0zXmA==
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.
- Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
- PubMed. (1997, June 27). Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
- PMC - NIH. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- ResearchGate. (n.d.). t -Butyl carbamate.
- PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Achieving high yields of this versatile building block is often challenging, and this resource provides in-depth, experience-driven advice to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound, which is typically achieved through the oxidation of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate, can often be attributed to several factors. The most common culprits are the choice of oxidizing agent, reaction temperature, and reaction time.
-
Choice of Oxidizing Agent: The selection of the oxidant is critical. Strong oxidizing agents can lead to over-oxidation of the desired aldehyde to a carboxylic acid, thereby reducing the yield.[1] Milder, more selective oxidizing agents are generally preferred for this transformation.[1]
-
Reaction Temperature: Many oxidation reactions are highly sensitive to temperature. For instance, Swern oxidations require cryogenic temperatures (typically below -60 °C) to maintain the stability of the active oxidant and prevent side reactions.[2][3] Deviation from the optimal temperature range can lead to decomposition of reagents and the formation of byproducts.
-
Reaction Time and Monitoring: Inadequate or excessive reaction times can also negatively impact the yield. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material and minimal byproduct formation.
Q2: I'm observing significant over-oxidation to the carboxylic acid. How can I prevent this?
A2: The over-oxidation of the aldehyde to a carboxylic acid is a frequent issue, especially when using harsher oxidizing agents. To mitigate this, consider the following strategies:
-
Employ Milder Oxidizing Agents: Reagents like Dess-Martin Periodinane (DMP) and those used in Swern-type oxidations are known for their high selectivity in oxidizing primary alcohols to aldehydes without significant further oxidation.[1][4][5] These methods operate under mild conditions, which helps to preserve the aldehyde product.[4][6]
-
Control Stoichiometry: Using a slight excess of the oxidizing agent is common, but a large excess can promote over-oxidation. Carefully controlling the stoichiometry of your reagents is essential.
-
Immediate Work-up: Once the reaction has reached completion as determined by TLC, proceed with the work-up and purification without delay. Prolonged exposure of the aldehyde to the reaction mixture can increase the likelihood of side reactions.
Q3: The purification of the final product is challenging. What are the best practices?
A3: The purification of aldehydes can be complicated by their reactivity. For this compound, the following purification strategies are recommended:
-
Aqueous Work-up: A carefully planned aqueous work-up is the first line of defense in removing reagent-derived byproducts. For instance, after a DMP oxidation, washing with a sodium thiosulfate (Na₂S₂O₃) solution is effective in quenching excess DMP.[7] For Swern oxidations, byproducts are generally low boiling and can be removed during solvent evaporation.[2]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The polarity of the solvent system should be optimized based on TLC analysis.
-
Handling and Storage: Aldehydes can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to maintain its purity over time.
Q4: Are there alternative synthetic routes I should consider if oxidation-based methods are not yielding the desired results?
A4: While the oxidation of the corresponding alcohol is the most direct route, other synthetic strategies can be explored:
-
Reductive Methods: One could envision the reduction of a suitable carboxylic acid derivative (e.g., an ester or an acid chloride) to the aldehyde. However, this often requires specific and carefully controlled reducing agents to avoid over-reduction to the alcohol.
-
Multi-step Synthetic Sequences: More complex, multi-step routes starting from different cyclobutane precursors could also be designed. These might involve protection/deprotection steps and functional group interconversions. While potentially lower yielding overall, they can sometimes bypass problematic oxidation steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive oxidizing agent.- Incorrect reaction temperature.- Presence of water in a moisture-sensitive reaction (e.g., Swern). | - Use a fresh batch of the oxidizing agent.- Strictly control the reaction temperature, using appropriate cooling baths.- Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Multiple Byproducts | - Reaction temperature too high.- Incorrect stoichiometry of reagents.- Pummerer rearrangement in Swern oxidation at elevated temperatures.[2] | - Maintain the recommended reaction temperature throughout the addition and reaction time.- Carefully measure and add all reagents in the correct molar ratios.- For Swern oxidations, ensure the temperature does not rise above -60 °C.[2] |
| Product Decomposes on Silica Gel Column | - Aldehyde is unstable on acidic silica gel.- Prolonged chromatography time. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Perform the chromatography as quickly as possible. |
| Unpleasant Odor During and After Reaction | - Formation of dimethyl sulfide (DMS) as a byproduct in Swerntype oxidations.[8][9] | - Conduct the reaction in a well-ventilated fume hood.- Quench residual DMS by rinsing glassware with a bleach solution.[9] |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted for the synthesis of this compound from its corresponding alcohol.
-
Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).[7]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Swern Oxidation
This protocol requires strict anhydrous and low-temperature conditions.
-
Activation of DMSO: In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.0 eq.). Stir for 15 minutes.
-
Addition of Alcohol: Dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in anhydrous DCM and add it dropwise to the activated DMSO mixture, ensuring the internal temperature remains below -60 °C.[2] Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature. Stir for another 30 minutes.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Diagram 1: General Oxidation Workflow
Caption: A generalized workflow for the oxidation of an alcohol to an aldehyde.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate.[1][2] As a key intermediate in the development of pharmaceutical compounds, particularly those requiring cyclobutane-based scaffolds, ensuring its purity is paramount. This document provides in-depth troubleshooting for common side products encountered during its synthesis, along with frequently asked questions to support your experimental success.
Troubleshooting Guide: Identification and Mitigation of Common Side Products
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. While seemingly straightforward, this oxidation can be prone to side reactions that impact yield and purity.
Issue 1: Over-oxidation to the Carboxylic Acid
Question: My post-reaction analysis (NMR, LC-MS) indicates the presence of a more polar impurity, which I suspect is the carboxylic acid. This has significantly lowered the yield of my desired aldehyde. What causes this and how can it be prevented?
Probable Cause: The formation of tert-butyl N-(3-carboxycyclobutyl)carbamate is a classic example of over-oxidation.[3][4][5] This occurs when the oxidizing agent is too reactive or when the reaction is not carefully monitored, allowing the initially formed aldehyde to undergo further oxidation.[4][6] This is a common issue with strong oxidizing agents like those based on chromium (e.g., Jones reagent) or potassium permanganate.[3][6]
Solutions:
-
Select a Mild Oxidizing Agent: To prevent over-oxidation, it is crucial to use a mild and selective oxidizing agent.[7]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that is highly effective for oxidizing primary alcohols to aldehydes with minimal side reactions.[8][9][10] It offers the advantages of neutral pH conditions, short reaction times, and high yields.[8]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is known for its mild conditions and broad functional group tolerance, effectively stopping the oxidation at the aldehyde stage.[11][12][13]
-
-
Strict Reaction Monitoring: Regardless of the chosen oxidant, diligent reaction monitoring via Thin-Layer Chromatography (TLC) is essential. The reaction should be quenched as soon as the starting alcohol is consumed to prevent the aldehyde from being further oxidized.
-
Temperature Control: Many oxidation reactions are exothermic. Maintaining the recommended temperature (e.g., room temperature for DMP, -78 °C for Swern oxidation) is critical for controlling the reaction rate and selectivity.[14]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: In a well-ventilated fume hood, dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution. The reaction is typically conducted at room temperature.[10]
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC until the starting material is no longer visible.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.
Issue 2: Formation of Methylthiomethyl (MTM) Ether in Swern Oxidation
Question: When using a Swern oxidation, I've identified a side product that appears to be a methylthiomethyl (MTM) ether of my starting alcohol. How does this form and how can I avoid it?
Probable Cause: The formation of an MTM ether is a known side reaction in Swern oxidations.[14] It arises if the triethylamine base is added before the alcohol has completely reacted with the activated DMSO species (the chlorosulfonium salt).[13] The base can then promote a Pummerer-type rearrangement, leading to the formation of the MTM-protected alcohol.[14]
Solution:
-
Correct Order of Addition: It is imperative to add the reagents in the correct sequence. The alcohol must be added to the pre-formed activated DMSO complex before the addition of the triethylamine base.
-
Maintain Low Temperature: This side reaction is more prevalent at higher temperatures. Therefore, maintaining a very low reaction temperature (typically -78 °C) is crucial to minimize its occurrence.[14]
Issue 3: Aldol Condensation and Dimerization
Question: My final product appears to have some higher molecular weight impurities, and the NMR baseline is messy. Could this be due to product instability?
Probable Cause: Aldehydes are prone to self-condensation reactions, such as the aldol reaction, particularly in the presence of acidic or basic residues. This can lead to the formation of dimers and other oligomeric impurities, reducing the purity of the final product.
Solution:
-
Neutralize Thoroughly: Ensure that the work-up procedure effectively removes all acidic or basic reagents. A wash with a mild base like sodium bicarbonate can help neutralize any residual acid.
-
Prompt Purification and Storage: Do not let the crude aldehyde sit for extended periods. Purify it as soon as possible after the work-up. For long-term storage, keep the purified aldehyde at a low temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Swern oxidation that I should be aware of?
A1: The Swern oxidation generates several volatile and odorous byproducts. These include dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[6][11][15] Dimethyl sulfide has a notoriously unpleasant smell, and carbon monoxide is highly toxic. Therefore, this reaction must always be performed in a well-ventilated fume hood.[11]
Q2: How can I effectively separate the desired aldehyde from the carboxylic acid side product?
A2: The aldehyde is significantly less polar than the carboxylic acid. This difference in polarity allows for straightforward separation using flash column chromatography on silica gel. An elution gradient starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity will elute the aldehyde first, with the carboxylic acid remaining on the column until a more polar solvent is used.
Q3: Are there any safety concerns with using Dess-Martin periodinane?
A3: Yes, DMP is known to be potentially explosive, especially under impact or when heated. It is important to handle it with care and consult the Safety Data Sheet (SDS) before use. It is also sensitive to moisture.
Q4: Can I use a protecting group other than Boc for the amine?
A4: While the tert-butoxycarbonyl (Boc) group is common due to its stability under many oxidative conditions and its ease of removal, other protecting groups can be used. The choice will depend on the overall synthetic strategy and the compatibility of the protecting group with other reagents and conditions in your planned reaction sequence.
Visualizing Reaction Pathways
The diagrams below illustrate the desired reaction and a common side reaction pathway.
Caption: Desired oxidation of the primary alcohol to the aldehyde.
Caption: Common side reaction: over-oxidation to the carboxylic acid.
Summary of Common Side Products and Prevention Strategies
| Side Product | Identification | Probable Cause | Prevention Strategy |
| tert-butyl N-(3-carboxycyclobutyl)carbamate | NMR, LC-MS (more polar) | Over-oxidation of the aldehyde.[3][4] | Use mild oxidants (DMP, Swern), monitor reaction closely, control temperature.[7][8] |
| Methylthiomethyl (MTM) ether | NMR, Mass Spectrometry | Incorrect order of reagent addition in Swern oxidation.[13][14] | Add alcohol to the activated DMSO complex before adding the base; maintain low temperature.[14] |
| Aldol condensation products | NMR (complex multiplets), Mass Spectrometry (higher m/z) | Residual acid or base in the crude product. | Thoroughly neutralize during work-up; purify the aldehyde promptly after isolation. |
References
- BYJU'S.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.).
- Chem-Station Int. Ed. (2014).
- Wikipedia. (2023). Dess–Martin periodinane.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Alfa Chemistry. (n.d.).
- Chemistry LibreTexts. (2024). 17.
- Wikipedia. (2023).
- Keis, K. (2025).
- Khan Academy. (n.d.).
- Wikipedia. (2023).
- Clark, J. (n.d.).
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones.
- MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)
- Smolecule. (n.d.). Buy tert-Butyl N-(3-formylcyclopentyl)
- EvitaChem. (n.d.). Buy tert-butyl N-(3-formylcyclobutyl)
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)
- Scribd. (2019).
Sources
- 1. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
- 2. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. byjus.com [byjus.com]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. byjus.com [byjus.com]
Technical Support Center: Synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this crucial synthetic step. As a key intermediate in the development of various pharmaceutical compounds, achieving a clean and high-yield synthesis is paramount.[1][2] This document provides in-depth, field-proven insights into troubleshooting common failures in the oxidation of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate to its corresponding aldehyde.
Reaction Overview: The Critical Oxidation Step
The synthesis of the target compound typically involves the oxidation of a primary alcohol precursor, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. While seemingly straightforward, the oxidation of primary alcohols to aldehydes can be fraught with challenges, including incomplete conversion, over-oxidation to the carboxylic acid, and difficult product purification. The choice of oxidant is critical and dictates the specific issues that may arise.
Caption: General synthetic route to the target aldehyde.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the oxidation reaction in a question-and-answer format.
Q1: My reaction shows very low conversion, and I've recovered most of my starting alcohol. What went wrong?
This is one of the most frequent issues and typically points to a problem with the oxidizing agent or reaction setup.
Possible Cause 1: Inactive Oxidizing Agent
Many common oxidants are sensitive to storage conditions and age.
-
Dess-Martin Periodinane (DMP): While having a good shelf life, DMP can slowly hydrolyze if exposed to moisture, losing its activity.[3]
-
Pyridinium Chlorochromate (PCC): PCC is hygroscopic and its efficacy can be diminished by atmospheric moisture.
-
Swern Oxidation Reagents: The reactive intermediate in a Swern oxidation is generated in situ and is thermally unstable.[4][5]
Troubleshooting Steps:
-
Verify Reagent Quality: Whenever possible, use a freshly opened bottle of the oxidant or a batch that has been stored correctly in a desiccator. For DMP, consider titrating a small sample to check its activity if you suspect degradation.
-
Ensure Anhydrous Conditions: For all oxidation types, but especially those involving chromium or Swern reagents, ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Review Stoichiometry: A slight excess of the oxidizing agent (typically 1.2 to 1.5 equivalents) is often required to drive the reaction to completion. Re-calculate your reagent amounts to ensure you are not using a substoichiometric quantity.
Possible Cause 2: Incorrect Reaction Temperature (Especially for Swern Oxidation)
The Swern oxidation requires cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for the initial activation and alcohol addition steps.[5][6]
Troubleshooting Steps:
-
Maintain Low Temperature: Allowing the temperature to rise prematurely can cause the decomposition of the reactive chloro(dimethyl)sulfonium chloride intermediate before it can react with the alcohol.[4] Ensure your cold bath is maintained throughout the initial stages.
-
Correct Order of Addition: The alcohol must be added only after the DMSO and oxalyl chloride have been combined and allowed to react to form the active species.[4][5] Reversing this order will lead to failure.
Q2: My NMR analysis shows a significant amount of a carboxylic acid byproduct. How can I prevent this over-oxidation?
Over-oxidation is a classic problem when converting primary alcohols to aldehydes.
Possible Cause: Presence of Water with Strong Oxidants
-
PCC Oxidation: If water is present in the reaction mixture, it can add to the newly formed aldehyde to create a hydrate intermediate. This hydrate can then be further oxidized by a second equivalent of PCC to the carboxylic acid.[7][8]
Troubleshooting Steps:
-
Switch to a Milder, Anhydrous Reagent: The most reliable solution is to use an oxidant known to halt at the aldehyde stage. The Dess-Martin Periodinane (DMP) and Swern oxidations are excellent choices as they are performed under anhydrous conditions and are highly selective for the aldehyde.[3][9][10]
-
Use Anhydrous Conditions Rigorously: If you must use PCC, ensure your solvent (typically dichloromethane, DCM) is anhydrous. Adding activated molecular sieves or Celite to the reaction flask can help scavenge trace amounts of water.[11]
Q3: The reaction worked, but the workup is messy and product isolation is difficult. How can I improve my purification?
The byproducts of the oxidation reaction are a common source of purification headaches. The solution depends on the method used.
| Oxidation Method | Common Issue | Recommended Workup/Purification Strategy |
| PCC | Formation of a thick, brown chromium tar.[11] | Add Celite or silica gel to the reaction mixture before adding the PCC. The solid support adsorbs the chromium byproducts, which can then be easily removed by filtration. |
| Dess-Martin (DMP) | Iodine-containing byproducts (e.g., iodinane) are soluble in organic solvents and can co-elute with the product during chromatography. | During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts to water-soluble salts, which are then easily removed.[12] |
| Swern | The pungent and toxic byproduct dimethyl sulfide (DMS).[4][6] | Safety First: Always perform the Swern oxidation in a well-ventilated fume hood. To neutralize the odor on glassware, rinse it with a bleach (sodium hypochlorite) solution, which oxidizes the foul-smelling DMS back to odorless DMSO.[4] |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common reaction failures.
Sources
- 1. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
- 2. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimization of Reaction Conditions for tert-butyl N-(3-formylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists. The molecule is a valuable building block in pharmaceutical development, often utilized for its unique cyclobutane scaffold and reactive aldehyde handle.[1][2] The most critical step in its synthesis is the selective oxidation of the precursor primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. This document provides in-depth, field-proven insights into optimizing this transformation, troubleshooting common issues, and ensuring reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the most reliable method for synthesizing this compound?
The most common and reliable route is the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. The key challenge is to perform this oxidation selectively, stopping at the aldehyde stage without over-oxidizing the product to the corresponding carboxylic acid.[3][4][5] Therefore, the choice of a mild oxidizing agent is paramount.
Q2: Which oxidizing agents are recommended for this specific transformation?
To prevent the formation of the carboxylic acid byproduct, only mild oxidizing agents should be employed.[6][7] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will lead to over-oxidation and should be avoided.[6][8] The most effective and commonly used reagents for this purpose are:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that is highly selective for oxidizing primary alcohols to aldehydes under mild, neutral conditions.[7][9][10]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of reagents.[6][8]
-
Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that was historically popular for this transformation.[6][9] However, its use is declining due to the toxicity and hazardous waste associated with chromium.[8]
Q3: What are the main advantages of using Dess-Martin Periodinane (DMP) for this synthesis?
DMP has become a preferred reagent for many researchers for several compelling reasons:[10][11]
-
Mild Conditions: The reaction is typically performed at room temperature and neutral pH, which protects sensitive functional groups like the acid-labile tert-butoxycarbonyl (Boc) protecting group.[11][12]
-
High Chemoselectivity: DMP shows excellent selectivity for alcohols, leaving other common functional groups such as vinyl ethers, sulfides, and amides unaffected.[10]
-
Simplified Workup: Compared to other methods, the workup is often more straightforward.
-
High Yields and Fast Reactions: Reactions with DMP are generally quick and produce high yields of the desired aldehyde.[9][10]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes) should be developed to clearly separate the starting alcohol from the product aldehyde. The starting alcohol is more polar and will have a lower Rf value than the aldehyde product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.
Q5: How stable is the final product, and are there special storage considerations?
The product has two points of potential instability. First, aldehydes can be susceptible to air oxidation over time, slowly converting to the carboxylic acid. Second, the Boc-protecting group is sensitive to strong acids and can be cleaved.[13] For long-term storage, it is recommended to keep the purified solid product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., 4 °C).
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Degraded Oxidant | The DMP reagent appears clumpy or discolored instead of a fine white powder. Swern reagents must be fresh. | Use a fresh bottle of DMP or other oxidant. Store DMP in a desiccator, as it is moisture-sensitive. |
| Incomplete Reaction | TLC analysis shows a significant amount of starting material remaining after the expected reaction time. | Ensure the correct stoichiometry of the oxidant is used (a slight excess is typical). If needed, allow the reaction to stir longer, monitoring periodically by TLC. |
| Product Loss During Workup | An emulsion formed during the aqueous wash, or the product failed to extract efficiently into the organic layer. | To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the Boc group intact. |
Problem: Significant Over-oxidation to Carboxylic Acid
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incorrect Oxidant Used | Review the experimental procedure to confirm the identity of the oxidizing agent. | This transformation requires a mild oxidant. If a strong agent like KMnO₄ or Jones reagent was used, restart the experiment with an appropriate mild oxidant like DMP or Swern.[6][8][14] |
| Reaction Temperature Too High | The reaction was run at an elevated temperature or an exothermic reaction was not controlled. | For DMP, maintain the reaction at room temperature or 0 °C. If using Swern oxidation, it is critical to maintain the temperature at or below -60 °C. |
| Presence of Water (with certain oxidants) | Anhydrous conditions were not strictly maintained. | While the DMP oxidation rate can be accelerated by water, it can also promote side reactions.[10][11] For maximum reproducibility, use anhydrous solvents (like dichloromethane) and perform the reaction under an inert atmosphere. |
Problem: Difficult Purification
| Possible Cause | Diagnostic Check | Recommended Solution |
| Acidic Byproducts | The product streaks on the silica gel column during chromatography. The Boc group may be partially cleaved. | The DMP oxidation produces two equivalents of acetic acid.[11] Before concentrating the crude product, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid.[11] |
| Incomplete Quenching | The crude material contains residual oxidant or byproducts that interfere with chromatography. | Ensure the quenching step is complete. For DMP, a common quench involves diluting with an organic solvent and washing with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining hypervalent iodine species. |
Section 3: Optimized Protocols and Comparative Data
Table 1: Comparison of Recommended Oxidizing Agents
| Reagent System | Typical Stoichiometry | Temperature | Solvent | Pros | Cons |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 eq | 0 °C to RT | CH₂Cl₂ | Mild, neutral conditions; high yield; simple setup.[10][11] | Potentially explosive on large scale; relatively high cost.[12] |
| Swern Oxidation | 1.5-2.0 eq (DMSO), 1.1-1.3 eq (Oxalyl Chloride), 3-5 eq (Et₃N) | -78 °C | CH₂Cl₂ | High yields; excellent for sterically hindered alcohols. | Requires cryogenic temperatures; toxic CO gas byproduct; unpleasant odor.[8] |
| PCC | 1.5 eq | Room Temp | CH₂Cl₂ | Simple to perform. | Toxic chromium waste; slightly acidic conditions can affect sensitive substrates.[6][9] |
Detailed Protocol: Synthesis via Dess-Martin Periodinane (DMP) Oxidation
This protocol is a robust, self-validating method for the preparation of this compound.
Materials:
-
tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (to make a ~0.1 M solution). Cool the flask to 0 °C using an ice-water bath.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously and monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding 10% aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution (1:1 ratio, equal in volume to the CH₂Cl₂ used).
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid or colorless oil.
Section 4: Visual Guides & Workflows
Diagram 1: Experimental Workflow for DMP Oxidation
Caption: A streamlined workflow for the synthesis of the target aldehyde using DMP.
Diagram 2: Troubleshooting Decision Tree
Sources
- 1. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
- 2. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of tert-butyl N-(3-formylcyclobutyl)carbamate Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-butyl N-(3-formylcyclobutyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common questions and troubleshooting scenarios related to its stability in acidic environments, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of this compound in acidic media.
Q1: What are the primary molecular features affecting the stability of this compound in acid?
A1: The stability of this compound is dictated by three main structural components, each with distinct reactivity under acidic conditions:
-
The tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile in strong acid and is the primary point of failure.[1][2]
-
The formyl (aldehyde) group: This functional group is susceptible to acid-catalyzed reactions such as hydration and acetal formation.[3][4]
-
The cyclobutane ring: This four-membered ring possesses significant angle and torsional strain, making it inherently less stable and more reactive than larger cycloalkanes like cyclohexane.[5][6][7]
Q2: Under what specific acidic conditions is the Boc group cleaved?
A2: The Boc group is designed to be removed by acid.[8] Cleavage is typically rapid with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[9][10] The reaction proceeds via protonation of the carbamate, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[11][12] While generally stable in weakly acidic conditions (pH 4-6), prolonged exposure or elevated temperatures can lead to gradual deprotection. The lability increases as the acidity of the medium increases.[13]
Q3: What potential side reactions can the formyl group undergo in an acidic medium?
A3: Under acidic conditions, the carbonyl oxygen of the formyl group can be protonated, activating it towards nucleophilic attack.[4] Common side reactions include:
-
Hydration: In the presence of water, the aldehyde can form a geminal diol hydrate. This is a reversible process.[4]
-
Acetal Formation: If alcohols (e.g., methanol, ethanol) are present as solvents or reagents, they can react with the aldehyde to form a hemiacetal and subsequently a more stable acetal.[3]
-
Oxidation: While less common without a dedicated oxidizing agent, aldehydes can be oxidized to carboxylic acids, especially under harsh acidic conditions.[14][15]
Q4: How does the ring strain of the cyclobutane moiety affect its stability?
A4: The C-C-C bond angles in cyclobutane are compressed to approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons.[5][16] This deviation, known as angle strain, along with torsional strain from eclipsing hydrogens, elevates the molecule's potential energy.[6][17] While the cyclobutane ring is generally stable to hydrolysis under many acidic conditions, its inherent strain can make it susceptible to ring-opening or rearrangement reactions under more forcing conditions, especially when functional groups on the ring are activated by protonation.[18][19]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing insights into root causes and actionable solutions.
Problem 1: Unintended Loss of the Boc Protecting Group
-
Symptoms:
-
Appearance of a new, more polar spot by Thin-Layer Chromatography (TLC), often staining with ninhydrin.
-
Detection of a mass corresponding to the deprotected amine (M-100) by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Disappearance of the characteristic tert-butyl signal (~1.4 ppm) in the ¹H NMR spectrum of the isolated material.[20]
-
-
Root Causes:
-
Excessive Acidity: The reaction or workup conditions are too acidic (e.g., pH < 3).
-
Prolonged Exposure: The compound is exposed to moderately acidic conditions for an extended period. This can occur during lengthy aqueous acid washes or chromatography on un-neutralized silica gel.
-
Elevated Temperature: Acid-labile groups become more susceptible to cleavage at higher temperatures.[13]
-
-
Solutions & Preventative Measures:
-
Buffer Your Reaction: If possible, maintain the reaction pH in a safe range (pH 5-7) using an appropriate buffer system.
-
Modify Aqueous Workup: Use cold, dilute solutions of weak acids (e.g., 1% citric acid, saturated NH₄Cl) for washing and minimize contact time. Immediately follow with a wash using a weak base (e.g., saturated NaHCO₃) to neutralize residual acid.
-
Pre-treat Silica Gel: Before column chromatography, consider flushing the column with the eluent containing a small amount of a volatile base, like triethylamine (~0.1-0.5%), to neutralize acidic sites on the silica.
-
Consider Orthogonal Strategies: If your synthesis requires acidic conditions that are incompatible with the Boc group, consider using a more robust amine protecting group, such as benzyloxycarbonyl (Cbz), which is stable to acid but cleaved by hydrogenolysis.[1]
-
Problem 2: Formation of Aldehyde-Related Side Products
-
Symptoms:
-
Multiple new spots on TLC, often with different polarities than the starting material.
-
Complex ¹H NMR spectra with new signals in the acetal region (3.0-4.5 ppm for methoxy groups, for example).
-
Mass signals in LC-MS corresponding to the acetal (M+30 for dimethyl acetal) or hydrate (M+18).
-
-
Root Causes:
-
Nucleophilic Solvents: Using protic solvents like methanol or ethanol under acidic conditions directly leads to acetal formation.
-
Water in Reaction: The presence of water, even in trace amounts, can lead to the formation of the gem-diol hydrate, which may complicate analysis or reactivity.
-
-
Solutions & Preventative Measures:
-
Use Aprotic Solvents: Whenever possible, conduct reactions in anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Protect the Aldehyde: If the aldehyde is not the intended reactive site in your transformation, protect it as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the problematic step. This protecting group is stable to many non-acidic reagents and can be removed later.
-
Control Reaction Conditions: Minimize reaction time and temperature to reduce the rate of potential side reactions.
-
Problem 3: Difficulty in Monitoring Reaction and Confirming Product Integrity
-
Symptoms:
-
TLC spots are streaky or difficult to interpret.
-
NMR signals are broad, particularly the N-H proton.
-
Inconsistent results between different analytical techniques.
-
-
Root Causes:
-
Amine Salt Formation: If Boc deprotection occurs, the resulting amine will likely exist as an acid salt (e.g., trifluoroacetate or hydrochloride salt), which can behave differently in chromatography and NMR.[20]
-
Inappropriate Analytical Method: Relying on a single analytical technique may not provide a complete picture of the product mixture.
-
-
Solutions & Methodologies:
-
Neutralize Before Analysis: For TLC and NMR analysis of crude reaction mixtures where deprotection is suspected, adding a drop of a volatile base like triethylamine can neutralize the amine salt, often leading to sharper spots and NMR signals.
-
Use a Multi-Technique Approach: A combination of methods provides the most reliable assessment.
-
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | - Definitive evidence of Boc group removal (disappearance of the ~1.4 ppm singlet).- Provides structural information on side products.[20] | - Resulting amine salt may cause peak broadening.- Requires a relatively pure sample for clear analysis.[20] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | - Simple, rapid, and cost-effective for monitoring reaction progress.- Deprotected amine is significantly more polar (lower Rf).[21] | - Not quantitative.- Can be difficult to interpret with multiple products.[20] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and determines their mass-to-charge ratio. | - Confirms the expected molecular weight of the product and byproducts.- Highly sensitive and provides quantitative data on reaction progress.[21] | - More complex and expensive.- Requires specialized equipment.[20] |
| A summary of analytical techniques for monitoring stability. |
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Acid Stability Test
This protocol helps determine the stability of your compound under specific acidic conditions before committing to a large-scale reaction.
-
Preparation: In three separate vials, dissolve a small amount (~5 mg) of this compound in 1 mL of the intended reaction solvent.
-
Acid Addition:
-
Vial 1 (Control): Add no acid.
-
Vial 2 (Test Condition): Add the acid you plan to use at the intended concentration.
-
Vial 3 (Forced Degradation): Add a strong acid known to cause deprotection (e.g., 10% TFA in DCM) to serve as a positive control for degradation.
-
-
Monitoring: Stir all vials at the intended reaction temperature. Withdraw a small aliquot from each vial at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr).
-
Analysis: Analyze each aliquot by TLC and/or LC-MS. Compare the results from Vial 2 to both the control (Vial 1) and the forced degradation sample (Vial 3) to assess the extent of decomposition.
Protocol 2: Recommended "Safe" Acidic Workup Procedure
This procedure is designed to isolate products from acidic reaction mixtures while minimizing the risk of Boc deprotection.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1x with cold, saturated aqueous NaHCO₃ solution (to neutralize the bulk of the acid).
-
1x with cold water.
-
1x with cold, saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Part 4: Mechanistic Diagrams and Workflows
Chemical Mechanisms
Figure 1: Acid-catalyzed deprotection mechanism of the Boc group.[11]
Figure 2: Common acid-catalyzed side reactions of the formyl group.[3]
Experimental Workflow
Figure 3: A logical workflow for troubleshooting stability issues.
References
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Pearson. Ring Strain Exam Prep | Practice Questions & Video Solutions. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Wikipedia. Ring strain. [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
-
MDPI. (2025). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
-
Quora. (2017). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?[Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
-
Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
BioStudies. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
BTC. (2025). What is the stability of Cyclobutanol under different conditions?[Link]
-
ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA ?[Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 16. Ring Strain Exam Prep | Practice Questions & Video Solutions [pearson.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-butyl N-(3-formylcyclobutyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl N-(3-formylcyclobutyl)carbamate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important building block. The inherent reactivity of the aldehyde and the properties of the Boc-protecting group present unique challenges that require careful consideration during purification.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the primary stability concerns for this compound during purification?
A1: The main stability concerns are twofold:
-
Aldehyde Reactivity: The formyl group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. It can also undergo self-condensation (aldol reaction) or react with nucleophilic impurities.
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2] Exposure to strong acids, or even prolonged exposure to mild acids (including silica gel), can lead to deprotection, yielding the free amine.[3]
Q2: My crude product is an oil, but I've seen reports of it being a solid. Why is this?
A2: this compound can exist as both cis and trans isomers, and as a racemic mixture.[4] The physical state (solid or oil) can be influenced by the isomeric ratio and the presence of impurities. While some sources describe it as a white to off-white solid, residual solvent or impurities can cause it to present as an oil.[1] Purification is often necessary to obtain a crystalline solid.
Q3: What are the most common impurities I should expect?
A3: Common impurities include:
-
Unreacted starting materials.
-
The corresponding alcohol (from over-reduction if the aldehyde was formed via oxidation).
-
The corresponding carboxylic acid (from oxidation of the aldehyde).
-
The de-protected amine (if exposed to acidic conditions).
-
Byproducts from the synthetic route used to generate the cyclobutane ring.
Q4: Is storage under an inert atmosphere necessary?
A4: Yes, for long-term storage, it is highly recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suggested) to minimize oxidation of the aldehyde.[5]
II. Troubleshooting Purification Challenges
This section provides a systematic guide to overcoming specific issues encountered during the purification of this compound.
Challenge 1: Product Degradation during Silica Gel Column Chromatography
Symptom: You observe new spots on your TLC analysis of the collected fractions, which were not present in the crude material. Often, a new spot appears at the baseline (polar) or you have significant streaking.
Potential Cause: The acidic nature of standard silica gel can catalyze the removal of the acid-labile Boc protecting group.[3] This results in the formation of the free amine, which, being highly polar, sticks to the silica gel, causing streaking or a baseline spot on the TLC plate.
Suggested Solution:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic, volatile base like triethylamine (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a deactivated silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. This can be achieved by applying positive pressure ("flash chromatography").
Challenge 2: Poor Separation of Cis and Trans Isomers
Symptom: TLC analysis shows two very close spots, and column chromatography fails to provide a clean separation of the isomers.
Potential Cause: The cis and trans isomers of this compound often have very similar polarities, making their separation by standard chromatography challenging.
Suggested Solution:
-
Optimize the Eluent System: A systematic approach to eluent optimization is crucial.
-
Start with a low-polarity system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Small changes in the solvent ratio can have a significant impact on resolution.
-
Consider using a three-component solvent system. Adding a small amount of a third solvent, like dichloromethane, can sometimes improve selectivity.
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a normal-phase or reverse-phase column may be necessary. Reverse-phase HPLC with a mobile phase of acetonitrile and water is a viable option.[6]
Challenge 3: Product Appears as a Persistent Oil After Purification
Symptom: Even after successful removal of impurities by column chromatography, the product remains an oil and does not crystallize upon solvent removal.
Potential Cause:
-
Isomeric Mixture: A mixture of cis and trans isomers can have a lower melting point than a pure isomer, often resulting in an oil.
-
Residual Solvent: Trace amounts of high-boiling solvents from the chromatography or reaction can prevent crystallization.
Suggested Solution:
-
Trituration/Recrystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Cool the mixture to promote further crystal growth.
-
Purification can sometimes be achieved by trituration with cool iso-hexane.[7]
-
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but be cautious as carbamates can be volatile.[8]
Challenge 4: Evidence of Aldehyde Oxidation
Symptom: NMR or IR analysis of the purified product shows the presence of a carboxylic acid impurity.
Potential Cause: The aldehyde group is sensitive to air oxidation, which can occur during the workup or purification process, especially if the material is handled in the open air for extended periods.
Suggested Solution:
-
Minimize Air Exposure: During workup and chromatography, try to minimize the exposure of the compound to air.
-
Use Fresh Solvents: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol is designed to minimize the degradation of the Boc-protecting group.
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable eluent system (e.g., Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 0.5% (v/v).
-
Pack the Column:
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[9]
-
Ensure the silica bed is uniform and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Add fresh neutralized eluent to the top of the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor by TLC.
-
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Typical Eluent Systems for Chromatography
| Stationary Phase | Eluent System (v/v) | Purpose |
| Silica Gel | Hexanes:Ethyl Acetate (9:1 to 7:3) | General purification |
| Neutralized Silica Gel | Hexanes:Ethyl Acetate + 0.5% Et3N | Prevents Boc deprotection |
| Alumina (Neutral) | Dichloromethane:Methanol (99:1 to 95:5) | Alternative to silica gel |
IV. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification strategy.
References
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
Organic Syntheses. Procedure. Available from: [Link]
-
MySkinRecipes. tert-Butyl (trans-3-formylcyclobutyl)carbamate. Available from: [Link]
-
PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Available from: [Link]
-
SIELC Technologies. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]
-
YouTube. Performing Column Chromatography. Available from: [Link]
-
PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. Available from: [Link]
-
National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Available from: [Link]
-
Scribd. Synthesis and Purification of Tert-Butyl Chloride. Available from: [Link]
-
PubChemLite. Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). Available from: [Link]
-
PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
Sources
- 1. Buy tert-Butyl N-(3-formylcyclopentyl)carbamate [smolecule.com]
- 2. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
- 6. Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Alternative Synthetic Routes to tert-butyl N-(3-formylcyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of synthetic strategies for tert-butyl N-(3-formylcyclobutyl)carbamate, a key intermediate in pharmaceutical development.[1] It addresses common experimental challenges and offers alternative routes to optimize yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct approach involves the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. This method is popular due to the commercial availability of the alcohol precursor and the wide array of well-established oxidation protocols.
Q2: Why would I need an alternative synthetic route?
Alternative routes are often sought to:
-
Improve overall yield and reduce byproducts: The standard oxidation can sometimes lead to over-oxidation to the carboxylic acid.
-
Avoid hazardous or expensive reagents: Some oxidation reagents are toxic, costly, or difficult to handle at scale.
-
Start from more accessible or cheaper raw materials: Depending on available resources, a multi-step synthesis from a different starting material might be more economical.
-
Achieve a specific stereochemistry: Certain routes may offer better stereocontrol over the cyclobutane ring.
Q3: What are the main challenges in the synthesis of this compound?
The primary challenges include:
-
Over-oxidation: The aldehyde functionality is susceptible to further oxidation to a carboxylic acid, especially with strong oxidizing agents.[2][3][4]
-
Purification: Separating the desired aldehyde from the starting alcohol and the over-oxidized byproduct can be difficult.
-
Scalability: Some oxidation reactions that work well on a small scale may be problematic for larger-scale production due to safety concerns or reagent costs.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Oxidation of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
Possible Cause A: Over-oxidation to Carboxylic Acid
-
Symptoms: TLC or LC-MS analysis shows a significant amount of a more polar byproduct, corresponding to the carboxylic acid.
-
Solution: Switch to a milder, more selective oxidizing agent. "Weak" oxidants are designed to convert primary alcohols to aldehydes and stop there.[3][4]
-
Recommended Reagents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are excellent choices for this transformation.[2][3][5] These reagents are known for their high selectivity for aldehyde formation.[2][3]
-
Protocol Adjustment: Ensure the reaction is run under anhydrous conditions, as the presence of water can facilitate over-oxidation with some reagents.[6]
-
Possible Cause B: Incomplete Reaction
-
Symptoms: Significant amount of starting material remains after the recommended reaction time.
-
Solution:
-
Reagent Stoichiometry: Increase the equivalents of the oxidizing agent. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Reaction Temperature: While many mild oxidations are run at or below room temperature, a modest increase in temperature may improve the reaction rate. Monitor carefully to avoid byproduct formation.
-
Reagent Quality: Ensure the oxidizing agent has not degraded. For example, DMP is sensitive to moisture.
-
Issue 2: Difficulty in Product Purification
-
Symptoms: Column chromatography yields fractions containing a mixture of the aldehyde, starting alcohol, and/or carboxylic acid byproduct.
-
Solution:
-
Work-up Procedure: A carefully planned aqueous work-up can help remove some impurities. A mild basic wash (e.g., saturated sodium bicarbonate solution) can help remove the acidic carboxylic acid byproduct.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A gradual gradient elution can be more effective than an isocratic system.
-
Alternative Techniques: Consider techniques like preparative HPLC for small-scale purifications where high purity is critical.
-
-
Alternative Synthetic Routes
While oxidation of the corresponding alcohol is the most direct method, other strategies starting from different cyclobutane cores can be employed. These routes may involve more steps but can be advantageous depending on the availability and cost of starting materials.
Route A: Synthesis from 3-Oxocyclobutanecarboxylic Acid
This approach builds the desired functionality from a commercially available cyclobutanone derivative.
Workflow Diagram:
Caption: Synthesis from 3-Oxocyclobutanecarboxylic Acid.
Rationale: This route offers flexibility as various substituted cyclobutane precursors can be synthesized.[7][8][9][10] The key steps involve the formation of the amine, its protection, and subsequent reduction and oxidation.
Route B: Synthesis from a Cyclobutane Diester
This pathway allows for the differential functionalization of two ester groups on the cyclobutane ring.
Workflow Diagram:
Caption: Synthesis from a Cyclobutane Diester.
Rationale: The Curtius rearrangement is a powerful method for converting a carboxylic acid to a protected amine. This route provides an alternative to reductive amination and can be advantageous for controlling stereochemistry.
Experimental Protocols
Protocol 1: Mild Oxidation using Dess-Martin Periodinane (DMP)
This protocol is suitable for the selective oxidation of the primary alcohol to the aldehyde with minimal over-oxidation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Swern Oxidation
This classic method is highly effective for converting primary alcohols to aldehydes and avoids the use of heavy metals.
Step-by-Step Methodology:
-
Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (Et3N) (5.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Comparative Data of Oxidation Methods
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| PCC | 75-90 | Anhydrous DCM, RT | Good selectivity, readily available | Chromium-based (toxic), slightly acidic |
| DMP | 85-95 | Anhydrous DCM, RT | High selectivity, neutral conditions | Can be explosive at high temperatures |
| Swern Oxidation | 80-95 | Anhydrous DCM, -78°C to RT | Metal-free, high yield | Requires low temperatures, unpleasant odor |
| TEMPO/Bleach | 70-85 | Biphasic (DCM/water), RT | Inexpensive, environmentally friendly | Can be less selective, requires careful pH control |
References
-
The Oxidation of Alcohols - ChemistryViews. (2017). Retrieved from [Link]
-
Oxidation of Alcohols - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
What are the reagents that are used in a primary alcohol to form an aldehyde?. Quora. (2017). Retrieved from [Link]
-
Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. (2015). Retrieved from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]
-
tert-Butyl (trans-3-formylcyclobutyl)carbamate. MySkinRecipes. Retrieved from [Link]
-
Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]
-
Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. (2021). Retrieved from [Link]
-
A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Chemistry Portal. Retrieved from [Link]
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. National Institutes of Health. (2017). Retrieved from [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journals. (2017). Retrieved from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. PubChem. Retrieved from [Link]
- Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. (2016). Retrieved from [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
50 Synthesis strategies using carboxylic acid derivatives V4. YouTube. (2023). Retrieved from [Link]
-
Preparation method of 3-oxocyclobutane carboxylic acid. WIPO Patentscope. Retrieved from [Link]
Sources
- 1. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]
- 2. jackwestin.com [jackwestin.com]
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- 4. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 6. quora.com [quora.com]
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- 8. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Stereochemical Control in the Synthesis of tert-Butyl N-(3-formylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in the synthesis of this versatile cyclobutane derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you manage and control the stereochemical outcomes of your reactions.
Introduction: The Stereochemical Challenge
The synthesis of this compound presents a common yet critical challenge in organic synthesis: the control of stereochemistry. The 1,3-disubstituted cyclobutane ring can exist as two diastereomers: a cis isomer, where the carbamate and formyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. The biological activity and physicochemical properties of downstream compounds often depend on the specific stereoisomer used, making stereocontrol a paramount concern. This guide will equip you with the knowledge to selectively synthesize or separate these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and what are their typical stereochemical outcomes?
A1: A prevalent route involves the [2+2] cycloaddition of an appropriate ketene acetal with an alkene, followed by functional group manipulations. The stereochemical outcome of the cycloaddition is highly dependent on the reaction conditions and the nature of the reactants. Thermal cycloadditions often yield a mixture of cis and trans isomers, with the ratio influenced by steric and electronic factors. Photochemical cycloadditions can also be employed, and the stereoselectivity can sometimes be controlled by using sensitizers or through supramolecular catalysis. Another approach is the ring expansion of a corresponding cyclopropanone derivative, which can proceed with high stereospecificity.
Q2: How can I influence the cis/trans ratio during the synthesis?
A2: Influencing the diastereomeric ratio can be achieved through several strategies:
-
Choice of Solvent: The polarity of the solvent can affect the stability of the transition states leading to the cis and trans products. Nonpolar solvents may favor a more concerted reaction pathway, potentially increasing the stereoselectivity.
-
Temperature Control: Lower reaction temperatures often enhance stereoselectivity by favoring the kinetically controlled product.
-
Lewis Acid Catalysis: The use of a Lewis acid can pre-organize the reactants, leading to a more ordered transition state and improved diastereoselectivity.
-
Steric Hindrance: Introducing bulky substituents on the reactants can sterically direct the cycloaddition to favor one isomer over the other.
Q3: What are the most effective methods for separating the cis and trans isomers?
A3: The separation of cis and trans diastereomers is typically achieved through physical methods that exploit their different properties:
-
Column Chromatography: This is the most common method. The differing polarities of the cis and trans isomers often allow for their separation on a silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Crystallization: If one of the isomers is a solid and has a significantly lower solubility in a particular solvent system than the other, fractional crystallization can be an effective separation technique.
-
Derivatization: In some cases, the isomers can be converted into derivatives (e.g., esters or imines) that are more easily separated. The desired isomer can then be regenerated from the separated derivative.
Q4: Are there any enantioselective methods for synthesizing a specific stereoisomer?
A4: Yes, enantioselective synthesis can be achieved through several advanced techniques:
-
Chiral Catalysts: The use of chiral Lewis acids or transition metal catalysts can create a chiral environment that favors the formation of one enantiomer over the other in cycloaddition reactions.[1][2]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical course of the reaction. The auxiliary is then removed in a subsequent step.
-
Biocatalysis: Enzymes, such as ketoreductases, can be used for the stereoselective reduction of a prochiral cyclobutanone precursor to a specific enantiomer of the corresponding alcohol, which can then be oxidized to the aldehyde.
Q5: What are the key analytical techniques to confirm the stereochemistry of my product?
A5: The stereochemistry of the cis and trans isomers can be determined using a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The coupling constants (J-values) between the protons on the cyclobutane ring are often different for the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of the substituents.
-
X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unambiguous proof of its stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): For enantiomeric purity, chiral HPLC is the method of choice. It can separate and quantify the different enantiomers present in a sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity (obtaining a ~1:1 mixture of cis and trans isomers) | - Reaction is under thermodynamic control.- Low stereochemical induction from the reactants or catalyst. | - Lower the reaction temperature to favor the kinetic product.- Screen different solvents to influence transition state energies.- Employ a Lewis acid or a bulkier protecting group to enhance facial selectivity. |
| Difficulty in Separating cis and trans Isomers by Column Chromatography | - Insufficient difference in polarity between the isomers.- Inappropriate solvent system or stationary phase. | - Optimize the solvent system for your column. A shallow gradient of a more polar solvent can improve resolution.- Consider using a different stationary phase (e.g., alumina or a bonded phase).- Derivatize the aldehyde to a more easily separable functional group (e.g., an oxime or hydrazone), separate the derivatives, and then hydrolyze back to the aldehyde. |
| Inconsistent Stereochemical Results Between Batches | - Variations in reaction conditions (temperature, concentration, stirring rate).- Purity of starting materials or reagents. | - Strictly control all reaction parameters. Use a temperature-controlled reaction vessel.- Ensure the purity of all starting materials and reagents before use. |
| Epimerization of the Formyl Group | - Presence of acid or base during workup or purification. | - Use a buffered aqueous workup.- Avoid strongly acidic or basic conditions during purification. Consider using a less acidic stationary phase for chromatography if silica gel is causing issues. |
Experimental Protocols
Protocol 1: Separation of cis and trans Isomers by Flash Column Chromatography
This protocol provides a general guideline for the separation of a mixture of cis- and trans-tert-butyl N-(3-formylcyclobutyl)carbamate.
Materials:
-
Crude mixture of cis and trans isomers
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
Develop a TLC method: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). The goal is to find a solvent system that gives good separation between the two spots corresponding to the cis and trans isomers.
-
Prepare the column: Pack a glass column with silica gel using the chosen eluent system.
-
Load the sample: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the prepared column.
-
Elute the column: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Combine and concentrate: Combine the fractions containing the pure cis isomer and the fractions containing the pure trans isomer separately. Remove the solvent under reduced pressure to obtain the isolated isomers.
-
Characterize the isomers: Confirm the purity and identity of each isomer using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Stereoisomers of this compound
Caption: Relationship between diastereomers and enantiomers.
Decision Workflow for Stereochemical Control
Caption: Choosing a synthetic strategy for stereocontrol.
References
-
Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Ketones and a New Strategy for the Synthesis of L-Amino Acids. Angewandte Chemie International Edition, 46(21), 3701-3705. [Link]
-
Corey, E. J., & Imwinkelried, R. (1969). A New General Method for the Synthesis of Macrolides. Journal of the American Chemical Society, 91(21), 5675-5677. [Link]
Sources
Technical Support Center: Scale-Up of tert-butyl N-(3-formylcyclobutyl)carbamate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot or manufacturing scales. The inherent reactivity of the aldehyde functional group, coupled with the specific challenges of various oxidation methods, necessitates careful consideration of reaction parameters to ensure a safe, efficient, and reproducible process.
This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound at scale?
The most common and direct route is the oxidation of the corresponding primary alcohol, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate[1][2]. This precursor alcohol is oxidized to the target aldehyde. The choice of oxidizing agent and reaction conditions is the most critical factor for a successful and scalable synthesis[3][4].
Q2: Why is the selection of an oxidant so critical for scaling up this process?
Moving from a lab bench to a larger reactor introduces significant challenges related to heat transfer, mass transfer, reagent addition rates, and safety. An ideal oxidant for scale-up should be:
-
Safe: Low toxicity, not explosive, and with predictable thermal behavior.
-
Selective: Reliably oxidizes the primary alcohol to the aldehyde without significant over-oxidation to the carboxylic acid[3][5].
-
Cost-Effective: Economically viable for the desired production volume.
-
Operationally Simple: Employs non-cryogenic temperatures and straightforward work-up procedures to remove byproducts.
Many reagents that work well on a gram scale, such as Dess-Martin Periodinane (DMP), present significant safety and work-up challenges at the kilogram scale[6][7][8].
Q3: What are the main classes of oxidation reactions considered for this synthesis, and what are their general trade-offs?
The primary methods fall into two categories: hypervalent iodine reagents and activated DMSO oxidations.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild, neutral conditions and high chemoselectivity[6][7]. However, its use on an industrial scale is hindered by high cost, a poor atom economy, and its potentially explosive nature under certain conditions[6][7][9]. The solid byproducts generated also complicate product isolation on a large scale[8][10].
-
Activated DMSO Oxidations (Swern, Parikh-Doering): These methods use dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophile.
-
Swern Oxidation: Typically uses oxalyl chloride or trifluoroacetic anhydride for activation. It is highly effective but requires cryogenic temperatures (below -60 °C) to control exothermic reactions and prevent side product formation[11][12]. It also generates volatile, malodorous (dimethyl sulfide) and toxic (carbon monoxide) byproducts, posing significant engineering and safety challenges on scale[12].
-
Parikh-Doering Oxidation: Uses the sulfur trioxide pyridine complex (SO₃·Py) to activate DMSO. This method is operationally simpler than the Swern, as it can be conducted at temperatures between 0 °C and room temperature, mitigating the need for specialized cryogenic equipment[13][14]. It is generally considered a safer and more scalable activated DMSO protocol[13][15].
-
Q4: How stable is the final product, this compound?
Aldehydes, in general, are susceptible to over-oxidation to carboxylic acids, especially in the presence of residual oxidant or air over prolonged periods[16][17]. The cyclobutane ring itself is relatively stable, having been employed in drug candidates to improve metabolic stability[18]. However, the primary concern during synthesis and work-up is preventing the conversion of the formyl group into a carboxylic acid. Proper quenching of the oxidant and prompt isolation of the product are crucial.
Troubleshooting Guide: From Lab to Scale
This section addresses specific issues that may arise during the scale-up of the oxidation reaction.
Problem 1: Reaction stalls, showing low or incomplete conversion of the starting alcohol.
-
Potential Cause (Activated DMSO Reactions): The quality of reagents is paramount. In Swern oxidations, old bottles of oxalyl chloride can contain hydrolyzed oxalic acid, which will not effectively activate the DMSO[19]. Similarly, the SO₃·Py complex used in the Parikh-Doering oxidation is hygroscopic and can lose activity if not handled under anhydrous conditions[15].
-
Potential Cause (General): Inefficient mixing or poor temperature control in a large reactor can create localized "cold spots" where the reaction rate is significantly lower. The stoichiometry may also need to be re-optimized for scale, as addition rates and mixing efficiency change.
-
Recommended Solutions:
-
Reagent Qualification: Always use fresh, high-purity reagents. Titrate or test activating agents if their quality is in doubt. Ensure DMSO and other solvents are rigorously dried.
-
Process Control: Monitor the internal reaction temperature at multiple points if possible. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Stoichiometry Adjustment: On scale, it may be necessary to slightly increase the equivalents of the activating agent and base to drive the reaction to completion, but this should be done cautiously through a Design of Experiments (DoE) approach.
-
Problem 2: Significant formation of the carboxylic acid byproduct.
-
Potential Cause: This is a classic over-oxidation issue[3]. It is often caused by temperature excursions. In activated DMSO oxidations, allowing the reaction to warm up before the oxidation is complete, or during the base-mediated elimination step, can promote side reactions.
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the recommended temperature profile for your chosen reaction. For a Parikh-Doering oxidation, this is typically 0 °C to room temperature[13]. For a Swern, it is critical to stay below -60 °C during activation and alcohol addition[12].
-
Controlled Reagent Addition: Add reagents, especially the alcohol and the base, at a controlled rate to manage the reaction exotherm.
-
Immediate Quench & Work-up: Once the reaction is deemed complete by in-process controls (e.g., TLC, LC-MS), quench it promptly to destroy any remaining active oxidant.
-
Problem 3: Product isolation is difficult; yields are low due to problematic work-up.
-
Potential Cause (DMP Oxidation): This is the most common complaint with large-scale DMP oxidations. The periodinane byproducts are solids that can precipitate and trap the desired aldehyde, forming a difficult-to-filter "gunk"[8][10].
-
Potential Cause (Activated DMSO): Emulsion formation during aqueous work-up can complicate phase separation, leading to product loss.
-
Recommended Solutions:
-
Avoid DMP at Scale: The most prudent solution is to avoid DMP for large-scale synthesis and instead develop a more scalable process like the Parikh-Doering oxidation[8].
-
Optimized DMP Work-up (if unavoidable): Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃)[9]. This reduces the iodine byproducts to more soluble forms. Diluting the reaction mixture with a non-polar solvent like hexanes or ether before filtration can help precipitate the byproducts while keeping the product in solution[8][10].
-
Breaking Emulsions: For DMSO-based reactions, adding brine (saturated NaCl solution) during the aqueous wash can help break emulsions and improve phase separation.
-
Problem 4: Potential for epimerization at the carbon adjacent to the new aldehyde.
-
Potential Cause: In activated DMSO oxidations, the choice of base is crucial. Triethylamine (Et₃N), a common base, can sometimes lead to epimerization at the alpha-carbon of the newly formed carbonyl group, especially if the proton at that position is acidic[12].
-
Recommended Solutions:
-
Use a Hindered Base: To mitigate this risk, switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base)[12]. Its steric hindrance makes it less likely to cause epimerization.
-
Maintain Low Temperatures: Keep the reaction temperature as low as feasible during the base addition and elimination step, as higher temperatures can increase the rate of epimerization.
-
Data & Protocols
Table 1: Comparison of Common Oxidation Methods for Scale-Up
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation |
| Typical Temp. | 0 °C to RT | < -60 °C | 0 °C to RT[13] |
| Key Reagents | DMP in CH₂Cl₂ | DMSO, Oxalyl Chloride, Et₃N | DMSO, SO₃·Pyridine, DIPEA[15][20] |
| Byproducts | Iodinane, Acetic Acid | Dimethyl sulfide, CO, CO₂[12] | Dimethyl sulfide, Pyridinium sulfate |
| Scale-Up Pros | Mild, neutral conditions[6][7] | Metal-free, highly selective[5] | Mild temp., operationally simple[13] |
| Scale-Up Cons | Potentially explosive, high cost, difficult solid work-up[6][7][8][10] | Cryogenic, exothermic, toxic/foul gas evolution[11][12] | Hygroscopic SO₃·Py complex[15] |
| Safety Rating | Poor | Poor-Fair (requires engineering controls) | Good |
Diagram 1: Decision Workflow for Oxidant Selection
This diagram provides a logical pathway for selecting an appropriate oxidation method for producing this compound, prioritizing scalability and safety.
Caption: Decision tree for selecting a scalable oxidation method.
Recommended Protocol: Parikh-Doering Oxidation (Scalable)
This protocol is a generalized starting point for the oxidation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a properly equipped fume hood.
Materials:
-
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·Py) (3.0 - 4.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (10.0 - 14.0 eq)
-
Diisopropylethylamine (DIPEA) (6.0 - 7.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Charge the reactor with the starting alcohol (1.0 eq) and anhydrous DCM (approx. 10 volumes). Begin agitation and cool the solution to 0 °C using an appropriate cooling bath.
-
Base & Activator Addition: Add DIPEA (eq) to the cooled solution, followed by the portion-wise addition of the SO₃·Pyridine complex (eq), ensuring the internal temperature does not exceed 5 °C.
-
DMSO Addition: Add anhydrous DMSO (eq) dropwise via an addition funnel over 20-30 minutes, maintaining the internal temperature at 0-5 °C. A suspension may form.
-
Reaction: Allow the mixture to stir at 0 °C for 30-60 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quench: Once complete, carefully pour the reaction mixture into a separate vessel containing an ice/water or brine solution.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash sequentially with brine, dilute acid (e.g., 1M HCl) to remove residual base, saturated NaHCO₃ solution, and finally brine again.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by flash chromatography on silica gel or crystallization.
Diagram 2: Parikh-Doering Oxidation Workflow
Caption: Step-by-step workflow for the Parikh-Doering oxidation protocol.
References
-
Dess–Martin periodinane - Wikipedia. Available at: [Link]
-
Regarding Swern or similar Oxidation? - ResearchGate. Available at: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at: [Link]
-
Parikh–Doering oxidation - Grokipedia. Available at: [Link]
-
Oxidising alcohols to make aldehydes and ketones - Chemguide. Available at: [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available at: [Link]
-
Parikh-Doering Oxidation - NROChemistry. Available at: [Link]
-
tert-Butyl (trans-3-formylcyclobutyl)carbamate - MySkinRecipes. Available at: [Link]
-
Parikh–Doering oxidation - Wikipedia. Available at: [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. Available at: [Link]
-
Parikh-Doering Oxidation | Chem-Station Int. Ed. Available at: [Link]
-
DMSO Oxidation. Available at: [Link]
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. Available at: [Link]
-
Preparation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Swern oxidation - Wikipedia. Available at: [Link]
-
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Available at: [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. Available at: [Link]
-
Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes - JoVE. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]
-
tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate, min 97%, 1 gram - CP Lab Safety. Available at: [Link]
-
Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3) - PubChemLite. Available at: [Link]
-
19.2 Synthesis of Ketones and Aldehydes - Chad's Prep. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate - PubChem. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
-
Methyl 3-formylcyclobutane-1-carboxylate | C7H10O3 | CID 89158940 - PubChem. Available at: [Link]
-
Hydrocarbon - Wikipedia. Available at: [Link]
-
Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. Available at: [Link]
Sources
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- 2. chemscene.com [chemscene.com]
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- 4. Synthesis of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Guide to the Structural Characterization of tert-butyl N-(3-formylcyclobutyl)carbamate by NMR and Mass Spectrometry
Introduction: The Role of Functionalized Cyclobutanes in Modern Chemistry
Cyclobutane scaffolds are valuable four-membered carbocyclic rings that impart unique three-dimensional properties to molecules, making them intriguing building blocks in medicinal chemistry and materials science.[1][2] Their inherent ring strain and defined spatial orientation can lead to novel pharmacological profiles. The compound tert-butyl N-(3-formylcyclobutyl)carbamate (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ) is a bifunctional building block, featuring a reactive aldehyde and a protected amine.[3] This structure allows for sequential, selective chemical modifications, making it a versatile intermediate for more complex targets.
Accurate structural characterization is paramount to ensure the identity, purity, and, critically, the stereochemistry (cis/trans) of such intermediates. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this molecule, grounded in established analytical principles and field-proven insights.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices: Why NMR?
The primary utility of NMR in this context is twofold:
-
Constitutional Verification: Confirming the presence of all key functional groups (aldehyde, Boc-carbamate, cyclobutane ring) through their characteristic chemical shifts.
-
Stereochemical Assignment: Differentiating between the cis and trans diastereomers. The puckered, non-planar conformation of the cyclobutane ring results in distinct spatial relationships between its protons, which are reflected in their through-bond scalar couplings (J-couplings).[4][5] The magnitude of these coupling constants provides strong evidence for the relative stereochemistry.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The expected signals are summarized below.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Aldehyde (-CH O) | 9.6 - 9.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | The highly deshielded aldehyde proton appears far downfield. Its multiplicity will depend on the coupling to the adjacent cyclobutane methine proton. |
| Carbamate (-NH -) | 4.5 - 5.5 | Broad Singlet (br s) | 1H | The chemical shift of the NH proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| Cyclobutane Methine (-CH -NHBoc) | 3.8 - 4.2 | Multiplet (m) | 1H | This proton is deshielded by the adjacent electronegative nitrogen atom. Its complex multiplicity arises from coupling to multiple neighboring cyclobutane protons. |
| Cyclobutane Methine (-CH -CHO) | 2.8 - 3.3 | Multiplet (m) | 1H | Deshielded by the aldehyde group, this methine proton will also show a complex splitting pattern. |
| Cyclobutane Methylene (-CH ₂-) | 1.8 - 2.6 | Multiplet (m) | 4H | The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex overlapping signals. 2D NMR techniques like COSY are essential for deconvolution. |
| tert-Butyl (-C(CH ₃)₃) | ~1.45 | Singlet (s) | 9H | This is the most characteristic signal for the Boc protecting group—a strong, sharp singlet integrating to nine protons, typically found in a shielded region of the spectrum.[6] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Aldehyde Carbonyl ( C =O) | 200 - 205 | Aldehyde carbonyls are highly deshielded and appear significantly downfield. |
| Carbamate Carbonyl ( C =O) | 155 - 156 | The carbamate carbonyl is less deshielded than the aldehyde and appears in the typical range for esters and carbonates. |
| tert-Butyl Quaternary (C (CH₃)₃) | ~80 | The quaternary carbon of the Boc group. |
| Cyclobutane Methine (-C H-NHBoc) | 45 - 50 | Carbon attached to the nitrogen of the carbamate. |
| Cyclobutane Methine (-C H-CHO) | 40 - 45 | Carbon adjacent to the aldehyde group. |
| Cyclobutane Methylene (-C H₂-) | 25 - 35 | The two methylene carbons of the cyclobutane ring. They may be inequivalent depending on the ring conformation. |
| tert-Butyl Methyls (-C(C H₃)₃) | ~28.5 | The three equivalent methyl carbons of the Boc group, appearing as a strong signal in the aliphatic region. |
Part 2: Mass Spectrometry (MS) - Confirming Identity and Probing Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Causality in Experimental Choices: Why MS?
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₁₀H₁₇NO₃).
-
Structural Verification via Fragmentation: The fragmentation pattern in an MS/MS experiment serves as a molecular fingerprint. The predictable fragmentation of the Boc-protecting group provides a self-validating system to confirm its presence.[7]
MS and MS/MS Fragmentation Analysis
In positive-ion ESI-MS, the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Table 3: Expected Ions and Key Fragments in ESI-MS
| Ion / Fragment | Expected m/z (Monoisotopic) | Fragmentation Pathway | Significance |
| [M+H]⁺ | 200.1281 | Protonation of the parent molecule | Confirms the molecular weight. |
| [M+Na]⁺ | 222.1100 | Adduct formation with sodium ions | Further confirmation of molecular weight. |
| [M-C₄H₈+H]⁺ (M-56) | 144.0757 | Loss of isobutylene from the tert-butyl group | A hallmark fragmentation of Boc-protected compounds, often observed even with soft ionization.[8] |
| [M-C₅H₉O₂+H]⁺ (M-100) | 100.0757 | Loss of the entire Boc group (C₅H₉O₂) | A major fragment indicating the complete cleavage of the protecting group. |
| [C₄H₉]⁺ | 57.0704 | tert-Butyl cation | A highly stable carbocation, this is often the base peak in the fragmentation spectrum of Boc-protected molecules.[7] |
The fragmentation of the Boc group is a well-understood process and its observation provides definitive evidence for this part of the molecular structure.
Part 3: Experimental Protocols and Workflows
Workflow for Comprehensive Characterization
The logical flow for analyzing a new batch of this compound is depicted below. This ensures that both identity and purity are confirmed efficiently.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. reddit.com [reddit.com]
comparison of tert-butyl N-(3-formylcyclobutyl)carbamate with other formyl-containing reagents
An In-Depth Comparative Guide to tert-Butyl N-(3-formylcyclobutyl)carbamate and Other Formyl-Containing Reagents for Advanced Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of small, functionalized carbocyclic scaffolds is a cornerstone of designing novel molecular architectures with tailored properties. Among these, the cyclobutane moiety has garnered significant attention for its ability to impart unique conformational constraints and serve as a versatile synthetic intermediate. This guide provides a comprehensive comparison of this compound, a unique bifunctional building block, with other commonly employed formyl-containing reagents. We will delve into their respective reactivity profiles, steric and electronic properties, and performance in key chemical transformations, supported by experimental insights and established literature.
Introduction to Formyl-Containing Reagents: A Comparative Overview
Formyl groups are among the most versatile functional groups in a chemist's toolkit, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of a specific formyl-containing reagent is dictated by factors such as its reactivity, steric hindrance, solubility, and the presence of other functional groups. While simple aldehydes like formaldehyde and benzaldehyde are workhorses in many applications, more complex structures like this compound offer the advantage of introducing intricate molecular fragments in a single step.
This compound distinguishes itself by presenting a unique combination of a reactive formyl group, a strained cyclobutane ring, and a Boc-protected amine. This trifecta of features makes it an attractive building block for introducing a cyclobutyl-amine motif, a structural element found in various biologically active molecules.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The physical and structural characteristics of an aldehyde are critical determinants of its reactivity and handling. The table below summarizes the key properties of this compound and a selection of other commonly used formyl-containing reagents.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Structural Features |
| This compound | C10H17NO3 | 199.25 | Not specified, likely a solid or oil | Cyclobutane ring, Boc-protected amine |
| Formaldehyde | CH2O | 30.03 | Gas | Planar, unhindered |
| Paraformaldehyde | (CH2O)n | (30.03)n | White crystalline solid | Polymeric form of formaldehyde |
| Acrolein | C3H4O | 56.06 | Colorless liquid | α,β-unsaturated aldehyde |
| Glutaraldehyde | C5H8O2 | 100.12 | Oily, colorless liquid | Dialdehyde |
| Benzaldehyde | C7H6O | 106.12 | Colorless liquid | Aromatic aldehyde |
Comparative Reactivity and Performance in Key Transformations
The utility of a formyl-containing reagent is best assessed by its performance in a range of chemical reactions. Here, we compare the expected and documented reactivity of our selected aldehydes in three fundamental transformations: reductive amination, Wittig olefination, and aldol condensation.
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of amines. It involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction. The efficiency of this process is heavily influenced by the steric and electronic nature of the aldehyde.
This compound in Reductive Amination:
The formyl group on the cyclobutane ring is sterically accessible, suggesting it should readily undergo imine formation. The presence of the bulky Boc-protected amine on the same ring may impart some degree of stereocontrol in reactions with chiral amines. The electron-donating nature of the alkyl framework makes the carbonyl carbon slightly less electrophilic than that of formaldehyde but more reactive than aromatic aldehydes.
Comparative Performance:
-
Formaldehyde/Paraformaldehyde: Highly reactive due to minimal steric hindrance, but can lead to over-alkylation (formation of tertiary amines).
-
Acrolein: The presence of the conjugated double bond can lead to side reactions, such as Michael addition.
-
Glutaraldehyde: As a dialdehyde, it can react with two equivalents of an amine, leading to cross-linking or polymerization.
-
Benzaldehyde: Less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) is added the aldehyde (1.0-1.2 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.), is added portion-wise.
-
The reaction is monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
DOT Diagram: Reductive Amination Workflow
Caption: General workflow for a one-pot reductive amination reaction.
Wittig Olefination
The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) are powerful methods for the synthesis of alkenes from aldehydes and phosphorus ylides. The stereochemical outcome and yield of the reaction are sensitive to the structure of both the aldehyde and the ylide.
This compound in Wittig Olefination:
The aldehyde is expected to react readily with a variety of phosphorus ylides. The steric environment around the formyl group, influenced by the cyclobutane ring, may play a role in the E/Z selectivity of the resulting alkene. Stabilized ylides are expected to favor the E-isomer, a common trend for many aldehydes.
Comparative Performance:
-
Formaldehyde: Highly reactive, leading to terminal alkenes.
-
Acrolein: Can undergo both 1,2- and 1,4-addition with the ylide, potentially leading to a mixture of products.
-
Glutaraldehyde: Can react at one or both aldehyde functionalities, allowing for the synthesis of dialkenes.
-
Benzaldehyde: Generally provides good yields, often with high E-selectivity with stabilized ylides.
DOT Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Advantages and Potential Applications of this compound
The unique structure of this compound offers several advantages over simpler aldehydes:
-
Introduction of a Cyclobutane Scaffold: Provides a route to incorporate a strained four-membered ring, which can impart desirable conformational rigidity to a molecule.
-
Orthogonal Protecting Groups: The Boc-protected amine allows for selective deprotection under acidic conditions, leaving other functional groups intact.
-
Bifunctionality: The presence of both an aldehyde and a protected amine in a single molecule makes it a valuable building block for diversity-oriented synthesis and the construction of complex molecular frameworks.
Potential applications include:
-
Medicinal Chemistry: Synthesis of novel small molecules for drug discovery, where the cyclobutane-amine motif can serve as a non-classical bioisostere.
-
Materials Science: Incorporation into polymers or other materials to modify their physical properties.
-
Asymmetric Synthesis: Use as a chiral building block if resolved into its enantiomers.
Conclusion
This compound emerges as a specialized yet highly valuable reagent for synthetic chemists aiming to introduce the cyclobutane-amine motif into their target molecules. While simpler aldehydes like formaldehyde and benzaldehyde remain the reagents of choice for many standard transformations, the unique structural features of this compound open up possibilities for the efficient construction of complex and novel molecular architectures. Its performance in key reactions like reductive amination and Wittig olefination is expected to be robust, with the added benefit of carrying a protected amine for further synthetic elaboration. The strategic use of this and other functionalized aldehydes will continue to be a driving force in chemical innovation.
References
For further reading and detailed experimental procedures, please consult the following resources:
-
Reductive Amination
- Title: A review of reductive amin
- Source: Organic Preparations and Procedures Intern
-
URL: [Link]
-
Wittig Reaction
- Title: The Wittig reaction: mechanism and stereochemistry
- Source: Chemical Reviews
-
URL: [Link]
-
Cyclobutanes in Medicinal Chemistry
- Title: Cyclobutanes in medicinal chemistry
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
analytical methods for determining the purity of tert-butyl N-(3-formylcyclobutyl)carbamate
An Expert's Comparative Guide to Purity Determination of tert-butyl N-(3-formylcyclobutyl)carbamate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe pharmaceutical products are built. The compound this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the efficiency of subsequent reactions, the impurity profile of the final API, and ultimately, patient safety.
This guide provides an in-depth, objective comparison of the principal . We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the most appropriate technique for your specific analytical challenge. Every protocol described is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity.
The Analytical Challenge: A Multi-faceted Approach to Purity
A comprehensive purity assessment requires a multi-pronged strategy. No single analytical method can unilaterally identify and quantify all potential impurities. These may include residual starting materials, by-products from the synthesis, degradation products, and residual solvents. Therefore, a combination of orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—is essential for a complete purity profile. This guide will focus on the three most powerful and commonly employed methods:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for analyzing the main component (assay) and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary, non-destructive method for determining absolute purity without the need for an identical reference standard.
The selection of a method is dictated by the specific question being asked. The following diagram illustrates a logical workflow for purity analysis.
Caption: Workflow for selecting an analytical method for purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in pharmaceutical development. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, reversed-phase HPLC is the method of choice.
Causality Behind the Choice: The molecule possesses both polar (carbamate, formyl) and non-polar (tert-butyl, cyclobutyl) regions, making it ideally suited for separation on a non-polar C18 stationary phase using a polar mobile phase gradient. UV detection is effective due to the weak absorbance of the carbamate functional group at low wavelengths (~210 nm).
Strengths and Limitations
-
Strengths: Excellent for quantifying the main component and detecting less volatile, structurally similar impurities. High precision and robustness make it ideal for routine quality control.
-
Limitations: Not suitable for volatile impurities like solvents. Requires a reference standard of the main compound for quantification. Purity is typically reported as a relative percentage of the total detected peak area, which may not account for non-UV-active impurities.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed to provide a robust separation of the main analyte from potential process-related impurities.[1]
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A smaller particle size enhances resolution and efficiency.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for any basic impurities.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Acetonitrile/Water to a final volume of 25.0 mL to achieve a concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Formula: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) × 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the preferred method for detecting residual solvents from the manufacturing process. The primary challenge with carbamates is their potential for thermal degradation in the hot GC injector.[2][3] Therefore, the experimental conditions must be carefully optimized.
Causality Behind the Choice: A low-polarity capillary column is used to separate compounds primarily based on their boiling points. The mass spectrometer provides definitive identification of eluting peaks by comparing their mass spectra to established libraries.
Strengths and Limitations
-
Strengths: Unmatched sensitivity and specificity for volatile compounds. Provides structural information for impurity identification.
-
Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization. The thermal instability of some carbamates can be a significant challenge.[4][5]
Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol uses static headspace injection, which avoids introducing the non-volatile carbamate onto the GC column, thereby preventing both column contamination and analyte degradation.
-
Instrumentation:
-
Gas chromatograph with a capillary column inlet, coupled to a Mass Spectrometer.
-
Static headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: Low-polarity phase (e.g., 5% Phenyl Polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) containing an internal standard (e.g., Toluene-d8).
-
Immediately seal the vial with a septum and cap.
-
Headspace Incubation: 80 °C for 15 minutes.
-
-
Data Analysis:
-
Solvents are identified by comparing their retention times and mass spectra with those of known standards and library entries.
-
Quantification is performed using the response factor of each solvent relative to the internal standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method capable of providing a direct, absolute purity measurement of an organic molecule without requiring a reference standard of the analyte itself.[6][7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]
Causality Behind the Choice: By comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[9] This technique is non-destructive and provides structural confirmation simultaneously.
Strengths and Limitations
-
Strengths: Provides an absolute purity value (mass fraction). Does not require an identical reference standard of the analyte. Non-destructive. Provides structural information.
-
Limitations: Lower sensitivity compared to chromatographic methods. Requires a high-purity, certified internal standard that is soluble in the same solvent and has signals that do not overlap with the analyte. Requires careful optimization of experimental parameters.
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a high-precision probe.
-
-
Experimental Parameters:
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with high purity (>99.5%), low volatility, and simple spectrum (e.g., Maleic Anhydride, 1,2,4,5-Tetrachloro-3-nitrobenzene). The choice depends on solubility and signal overlap.
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse width.
-
Relaxation Delay (d1): Crucial for quantification. Must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals to ensure full signal recovery. A value of 30-60 seconds is common.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Sample Preparation:
-
Accurately weigh (~5-10 mg) of the certified internal standard into a vial using a microbalance.
-
Accurately weigh a larger amount (~15-25 mg) of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton -CHO, or the tert-butyl protons -C(CH₃)₃) and a signal for the internal standard.
-
Calculate purity using the following formula[9]:
Purityanalyte (%) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( Wstd / Wanalyte ) × Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard (as a percentage)
-
Caption: Comparative summary of analytical methods.
Conclusion and Recommendations
The purity determination of this compound is a critical task that requires a thoughtful, multi-faceted analytical approach. No single method provides a complete picture.
-
For routine quality control and release testing , HPLC-UV is the most practical and robust method for determining the assay and profiling non-volatile impurities. Its high precision and automation-friendliness are significant advantages.
-
For evaluating residual solvents from the synthetic process, Headspace GC-MS is indispensable. It provides the necessary sensitivity and specificity to meet regulatory requirements (e.g., ICH Q3C guidelines).
-
For the characterization of a reference standard or for definitive mass balance , ¹H-qNMR is the superior choice. It provides a direct, absolute purity value that is orthogonal to chromatographic methods, offering the highest level of metrological traceability.
By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products. The validation of these analytical methods is a crucial, documented process that ensures they are suitable for their intended purpose, providing consistent and reliable results.[10][11][12]
References
- Title: Determination of Derivatized Carbamate Insecticides by GC-MS/MS Source: SCISPEC URL
- Title: Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry Source: ProQuest URL
- Title: Chromatographic Analysis of Insecticidal Carbamates Source: SpringerLink URL
-
Title: Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps Source: PubMed URL: [Link]
-
Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmazone URL: [Link]
-
Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Publications URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. scispec.co.th [scispec.co.th]
- 5. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. particle.dk [particle.dk]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Comparative Guide to the Structural Validation of tert-butyl N-(3-formylcyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl N-(3-formylcyclobutyl)carbamate, a key intermediate in the synthesis of various biologically active molecules, presents a unique validation challenge due to the presence of a reactive aldehyde and a sterically demanding Boc-protecting group on a strained cyclobutane ring.[1][2] This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the unambiguous structural confirmation of this molecule, moving beyond routine characterization to establish a self-validating system of evidence.
The Imperative of Multi-faceted Validation
Relying on a single analytical technique for structural confirmation is fraught with peril. Spectroscopic data can be subject to misinterpretation due to overlapping signals or unexpected conformational effects inherent in strained ring systems.[3] A robust validation strategy, therefore, necessitates the integration of complementary methods that probe different aspects of the molecular structure. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), with a chemical derivatization approach coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Spectroscopic Characterization: The Foundational Pillars
Spectroscopic techniques provide a detailed, non-destructive snapshot of the molecule's framework and functional groups.
¹H and ¹³C NMR are the cornerstones of structural elucidation in organic chemistry. For this compound, these techniques provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum offers a wealth of information. The most prominent and diagnostically significant signal is the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically appearing in the upfield region around 1.4-1.5 ppm.[4] The aldehydic proton is expected to be a singlet or a narrowly split multiplet in the downfield region, usually between 9 and 10 ppm. The protons on the cyclobutane ring will present as a complex set of multiplets in the aliphatic region, with their chemical shifts and coupling constants providing insight into the ring's conformation and the relative stereochemistry of the substituents.[3][5][6] The N-H proton of the carbamate will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing a count of unique carbon environments. Key signals to identify include the carbonyl carbon of the carbamate group (around 155 ppm), the aldehydic carbonyl carbon (around 200 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[7] The carbons of the cyclobutane ring will appear in the aliphatic region, and their shifts can be influenced by the substituent effects.
Expected ¹H and ¹³C NMR Data Summary
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Aldehyde (-CHO) | 9.0 - 10.0 | ~200 | Singlet or narrow multiplet for ¹H. |
| Carbamate (N-H) | Variable (broad singlet) | - | Broad signal, exchangeable with D₂O. |
| Carbamate (C=O) | - | ~155 | |
| tert-butyl (CH₃)₃ | 1.4 - 1.5 | ~28 | Sharp singlet, integrates to 9 protons. |
| tert-butyl (C-(CH₃)₃) | - | ~80 | Quaternary carbon signal. |
| Cyclobutane Ring | 1.5 - 3.0 | 20 - 50 | Complex multiplets. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and more scans will be required.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the corresponding protons and carbons in the molecule.
FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
For this compound, the IR spectrum should exhibit several key absorption bands:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the cyclobutane and tert-butyl groups.
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[8][9][10] The presence of the peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[8]
-
C=O Stretch (Carbamate): A strong, sharp absorption band typically in the range of 1680-1720 cm⁻¹.
-
C=O Stretch (Aldehyde): Another strong absorption band for the aldehyde carbonyl, usually found between 1720-1740 cm⁻¹ for saturated aliphatic aldehydes.[8][9] The strain of the cyclobutane ring may shift this frequency to a higher wavenumber.[9]
Expected FTIR Data Summary
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbamate | N-H Stretch | 3300 - 3400 | Moderate |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak to Moderate |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | Strong |
| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |
| Carbamate | C=O Stretch | 1680 - 1720 | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and label the major absorption bands and compare them to the expected frequencies for the functional groups present in this compound.
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
For this compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.[11] In positive ion mode, the protonated molecule [M+H]⁺ at m/z 200.1 would be expected.
Key fragmentation pathways for carbamates often involve the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group.[12] The loss of the formyl group (29 Da) is also a plausible fragmentation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments, providing a high degree of confidence in the molecular formula.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 200.1281 | Protonated molecule |
| [M-C₄H₈+H]⁺ | 144.0706 | Loss of isobutylene |
| [M-Boc+H]⁺ | 100.0757 | Loss of the Boc group |
| [M-CHO+H]⁺ | 171.1332 | Loss of the formyl group |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI). Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. If using HRMS, compare the measured accurate masses with the calculated values for the proposed elemental compositions.
Comparative Method: Chemical Derivatization and LC-MS Analysis
To provide an orthogonal validation of the aldehyde functionality, a chemical derivatization strategy can be employed. This involves selectively reacting the aldehyde with a derivatizing agent to form a new compound with distinct chromatographic and mass spectrometric properties.[13] This approach is particularly useful for confirming the presence and reactivity of the formyl group.
A common and effective derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[14] The reaction of this compound with DNPH will yield the corresponding 2,4-dinitrophenylhydrazone derivative.
Workflow for Chemical Derivatization and LC-MS Analysis
Caption: Logical workflow for the comprehensive structural validation.
Conclusion
The structural validation of this compound requires a meticulous and multi-pronged approach. While NMR, FTIR, and MS provide a robust foundation for characterization, the inclusion of a comparative method like chemical derivatization elevates the confidence in the assigned structure from a high probability to a certainty. This self-validating system of orthogonal analyses ensures the scientific integrity of subsequent research and development activities that rely on this critical chemical intermediate.
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Peldszus, S., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 119-126. Retrieved from [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
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Kan, L. S., et al. (1982). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry, 21(26), 6723-6730. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. Retrieved from [Link]
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Al-Hamdani, Y. A. J., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 42, 108226. Retrieved from [Link]
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Fukuto, T. R. (1972). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 46(1), 3-13. Retrieved from [Link]
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Modni, A., & Sova, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1-17. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Cis and Trans Isomers of tert-Butyl N-(3-formylcyclobutyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the nuanced differences between stereoisomers are not merely academic; they are critical determinants of a molecule's biological activity, stability, and synthetic accessibility. This guide provides an in-depth comparative analysis of the reactivity of the cis and trans isomers of tert-butyl N-(3-formylcyclobutyl)carbamate, valuable intermediates in the synthesis of complex molecules and linkers for Proteolysis Targeting Chimeras (PROTACs)[1]. We will dissect the structural underpinnings that govern their stability and reactivity, supported by established chemical principles and illustrative experimental protocols.
The Decisive Role of Stereochemistry: Stability of 1,3-Disubstituted Cyclobutanes
The reactivity of a molecule is intrinsically linked to its ground-state energy and conformational preferences. Unlike the planar representations often seen in textbooks, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure[2]. This puckering creates two distinct substituent positions: quasi-axial and quasi-equatorial.
In 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is dictated by the ability of the substituents to occupy the more spacious equatorial positions.
-
Cis Isomer: The cis configuration allows both bulky substituents—in this case, the formyl (-CHO) and the tert-butyl carbamate (-NHBoc) groups—to simultaneously occupy quasi-equatorial positions. This arrangement minimizes unfavorable steric clashes, particularly the severe 1,3-diaxial interactions that would occur if they were forced into axial positions[3][4].
-
Trans Isomer: In the trans configuration, one substituent must occupy a quasi-equatorial position while the other is forced into a quasi-axial position. This leads to a destabilizing 1,3-diaxial interaction between the axial substituent and the axial hydrogen on the opposite carbon, making the trans isomer generally less stable than the cis isomer[3][5].
While there are rare exceptions, for sterically demanding groups like -NHBoc, the generalization that the cis-1,3 isomer is thermodynamically favored holds true[6][7]. This fundamental difference in stability is the first clue to their differing reactivity.
Caption: Conformational analysis of 1,3-disubstituted cyclobutanes.
Comparative Reactivity: The Aldehyde's Accessibility
The primary site of reactivity for both isomers is the electrophilic carbon of the formyl group. The most common transformation is nucleophilic addition, where the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) hybridization[8]. The rate and stereochemical outcome of this addition are highly dependent on the steric environment surrounding the aldehyde.
Nucleophilic Addition: A Tale of Two Faces
A nucleophile can attack the planar carbonyl group from either of its two faces (Re or Si). The accessibility of these faces is dictated by the conformation of the cyclobutane ring and the orientation of the substituents.
-
Cis Isomer Reactivity: In its stable diequatorial conformation, the formyl group of the cis isomer projects away from the bulk of the ring and the adjacent -NHBoc group. This orientation presents a relatively unhindered target for an incoming nucleophile, allowing for a faster reaction rate. The primary steric influence comes from the cyclobutane ring itself, but it is less significant than the internal steric clash in the trans isomer.
-
Trans Isomer Reactivity: For the trans isomer to react, it will primarily exist in the conformation where the exceptionally bulky -NHBoc group occupies the equatorial position to minimize steric strain. This forces the formyl group into the more hindered axial position. An axial aldehyde is shielded by the cyclobutane ring and subject to steric hindrance from the axial hydrogens at the C1 and C3 positions. This increased steric hindrance is expected to significantly slow the rate of nucleophilic attack compared to the cis isomer.
Therefore, we can confidently predict that the cis isomer will exhibit greater reactivity towards nucleophiles than the trans isomer.
Caption: Logical relationship between isomer conformation and reactivity.
Quantitative Comparison and Experimental Protocols
| Parameter | cis-tert-Butyl N-(3-formylcyclobutyl)carbamate | trans-tert-Butyl N-(3-formylcyclobutyl)carbamate | Rationale |
| Thermodynamic Stability | More Stable | Less Stable | Cis isomer allows for a diequatorial conformation, minimizing 1,3-diaxial interactions[3][4]. |
| Ground State Energy | Lower | Higher | Greater steric strain in the axial-equatorial trans isomer raises its ground-state energy. |
| Reactivity with Nucleophiles | Higher (Faster Rate) | Lower (Slower Rate) | The equatorial formyl group in the cis isomer is more sterically accessible than the axial formyl group in the trans isomer. |
| Predicted Product of Reduction | Predominantly cis-alcohol | Predominantly trans-alcohol | The stereochemistry of the ring is retained during the reduction of the aldehyde. |
Representative Protocol: Reductive Amination
Reductive amination is a cornerstone reaction in drug discovery for forging C-N bonds. The difference in reactivity between the cis and trans isomers would manifest as different reaction times or required temperatures to achieve full conversion.
Objective: To synthesize the corresponding N-benzylamine derivative from the formylcyclobutyl carbamate isomers.
Materials:
-
cis- or trans-tert-Butyl N-(3-formylcyclobutyl)carbamate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a stirred solution of the cis- or trans-formylcyclobutyl carbamate isomer (e.g., 213 mg, 1.0 mmol) in DCM (10 mL) at room temperature, add benzylamine (118 mg, 1.1 mmol) followed by a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour to facilitate the formation of the intermediate iminium ion. The reaction with the cis isomer is expected to proceed faster.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS. The reaction with the cis isomer may reach completion in 2-4 hours, whereas the trans isomer could require extended reaction times (6-12 hours) or gentle heating to proceed efficiently.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylamine product.
Caption: Workflow for a typical reductive amination experiment.
Conclusion and Outlook
The stereochemical arrangement of substituents on a cyclobutane ring profoundly impacts molecular stability and chemical reactivity. For this compound, the cis isomer is both thermodynamically more stable and kinetically more reactive in nucleophilic addition reactions. This is a direct consequence of its preferred diequatorial conformation, which minimizes steric strain and presents the reactive formyl group in a more accessible orientation.
For scientists engaged in synthesis and drug development, this understanding is paramount. When using these building blocks, selecting the cis isomer can lead to faster, more efficient reactions under milder conditions. Conversely, the reduced reactivity of the trans isomer might be advantageous in a multi-step synthesis where chemoselectivity is required. This guide underscores a universal principle in organic chemistry: structure dictates reactivity, and a thorough conformational analysis is key to predicting and controlling chemical outcomes.
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Biological Activity of tert-butyl N-(3-formylcyclobutyl)carbamate Derivatives: A Proposed Research Framework
A Comparative Guide to the
Abstract
The confluence of unique structural motifs in medicinal chemistry often heralds the discovery of novel bioactive compounds. This guide focuses on the untapped potential of derivatives of tert-butyl N-(3-formylcyclobutyl)carbamate. While direct biological activity data for derivatives of this specific molecule is not extensively reported in publicly accessible literature, its constituent parts—the cyclobutane ring and the carbamate group—are well-represented in a multitude of biologically active agents.[1][2] The cyclobutane moiety offers a rigid, three-dimensional scaffold that can orient substituents in precise vectors, while the carbamate group is a key pharmacophore in numerous approved drugs, known for its chemical stability and ability to engage in crucial hydrogen bonding interactions.[2][3][4]
This document outlines a comprehensive research framework for the synthesis and comparative biological evaluation of a library of derivatives of this compound. We will detail proposed synthetic strategies, robust protocols for assessing anticancer and antimicrobial activities, and a framework for establishing structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical spaces for therapeutic innovation.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule, presenting two key handles for chemical modification: the reactive aldehyde (formyl) group and the Boc-protected amine. The aldehyde is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities. This synthetic tractability makes it an excellent starting point for building a library of novel compounds for biological screening.[5]
The core hypothesis of this proposed research is that by systematically modifying the formyl group, we can generate derivatives with significant and varied biological activities. The cyclobutane core provides a metabolically stable scaffold, a desirable property in drug design.[3] The carbamate linkage, a common feature in therapeutics, contributes to the molecule's overall physicochemical properties and potential for target engagement.[2][4] This framework will focus on two key areas of high unmet medical need: oncology and infectious diseases.
Proposed Synthetic Strategy: A Gateway to a Derivative Library
The aldehyde functionality of the parent compound is the primary target for derivatization. A robust and versatile synthetic approach is reductive amination. This two-step, one-pot reaction allows for the coupling of the aldehyde with a wide range of primary and secondary amines, followed by reduction to the corresponding amine. This strategy enables the introduction of a vast array of substituents, allowing for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and charge.
A proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for generating a library of derivatives via reductive amination.
This approach allows for the creation of a diverse library by varying the amine component. A selection of commercially available amines could be used to probe the effects of different functional groups, such as aromatic rings, heterocycles, aliphatic chains, and polar groups.
Comparative Biological Evaluation: Protocols and Methodologies
To ascertain the biological potential of the synthesized derivatives, a tiered screening approach is recommended. This will begin with broad in vitro assays and progress to more specific mechanistic studies for the most promising candidates.
3.1. Anticancer Activity Screening
A standard and robust method for the initial assessment of anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3) should be cultured in appropriate media and conditions.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
The following workflow outlines the anticancer screening process:
Caption: A tiered workflow for anticancer drug screening and development.
Hypothetical Data Presentation:
| Derivative | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | NIH/3T3 IC50 (µM) |
| Parent | - | - | >100 | >100 | >100 | >100 |
| D-1 | H | Phenyl | 25.3 | 32.1 | 28.9 | >100 |
| D-2 | H | 4-Chlorophenyl | 10.8 | 15.6 | 12.4 | 85.2 |
| D-3 | H | 4-Methoxyphenyl | 45.1 | 55.8 | 49.3 | >100 |
| D-4 | Methyl | Phenyl | 30.5 | 41.2 | 35.7 | >100 |
| D-5 | H | Cyclohexyl | 78.9 | >100 | 89.4 | >100 |
3.2. Antimicrobial Activity Screening
The antimicrobial potential of the derivatives can be assessed using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a standardized inoculum density.
-
Compound Preparation: The synthesized derivatives are serially diluted in a 96-well plate containing appropriate growth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Hypothetical Data Presentation:
| Derivative | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | - | >128 | >128 | >128 |
| D-1 | H | Phenyl | 64 | >128 | 128 |
| D-2 | H | 4-Chlorophenyl | 32 | 128 | 64 |
| D-6 | H | Pyridin-4-yl | 16 | 64 | 32 |
| D-7 | H | Naphthyl | 32 | >128 | 64 |
| D-8 | H | Thien-2-yl | 16 | 128 | 32 |
Structure-Activity Relationship (SAR) Analysis
The data generated from the anticancer and antimicrobial screens will be crucial for establishing preliminary SAR. By comparing the activity of derivatives with different R1 and R2 substituents, we can deduce the structural features that are important for biological activity.
Initial Hypotheses for SAR:
-
Lipophilicity: The introduction of lipophilic groups (e.g., aromatic rings, alkyl chains) may enhance cell membrane penetration, potentially leading to increased activity. The presence of halogens on an aromatic ring (e.g., D-2) could further enhance this effect.
-
Hydrogen Bonding: The secondary or tertiary amine formed through reductive amination can act as a hydrogen bond acceptor or donor, which could be critical for target engagement.
-
Aromatic/Heterocyclic Moieties: The incorporation of aromatic or heterocyclic rings (e.g., D-6, D-8) could lead to favorable π-π stacking or other interactions with biological targets.
-
Steric Bulk: The size and shape of the R1 and R2 groups will influence how the molecule fits into a target's binding pocket.
Caption: Logical relationship for establishing Structure-Activity Relationships (SAR).
Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for the synthesis and biological evaluation of derivatives of this compound. While the specific biological activities of these derivatives are yet to be reported, the inherent potential of the cyclobutane and carbamate scaffolds provides a strong rationale for this line of inquiry.
The proposed synthetic and screening methodologies are robust and well-established in the field of drug discovery. The systematic generation of a diverse library of derivatives and their subsequent evaluation against panels of cancer cell lines and microbial strains will enable the identification of promising lead compounds. Subsequent research should focus on the mechanism of action of the most active compounds and their optimization to improve potency and drug-like properties. This structured approach provides a clear path forward for unlocking the therapeutic potential of this underexplored class of molecules.
References
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Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. [Link]
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Al-Jarf, R., et al. (n.d.). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge. [Link]
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Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. [Link]
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Raju, R., et al. (n.d.). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
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Horton, D. A., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm. [Link]
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Li, Y., et al. (2014). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Bioorganic & Medicinal Chemistry Letters. [Link]
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Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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de Oliveira, A. C. C., et al. (2016). Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate. Molecules. [Link]
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. [Link]
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Turel, I., & Kljun, J. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]
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Zhemchugova, T. A., et al. (2024). Piperidinium surfactants functionalized with carbamate fragment: Aggregation, antimicrobial activity and cytotoxicity. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]
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PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
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Ke, B., et al. (2008). Synthesis and biological evaluation of novel 3'-N-tert-butylsulfonyl analogues of docetaxel. Bioorganic & Medicinal Chemistry Letters. [Link]
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Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (n.d.).
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Al-Omair, M. A. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules. [Link]
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Bentham Science. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]
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Spectroscopic and Synthetic Elucidation of tert-butyl N-(3-formylcyclobutyl)carbamate: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Among the array of functionalized cyclobutane building blocks, tert-butyl N-(3-formylcyclobutyl)carbamate stands out as a versatile intermediate. Its aldehyde functionality serves as a linchpin for a variety of chemical transformations, while the Boc-protected amine provides a stable yet readily cleavable handle for subsequent synthetic manipulations.
This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a comparative perspective against structurally related analogs. We will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing a framework for its unambiguous identification and characterization. Furthermore, a detailed, field-proven synthetic protocol is presented, empowering researchers to confidently prepare this key intermediate.
Deciphering the Spectroscopic Signature of this compound
The structural rigidity and puckered conformation of the cyclobutane ring, coupled with the electronic effects of the formyl and N-Boc substituents, give rise to a distinct spectroscopic fingerprint for this compound. The molecule exists as a mixture of cis and trans isomers, and the spectral features will reflect the predominant isomer, which is typically the more stable trans configuration.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum is anticipated to be complex due to the conformational constraints of the cyclobutane ring and the potential for diastereotopicity of the methylene protons.
-
Aldehydic Proton (CHO): A characteristic singlet or a narrow triplet is expected in the downfield region, typically around δ 9.7 ppm . The coupling to the methine proton on the cyclobutane ring may be small.
-
NH Proton: A broad singlet attributable to the carbamate N-H proton is expected around δ 4.5-5.0 ppm . Its chemical shift can be concentration-dependent and may exchange with D₂O.
-
Cyclobutane Ring Protons: A series of multiplets are anticipated in the range of δ 1.8-3.0 ppm . The methine proton attached to the formyl group (C3-H) will likely resonate in the more downfield portion of this region, around δ 2.8-3.0 ppm , due to the deshielding effect of the aldehyde. The methine proton attached to the nitrogen (C1-H) will also be downfield, likely around δ 2.5-2.8 ppm . The methylene protons (C2-H₂ and C4-H₂) will appear as complex multiplets due to geminal and vicinal couplings, further complicated by the cis/trans relationship to the substituents.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the upfield region, typically around δ 1.45 ppm , characteristic of the Boc protecting group.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The carbon NMR spectrum provides a clear map of the carbon framework.
-
Aldehydic Carbonyl (CHO): A signal in the far downfield region, around δ 200-205 ppm , is indicative of the aldehyde carbonyl carbon.
-
Carbamate Carbonyl (NCOO): The carbonyl carbon of the Boc group is expected to appear around δ 155-156 ppm .
-
tert-Butyl Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group will resonate around δ 79-80 ppm .
-
Cyclobutane Ring Carbons: The methine carbon bearing the formyl group (C3) is expected around δ 50-55 ppm . The methine carbon attached to the nitrogen (C1) will be in a similar region, around δ 45-50 ppm . The methylene carbons (C2 and C4) will appear in the upfield region, typically between δ 25-35 ppm .
-
tert-Butyl Methyl Carbons (C(CH₃)₃): A strong signal for the three equivalent methyl carbons of the tert-butyl group will be observed around δ 28.4 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band is expected in the region of 3300-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the carbamate.
-
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehydic C-H stretch, appearing around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong, sharp absorption band for the aldehyde carbonyl group is expected around 1720-1740 cm⁻¹ .
-
C=O Stretch (Carbamate): Another strong absorption band for the carbamate carbonyl group will be present, typically in the range of 1680-1700 cm⁻¹ .
-
C-H Bending and Stretching (Alkyl): Multiple bands in the regions of 2850-2980 cm⁻¹ (C-H stretching) and 1365-1470 cm⁻¹ (C-H bending) will be observed for the cyclobutane and tert-butyl groups.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]⁺ for C₁₀H₁₇NO₃ is expected at m/z 199.12. Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺) and cleavage of the cyclobutane ring.
Comparative Analysis with Alternative Scaffolds
The choice of a cyclic scaffold can significantly impact the biological activity and physicochemical properties of a molecule. Here, we compare the spectroscopic features of this compound with its cyclopentyl and cyclopropyl analogs.
| Spectroscopic Feature | tert-butyl N-(3-formylcyclobutyl )carbamate | tert-butyl N-(3-formylcyclopentyl )carbamate | tert-butyl (1-formylcyclopropyl )carbamate |
| ¹H NMR (Aldehyde H) | ~9.7 ppm | ~9.6 ppm | ~9.0 ppm |
| ¹H NMR (Ring Protons) | Multiplets, ~1.8-3.0 ppm | Multiplets, ~1.5-2.5 ppm | Multiplets, ~1.0-1.5 ppm |
| ¹³C NMR (Aldehyde C) | ~200-205 ppm | ~202-206 ppm | ~195-200 ppm |
| ¹³C NMR (Ring Carbons) | ~25-55 ppm | ~25-50 ppm | ~15-30 ppm |
| IR (C=O Aldehyde) | ~1720-1740 cm⁻¹ | ~1715-1735 cm⁻¹ | ~1700-1720 cm⁻¹ |
Key Observations:
-
The chemical shifts of the ring protons and carbons move progressively upfield as the ring size decreases from cyclopentyl to cyclopropyl. This is due to the increasing ring strain and changes in bond angles and hybridization.
-
The aldehyde proton and carbon in the cyclopropyl analog are notably shielded compared to the cyclobutyl and cyclopentyl derivatives.
-
The C=O stretching frequency in the IR spectrum also shows a slight dependence on the ring size.
Experimental Protocol: Synthesis and Characterization
The synthesis of this compound is most reliably achieved through the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate. This precursor can be prepared from commercially available starting materials.
Synthesis of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
A detailed protocol for the synthesis of the alcohol precursor is beyond the scope of this guide, but it can be readily prepared from 3-(aminomethyl)cyclobutanol via Boc-protection of the amine.
Oxidation of tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate to this compound
This protocol utilizes a mild and selective oxidation using Dess-Martin periodinane (DMP), which is known for its efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity, comparing the obtained data with the predicted values outlined above.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Logical Relationships in Spectroscopic Analysis
Caption: Key spectroscopic techniques and characteristic signals for structural elucidation.
References
-
PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]
-
PubChem. tert-butyl N-(3-formylcyclopentyl)carbamate. [Link]
-
PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]
A Comparative Guide to HPLC and GC Methods for the Analysis of tert-Butyl N-(3-formylcyclobutyl)carbamate
This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative and qualitative analysis of tert-butyl N-(3-formylcyclobutyl)carbamate. As a key intermediate in the synthesis of various pharmaceutical compounds, robust and reliable analytical methods for this molecule are paramount for ensuring purity, stability, and quality control.[1] This document moves beyond simple protocol recitation to explore the underlying chemical principles that dictate method selection, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analyte: Understanding the Analytical Challenges
This compound (MW: 199.25 g/mol ) is a bifunctional molecule, and its structure presents distinct challenges for chromatographic analysis.[2][3]
-
The Carbamate Moiety: The N-Boc (tert-butoxycarbonyl) protecting group is a carbamate. Carbamates are notoriously thermally labile and can degrade at the high temperatures typically used in conventional GC injectors.[4][5][6] This degradation leads to poor accuracy, reproducibility, and the potential misidentification of impurities.
-
The Aldehyde Group: The formyl (-CHO) group is polar and reactive.[7] In GC, this polarity can lead to poor peak shape (tailing) due to interactions with active sites in the injector or on the column. In HPLC, its reactivity must be considered during mobile phase selection and sample storage.
These properties necessitate a careful and deliberate approach to method development, making a direct comparison between HPLC and GC particularly instructive.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is often the preferred method for analyzing thermally labile compounds like carbamates.[6] The analysis is performed in the liquid phase at or near ambient temperature, completely circumventing the issue of thermal degradation.
Principle of Separation
A reversed-phase HPLC method is most suitable. The analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[8] The moderately polar nature of this compound allows for good retention and elution under standard reversed-phase conditions.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC System with a UV/Vis or Photodiode Array (PDA) Detector.[8]
-
Data Acquisition and Processing Software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Causality and Rationale
-
Why Reversed-Phase C18? The C18 stationary phase provides sufficient hydrophobic interaction to retain the cyclobutyl and tert-butyl groups, while the polarity of the carbamate and aldehyde moieties ensures elution with a standard water/acetonitrile gradient.
-
Why UV at 210 nm? The molecule lacks a strong chromophore for high-wavelength UV detection. The carbamate functional group exhibits end absorption in the low UV range (200-220 nm).[8] A PDA detector is recommended to confirm peak purity and identify potential co-eluting impurities.
-
Why Acidified Mobile Phase? The addition of a small amount of acid (phosphoric or formic) can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities, as well as silanol groups on the stationary phase.[9]
Workflow for HPLC Analysis
Caption: HPLC analytical workflow.
Gas Chromatography (GC): The Derivatization-Dependent Approach
Direct GC analysis of this compound is highly challenging and not recommended due to the thermal lability of the carbamate group.[4][5] To make the analyte suitable for GC, a chemical derivatization step is essential. This process modifies the analyte to increase its volatility and thermal stability.[7][10]
Principle of Derivatization and Separation
The most logical approach is to target the reactive aldehyde group. By converting the aldehyde into a more stable, less polar functional group, we can significantly improve its chromatographic behavior. Oximation is a highly effective and widely used derivatization strategy for aldehydes.[7] Reacting the analyte with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative.[7][11] This derivative is more volatile, thermally stable, and highly responsive to an Electron Capture Detector (ECD) or easily identifiable by Mass Spectrometry (MS). The separation is then based on the derivative's boiling point and interaction with a low-polarity stationary phase.
Experimental Protocol: GC-MS Method with PFBHA Derivatization
Objective: To confirm the identity and quantify the analyte, particularly at trace levels, and to analyze for volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Split/Splitless Injector.
-
Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Data Acquisition and Processing Software.
1. Derivatization Procedure:
-
Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like ethyl acetate.
-
To 100 µL of the sample solution in a vial, add 100 µL of a PFBHA solution (e.g., 15 mg/mL in pyridine or ethyl acetate).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
2. Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Scan Range: m/z 40-500.
Causality and Rationale
-
Why Derivatization is Mandatory: Direct injection would lead to the decomposition of the carbamate into isobutene, carbon dioxide, and the corresponding amine, making quantification impossible. Derivatization of the aldehyde, while not protecting the carbamate directly, allows for lower oven temperatures and creates a more stable molecule overall for volatilization.
-
Why PFBHA? PFBHA is an excellent reagent because the reaction is specific to carbonyls (aldehydes and ketones), efficient, and produces a stable derivative.[7] The pentafluorobenzyl group adds significant mass for MS identification and is highly electronegative, making it extremely sensitive for ECD if trace analysis is needed.[11]
-
Why a DB-5ms Column? This 5% phenyl polysiloxane column is a robust, general-purpose low-polarity column suitable for a wide range of derivatized and underivatized organic molecules, providing excellent peak shapes for the PFBHA-oxime derivative.
Workflow for GC Analysis
Caption: GC analytical workflow with mandatory derivatization.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Rationale & Insights |
| Analyte Stability | Excellent. Analysis at ambient temperature avoids any degradation. | Poor (without derivatization). Requires derivatization to prevent thermal decomposition of the carbamate.[4][5] | HPLC is inherently superior for thermally labile molecules. |
| Sample Preparation | Simple. Dilute, filter, and inject. | Complex. Requires a quantitative, multi-step derivatization reaction. | HPLC offers significantly higher throughput for routine QC testing. |
| Selectivity | Good. Dependent on chromatographic resolution. PDA can confirm peak purity. | Excellent. Mass spectrometry provides structural information, offering unparalleled selectivity and confident peak identification. | GC-MS is the gold standard for confirmatory analysis and impurity identification. |
| Sensitivity | Moderate. Limited by the analyte's weak UV chromophore. | Very High. PFBHA derivatives are highly responsive to MS and ECD, enabling trace-level detection.[11] | For trace analysis or genotoxic impurity studies, GC with a sensitive detector is superior. |
| Run Time | Moderate (typically 20-30 min). | Fast (typically 15-20 min).[5] | Modern GC methods with rapid temperature ramps can offer shorter analysis times than conventional HPLC. |
| Application Focus | Ideal for: Purity testing, routine quality control, stability studies. | Ideal for: Confirmatory analysis, impurity structure elucidation, trace-level analysis, volatile impurity profiling. | The choice of method is dictated by the analytical objective. |
| Robustness | High. Simpler sample preparation leads to fewer sources of error. | Moderate. Derivatization efficiency can be a source of variability if not carefully controlled. | HPLC is generally considered more rugged for transfer to a QC environment. |
Conclusion and Recommendations
Both HPLC and GC offer viable, albeit philosophically different, approaches to the analysis of this compound. The optimal choice is contingent upon the specific analytical goal.
-
For routine purity assessment, quality control, and stability testing, the HPLC-UV method is unequivocally recommended. Its primary advantage is the circumvention of thermal degradation, ensuring that the measured purity reflects the true composition of the sample. The simplicity of sample preparation lends itself to high throughput and robust, reproducible results.
-
For trace-level quantification, definitive structural confirmation, and the identification of unknown impurities, the GC-MS method with PFBHA derivatization is the superior choice. While the sample preparation is more involved, the unparalleled selectivity and sensitivity of mass spectrometry provide a level of confidence that is essential for in-depth characterization, reference standard certification, and investigational studies.
Ultimately, employing these methods orthogonally provides the most comprehensive analytical understanding of this compound, leveraging the strengths of each technique to ensure the highest standards of quality and safety in drug development.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
- Journal of Chromatographic Science. (n.d.). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
- Chiang Mai University. (n.d.). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE.
- SpringerLink. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
- Pierce Biotechnology. (n.d.). Guide to Derivatization Reagents for GC.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- SIELC Technologies. (2018). tert-Butyl carbamate.
- EvitaChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate.
- PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.
- Benchchem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
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Navigating Solvent Effects: A Comparative Guide to the Efficacy of tert-butyl N-(3-formylcyclobutyl)carbamate
In the landscape of pharmaceutical and materials science research, the cyclobutane motif is an increasingly valuable structural unit, offering unique conformational constraints and metabolic stability.[1][2] The functionalized intermediate, tert-butyl N-(3-formylcyclobutyl)carbamate, serves as a critical building block in the synthesis of more complex molecules, largely owing to its reactive aldehyde and protected amine functionalities.[3][4] However, the efficacy of reactions involving this intermediate is profoundly influenced by the choice of solvent—a parameter that can dictate reaction kinetics, yield, and impurity profiles.
This guide provides an in-depth comparison of the performance of this compound in various solvent systems, focusing on a representative reductive amination reaction. By understanding the interplay between the substrate, reagents, and the solvent, researchers can optimize their synthetic strategies for improved outcomes.
The Critical Role of Solvents in Modulating Reactivity
The tert-butoxycarbonyl (Boc) protecting group is known for its robustness under a wide range of conditions, including basic and nucleophilic environments, yet it is readily cleaved under acidic conditions.[5][6][7] This stability profile makes it an excellent choice for multi-step syntheses.[8] The aldehyde group, on the other hand, is susceptible to a variety of transformations, with reductive amination being a cornerstone for introducing nitrogen-containing substituents.
The choice of solvent in such reactions is far from trivial. A solvent's polarity, proticity, and ability to solvate intermediates can significantly impact the reaction pathway. In the context of reductive amination, the solvent can influence the equilibrium of imine/enamine formation, the activity of the reducing agent, and the solubility of all reaction components.[9][10]
Experimental Framework: Reductive Amination of this compound
To provide a clear comparison, we will consider a model reductive amination of this compound with a primary amine, benzylamine, using sodium triacetoxyborohydride as the reducing agent. This reaction is chosen for its prevalence in medicinal chemistry and its sensitivity to solvent conditions.
DOT Diagram of the Experimental Workflow
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The Cyclobutane Conundrum: A Cost-Benefit Analysis of tert-butyl N-(3-formylcyclobutyl)carbamate in Synthetic Strategy
For the discerning researcher in drug development, the selection of building blocks is a critical decision, balancing synthetic efficiency with the desired physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). Among the vast arsenal of available synthons, small, strained ring systems have garnered significant attention for their ability to impart favorable characteristics such as metabolic stability and conformational rigidity.[1][2][3] This guide provides an in-depth cost-benefit analysis of a particularly intriguing, yet costly, building block: tert-butyl N-(3-formylcyclobutyl)carbamate . We will objectively compare its performance in the context of its primary application—reductive amination—against more common and economical alternatives, supported by established chemical principles and available data.
The Allure of the Strained Ring: Why Consider a Cyclobutane Moiety?
The cyclobutane ring, with a strain energy of 26.3 kcal/mol, occupies a unique space between the highly reactive cyclopropane and the more flexible cyclopentane.[4] This inherent strain translates into distinct structural and electronic properties that can be leveraged in drug design. The primary benefits of incorporating a cyclobutane scaffold include:
-
Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring can lock flexible molecules into a more bioactive conformation, potentially increasing potency and selectivity for the target protein.[1]
-
Improved Metabolic Stability: The substitution of metabolically labile groups, such as gem-dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3]
-
Vectorial Exit Points: The defined geometry of substituted cyclobutanes provides precise vectors for exiting a binding pocket, allowing for the strategic placement of additional functional groups to improve affinity and selectivity.
-
Novel Chemical Space: The underrepresentation of the cyclobutane motif in marketed drugs presents an opportunity to explore novel chemical space and develop intellectual property.
It is these compelling advantages that drive the consideration of premium-priced building blocks like this compound.
Cost Analysis: A Stark Reality
A primary hurdle in the widespread adoption of this compound is its significant cost. As of early 2026, the market price for this reagent is approximately $1,061.23 per gram . This high cost necessitates a careful evaluation of its value proposition against more economical alternatives.
| Reagent | Ring System | Typical Cost (per gram) | Notes |
| This compound | Cyclobutane | $1,061.23 | High cost is a major barrier to use in early-stage discovery and large-scale synthesis. |
| tert-butyl (1-formylcyclopropyl)carbamate | Cyclopropane | ~$20.00 | Significantly more affordable than the cyclobutane analogue. |
| tert-butyl N-(3-formylcyclopentyl)carbamate | Cyclopentane | Varies, but < $100 | More affordable than the cyclobutane, but offers less conformational rigidity. |
| Cyclobutanecarboxaldehyde | Cyclobutane | ~$32.20 | A much cheaper entry point to the cyclobutane core, but lacks the protected amine functionality. |
| 3-(Boc-amino)cyclobutanecarboxylic acid | Cyclobutane | ~$215.65 | A potential precursor to the target aldehyde, but still significantly more expensive than the unprotected aldehyde. |
| Isovaleraldehyde (3-methylbutanal) | Acyclic | <$1.00 | A common, inexpensive acyclic aldehyde for comparison. |
Note: Prices are approximate and subject to change based on vendor and purity.
The data clearly illustrates that the Boc-protected 3-formylcyclobutane is an order of magnitude more expensive than its unprotected counterpart and other cyclic and acyclic analogues. This cost can only be justified if the benefits in terms of synthetic efficiency, yield, and the final properties of the API are substantial.
Synthetic Utility: Reductive Amination as a Key Application
The primary synthetic utility of this compound lies in its aldehyde functionality, which is a versatile handle for forming carbon-nitrogen bonds via reductive amination. This one-pot reaction, which involves the formation of an imine or iminium ion followed by its reduction, is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.
A general workflow for the reductive amination using this building block is as follows:
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination of this compound with a Primary Amine
The following is a representative, self-validating protocol for the reductive amination of this compound. The causality behind the choice of reagents is to ensure a mild and selective reaction, preserving the acid-labile Boc-protecting group.
Objective: To synthesize the corresponding secondary amine via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The choice of NaBH(OAc)₃ is critical; it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde and is compatible with mildly acidic conditions, thus preventing side reactions and preserving the Boc group.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Expected Outcome: This protocol is expected to provide the desired product in good to excellent yield (typically >80%), depending on the nature of the amine. The self-validating nature of this protocol lies in the chemoselectivity of the reducing agent and the mild reaction conditions that are designed to protect the integrity of the product.
Comparative Analysis: Is the Cyclobutane Worth the Cost?
Reactivity and Yield
The reactivity of the aldehyde in reductive amination is influenced by steric and electronic factors.
-
Cyclobutane vs. Acyclic: The cyclobutane aldehyde is expected to have similar reactivity to a simple acyclic aldehyde like isovaleraldehyde. The yields are likely to be comparable under optimized conditions. Therefore, from a purely synthetic yield perspective in a standard reductive amination, the high cost of the cyclobutane building block is not justified.
-
Cyclobutane vs. Cyclopropane: The cyclopropyl aldehyde may exhibit slightly different reactivity due to the electronic nature of the three-membered ring. However, successful reductive aminations of formylcyclopropanes have been reported with high yields.[5] It is unlikely that the cyclobutane analogue offers a significant yield advantage that would warrant its much higher cost.
-
Cyclobutane vs. Cyclopentane: The cyclopentyl aldehyde is also expected to behave similarly in terms of reactivity and yield.
Impact on Final Product Properties
The true value of the cyclobutane moiety is realized in the properties of the final product.
Caption: Comparison of key properties imparted by different scaffolds.
As illustrated, the decision to use a cyclobutane-containing building block is a strategic one, trading high upfront cost for potential downstream benefits in the drug discovery pipeline. A case in point is the development of the potent and orally bioavailable AKT kinase inhibitor, Capivasertib (AZD5363) . While the publicly available synthetic routes do not explicitly detail the use of this compound, the final structure contains a 4-aminopiperidine-4-carboxamide moiety, and it is plausible that related cyclobutane building blocks were explored during lead optimization to achieve the desired balance of potency and pharmacokinetic properties.[6][7][8]
Conclusion and Recommendations
The use of this compound in synthesis presents a classic cost-benefit dilemma.
The costs are clear and significant:
-
High financial outlay: The current market price makes it prohibitive for routine use, especially in early-stage discovery where multiple analogues are synthesized.
-
Limited availability: As a specialty chemical, its availability from suppliers may be less reliable than for more common building blocks.
The benefits, while less quantifiable at the outset, are potentially transformative for a drug discovery program:
-
Enhanced pharmacological profile: The conformational rigidity and metabolic stability offered by the cyclobutane ring can lead to a superior drug candidate with improved efficacy and pharmacokinetics.
-
Intellectual property: The novelty of the cyclobutane scaffold can provide a strong competitive advantage.
Recommendations for the Research Scientist:
-
Reserve for late-stage lead optimization: Due to its high cost, this compound should be reserved for the synthesis of key compounds in late-stage lead optimization, where a clear structure-activity relationship suggests that the benefits of the cyclobutane moiety are likely to be realized.
-
Consider less expensive precursors: For initial exploration of the cyclobutane chemical space, consider using the much cheaper cyclobutanecarboxaldehyde, followed by functional group interconversion to install the protected amine if necessary. This approach adds synthetic steps but can significantly reduce costs in the early phases of a project.
-
Evaluate alternatives empirically: The choice between cyclopropane, cyclobutane, and cyclopentane is not always predictable. It is recommended to synthesize and test analogues with each of these rings to empirically determine which provides the optimal balance of properties for a given target.
-
Factor in the total cost of the project: While the initial cost of the building block is high, it may be offset by savings later in the development process if it leads to a more viable drug candidate with a higher probability of success.
References
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- International Journal of Pharmaceutical and Medicinal Research, 2024, 2(2), 163-176.
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- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
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- International Journal of Molecular Sciences, 2022, 23(15), 8282.
- Yang, J. W., et al. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 101.
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- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
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- Google Patents. (n.d.). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
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- Organic Chemistry Portal. (n.d.).
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- PubMed. (2018, February 14).
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Safety Operating Guide
Definitive Guide to the Safe Disposal of tert-butyl N-(3-formylcyclobutyl)carbamate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. Equally critical is the safe management and disposal of these compounds at the end of their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl N-(3-formylcyclobutyl)carbamate (CAS No. 171549-92-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols, regulatory standards, and the specific chemical nature of the compound.
Hazard Assessment and Core Principles of Disposal
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with the following hazards:
Given these classifications, the primary directive for disposal is clear and non-negotiable: Consign all waste to an approved and licensed hazardous waste disposal facility .[2] In-lab neutralization or drain disposal is strictly prohibited due to the compound's irritant properties and the potential for incomplete reactions to generate unknown, hazardous byproducts.
The disposal strategy must adhere to the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave".[3][4]
Key Chemical Properties for Disposal Consideration
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 199.25 g/mol | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Incompatibilities | Strong oxidizing agents | AK Scientific, Inc.[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Ensure gloves are inspected before use.
-
Body Protection: A standard laboratory coat must be worn.[5]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][6]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for pickup by a licensed environmental waste management service.
Step 1: Waste Segregation
The fundamental principle of safe chemical waste management is proper segregation to prevent dangerous reactions.[7]
-
Action: Designate a specific, sealed hazardous waste container exclusively for this compound and materials contaminated with it.
-
Causality: This compound is incompatible with strong oxidizing agents.[2] Mixing it with other waste streams, such as certain acids or peroxides, could lead to a hazardous chemical reaction. Segregation is a critical preventative measure.
Step 2: Waste Container Selection and Labeling
Proper containment and identification are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[3][8]
-
Action:
-
Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[9]
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound," the CAS number "171549-92-1," and list all associated hazards (Harmful, Irritant).
-
Note the accumulation start date on the label.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal vendor has the necessary information for safe transport and final disposition. Keeping containers closed except when adding waste is a common EPA requirement to prevent spills and evaporation.[3]
Step 3: Waste Collection
This includes the pure compound, reaction mixtures, and contaminated lab materials.
-
Solid Waste:
-
Action: Carefully transfer surplus or expired solid this compound into the designated waste container using a dedicated spatula or scoop. Minimize dust generation.
-
Causality: Avoiding dust formation is crucial to prevent respiratory irritation and unintended contamination of the lab environment.[10]
-
-
Contaminated Labware (e.g., weigh boats, gloves, wipes):
-
Action: Place all single-use items contaminated with the compound directly into the designated hazardous waste container.
-
Causality: Any item that has come into contact with the chemical is considered hazardous waste and must be disposed of accordingly to prevent cross-contamination.
-
-
Solutions and Reaction Mixtures:
-
Action: Collect liquid waste containing this compound in a compatible, sealed liquid waste container, separate from the solid waste. Label it with the chemical name and all solvent components.
-
Causality: Co-mingling solid and liquid waste forms can complicate the final disposal process. Separating them is a best practice.
-
Step 4: Storage and Final Disposal
Temporary storage of hazardous waste in the laboratory is subject to strict regulations.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
Ensure the SAA is away from ignition sources and incompatible chemicals.[8]
-
The container must remain closed at all times except when waste is being added.[3]
-
Arrange for pickup with your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
-
Causality: Proper storage within an SAA ensures compliance with EPA and OSHA regulations, minimizing the risk of spills, reactions, and personnel exposure while awaiting final transport.[11][12]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of the specified carbamate.
Regulatory Compliance and Trust
This protocol is designed as a self-validating system by adhering to the highest standards of laboratory safety and regulatory compliance. The procedures outlined are derived from guidance provided by major regulatory bodies and chemical safety data suppliers. Trust in this process is built upon a foundation of:
-
Expertise: Explaining the scientific reasoning (e.g., chemical incompatibility) behind procedural steps.
-
Authoritativeness: Citing and referencing established federal regulations from the EPA and OSHA.
-
Trustworthiness: Providing a clear, unambiguous, and safe primary disposal pathway—professional incineration—that eliminates the risks associated with in-lab chemical treatments.
By following this guide, laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining full regulatory compliance.
References
-
OSHA Chemical Storage Requirements. (n.d.). U.S. Compliance. Retrieved January 7, 2026, from [Link]
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rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts. Retrieved January 7, 2026, from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 7, 2026, from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 7, 2026, from [Link]
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How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. Retrieved January 7, 2026, from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]
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MSDS of tert-butyl trans-N-(3-formylcyclobutyl)carbamate. (n.d.). Capot Chemical. Retrieved January 7, 2026, from [Link]
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tert-Butyl (trans-3-formylcyclobutyl)carbamate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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Hazardous Waste Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 7, 2026, from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 7, 2026, from [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 7, 2026, from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 7, 2026, from [Link]
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Material Safety Data Sheet - tert-Butyl carbamate. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]
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Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of Tert-butyl N-(3-formylcyclobutyl)carbamate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of tert-butyl N-(3-formylcyclobutyl)carbamate (CAS No. 171549-92-1). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety measure, ensuring a culture of informed caution in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a carbamate derivative. While specific toxicological data for this compound is limited, the available Safety Data Sheets (SDS) classify it as hazardous.[1][2] The primary risks associated with this chemical are:
-
Serious Eye Irritation: Can cause significant eye damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Given these hazards, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[3][4] | Protects against accidental splashes and aerosols that can cause serious eye damage.[5] |
| Hand Protection | Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for integrity before use.[4][5] | Prevents skin contact, a primary route of exposure that can lead to irritation.[5] Lined gloves should be avoided as they can absorb the chemical.[5] |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be worn over normal work clothes.[3][5] | Minimizes skin exposure from accidental spills. Contaminated clothing should be removed immediately and laundered before reuse.[2][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced.[3][5] | Prevents the inhalation of dust or aerosols that may cause respiratory irritation.[2] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe handling.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before commencing any work.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Inspect all PPE for any signs of damage and ensure it is the correct type for the task.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[3]
-
-
Handling:
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[3][4]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal: Responsible Chemical Management
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9]
-
Disposal: All waste containing this chemical, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a research environment where scientific advancement and personal safety are held in the highest regard.
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Capot Chemical. (n.d.). MSDS of tert-butyl trans-N-(3-formylcyclobutyl)carbamate.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl carbamate.
- CymitQuimica. (2024). Safety Data Sheet.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet.
Sources
- 1. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
